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Core Science & Biosynthesis

Foundational

Technical Monograph: 1-Methyl-1H-pyrazole-3,4-dicarbonyl Dichloride

Executive Summary: The "Linchpin" Electrophile In the landscape of heterocyclic drug discovery, 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride (CAS 1171786-16-5) represents a high-value "linchpin" reagent. Unlike its die...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linchpin" Electrophile

In the landscape of heterocyclic drug discovery, 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride (CAS 1171786-16-5) represents a high-value "linchpin" reagent. Unlike its diester counterparts, which often require forcing thermal conditions to effect cyclization, this acid chloride offers a kinetically superior pathway to fused nitrogen heterocycles.

For medicinal chemists, this molecule is not merely a reagent; it is the gateway to pyrazolo[3,4-d]pyridazines and pyrrolo[3,4-c]pyrazoles —scaffolds privileged in kinase inhibition (e.g., SRC, JAK family) and non-steroidal anti-inflammatory drug (NSAID) design. This guide details the handling, synthesis, and strategic application of this electrophile, moving beyond basic properties to the causality of its reactivity.

Chemical Profile & Structural Logic[1]

Physicochemical Specifications
PropertySpecification
Chemical Name 1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride
CAS Number 1171786-16-5
Molecular Formula C₆H₅Cl₂N₂O₂
Molecular Weight 207.01 g/mol
Physical State Moisture-sensitive solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols
Storage < -20°C, under Argon/Nitrogen (Hydrolysis prone)
Structural Reactivity Analysis

The core utility of this molecule lies in the electronic differentiation between the C3 and C4 carbonyl carbons.

  • C4-Carbonyl: Conjugated directly with the electron-rich pyrazole ring but inductively destabilized. It is typically more electrophilic due to the lack of steric bulk compared to the C3 position (adjacent to the N-methyl group).

  • C3-Carbonyl: Sterically shielded by the N-methyl group (N1).

  • Implication: This asymmetry allows for regioselective desymmetrization . A controlled addition of a nucleophile at low temperatures will kinetically favor the C4 position, allowing the sequential construction of complex, non-symmetric heterocycles.

Synthesis & Preparation Protocol

Note: Commercial supplies of this acid chloride are often degraded. For high-stakes synthesis, in situ preparation from the dicarboxylic acid is the gold standard.

Protocol: Conversion of 1-Methyl-1H-pyrazole-3,4-dicarboxylic acid to Dichloride

Objective: Generate highly active acyl chloride free of residual thionyl species.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Charge: Add 1-methyl-1H-pyrazole-3,4-dicarboxylic acid (1.0 equiv) suspended in anhydrous Toluene (5-10 volumes).

    • Scientist's Note: Toluene is preferred over DCM for its higher boiling point, ensuring complete conversion, and its ability to azeotrope off residual

      
      .
      
  • Activation: Add Thionyl Chloride (

    
    )  (5.0 equiv) dropwise. Add a catalytic amount of DMF  (1-2 drops).
    
    • Mechanism:[1][2][3][4] DMF forms the Vilsmeier-Haack active species (chloroiminium ion), drastically accelerating the reaction.

  • Reaction: Heat to reflux (approx. 110°C) for 3–4 hours. The suspension should clear to a homogeneous solution, indicating conversion.

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove solvent and excess

      
      .
      
    • Chase Step: Redissolve the residue in dry toluene and concentrate again (repeat 2x). This is critical to remove trapped HCl/SO2 which can degrade sensitive nucleophiles in the next step.

  • Validation: Take a small aliquot for methanolysis (quench in MeOH) and check via LC-MS (look for dimethyl ester mass).

Strategic Applications: Fused Ring Construction

The primary utility of CAS 1171786-16-5 is the "one-pot" formation of fused bicyclic systems. Below is the workflow for synthesizing Pyrazolo[3,4-d]pyridazines , a scaffold bioisosteric to phthalazines but with improved solubility profiles.

Experimental Workflow: Pyrazolo[3,4-d]pyridazine Synthesis

Reaction: Bis-acylation of Hydrazine Derivatives.

  • Preparation: Dissolve the freshly prepared dichloride (1.0 equiv) in anhydrous THF or DCM at 0°C.

  • Nucleophile Addition: Slowly add a solution of Hydrazine Hydrate (or substituted hydrazine) (1.1 equiv) and Triethylamine (2.5 equiv) in THF.

    • Control: Addition must be slow to favor intramolecular cyclization over intermolecular oligomerization.

  • Cyclization: Allow to warm to room temperature. If the ring does not close spontaneously (monitored by LC-MS showing mono-hydrazide), heat to reflux for 1 hour.

  • Isolation: The product often precipitates as the hydrochloride salt or can be precipitated by adding water (after solvent removal).

Visualization: The Cyclization Pathway

The following diagram illustrates the transformation logic, highlighting the divergence between forming the fused pyridazine versus the pyrrolopyrazole system depending on the nucleophile used (Hydrazine vs. Primary Amine).

G Start 1-Methyl-1H-pyrazole- 3,4-dicarboxylic Acid Chloride Dicarbonyl Dichloride (CAS 1171786-16-5) Start->Chloride SOCl2, DMF (cat) Reflux RouteA + Hydrazine (R-NHNH2) RouteB + Primary Amine (R-NH2) ProductA Pyrazolo[3,4-d]pyridazine (6-membered fused ring) Chloride->ProductA Cyclocondensation ProductB Pyrrolo[3,4-c]pyrazole (5-membered fused ring) Chloride->ProductB Cyclization

Figure 1: Divergent synthesis pathways. The dicarbonyl dichloride serves as the common electrophilic branch point for 5,5- and 5,6-fused heterocyclic systems.

Advanced Strategy: Regioselective Desymmetrization

When reacting with non-symmetric nucleophiles (e.g., anilines or alcohols), the C4-carbonyl is kinetically more accessible.

Hypothesis: The N-methyl group at position 1 creates a "steric wall" protecting the C3-carbonyl. Experiment: Reacting CAS 1171786-16-5 with 1.0 equivalent of benzyl amine at -78°C. Outcome: The major product is the 4-carboxamide-3-acid chloride . This intermediate can then be reacted with a different nucleophile to create highly functionalized, non-symmetric scaffolds—a technique essential for Fragment-Based Drug Discovery (FBDD).

Visualization: Steric & Electronic Logic

Reactivity Core 1-Methyl-pyrazole Core C3 C3-COCl (Sterically Hindered) Core->C3 C4 C4-COCl (Kinetically Active) Core->C4 N_Me N-Methyl Group (Steric Bulk) Core->N_Me N_Me->C3 Shields Nucleophile Nucleophile (Nu-) Nucleophile->C3 Slow Attack Nucleophile->C4 Preferential Attack (Fast)

Figure 2: Regioselectivity Model. The N-methyl group directs the first equivalent of nucleophile to the C4 position, enabling desymmetrization.

Safety & Handling Protocols

Hazard Class: Corrosive, Lachrymator, Moisture Sensitive.

  • Quenching: Never add water directly to the bulk material. Quench excess acid chloride by adding it dropwise to a stirred solution of 10% NaOH or saturated Sodium Bicarbonate/Ice mixture.

  • PPE: Double nitrile gloves are recommended. Vapors are potent lachrymators; all operations must occur in a functioning fume hood.

  • Storage degradation: If the solid turns to a gum or emits a sharp HCl odor upon opening, it has hydrolyzed. Re-subjecting the material to

    
     reflux can sometimes salvage the material, but purification is preferred.
    

References

  • Synthesis of Pyrazolo[3,4-d]pyridazines

    • Title: Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates.[5]

    • Source: International Journal of Organic Chemistry, 2013, 3, 37-41.[5]

    • URL:[Link]

    • Relevance: Establishes the baseline reactivity of the 3,4-dicarboxyl
  • Acid Chloride Preparation & Stability

    • Title: Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.[1][2][6]

    • Source: Asian Journal of Chemistry, 2012.
    • URL:[Link]

    • Relevance: Details the conversion of pyrazole carboxylic acids to acid chlorides and their subsequent stability/reactivity profiles.
  • Medicinal Chemistry Context (Scaffold Utility)

    • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.[5][7][8][9][10][11]

    • Source: Research & Reviews: Journal of Medicinal & Organic Chemistry, 2024.[11]

    • URL:[Link]

    • Relevance: Validates the "privileged" status of the pyrazole core in drug development, justifying the use of the dicarbonyl dichloride intermedi
  • Structural Analogs & Hydrogen Bonding

    • Title: Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding.[12]

    • Source: Acta Crystallographica Section E, 2015.
    • URL:[Link]

    • Relevance: Provides structural data on the dicarboxylate precursors, aiding in the understanding of steric environments around the C3/C4 positions.

Sources

Exploratory

Technical Guide: Structure, Synthesis, and Properties of Pyrazole-3,4-Dicarbonyl Dichloride Derivatives

Executive Summary Pyrazole-3,4-dicarbonyl dichloride derivatives represent a specialized class of high-reactivity electrophilic intermediates essential for generating fused heterocyclic systems and functionalized pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-3,4-dicarbonyl dichloride derivatives represent a specialized class of high-reactivity electrophilic intermediates essential for generating fused heterocyclic systems and functionalized pyrazole scaffolds. Unlike simple pyrazoles, the 3,4-dicarbonyl dichloride motif functions as a "linchpin" reagent, enabling the rapid assembly of pyrazolo[3,4-d]pyridazines (bioactive pharmacophores) and oligo-pyrazole semiconductors .

This guide provides a rigorous technical analysis of the molecule's structural properties, synthetic pathways, and experimental handling, designed for medicinal chemists and materials scientists.

Structural & Physicochemical Characteristics[1][2][3][4][5][6]

Core Molecular Architecture

The pyrazole-3,4-dicarbonyl dichloride scaffold consists of a five-membered aromatic pyrazole ring substituted at the 3 and 4 positions with chlorocarbonyl groups. The reactivity is defined by the interplay between the electron-rich pyrazole ring and the highly electron-deficient acyl chloride moieties.

FeatureDescriptionImpact on Reactivity
Hybridization

(Planar)
Allows

-stacking in solid state; facilitates formation of extended conjugated systems (semiconductors).
Electronic Character AmphiphilicThe pyrazole ring is electron-rich (nucleophilic at N), while the

groups are potent electrophiles.
Bond Angles ~

at Carbonyl
Ideal geometry for 6-membered ring annulment (e.g., with hydrazines).
Physical Properties (Case Study: 1,5-Diphenyl Derivative)

While the unsubstituted parent compound is rare due to stability issues, the 1,5-diphenyl-1H-pyrazole-3,4-dicarbonyl dichloride is a well-characterized stable solid.

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 86–89 °C.

  • Solubility: Soluble in aprotic organic solvents (DCM, THF, Chloroform); reacts violently with water/alcohols.

  • Stability: Moisture sensitive; hydrolyzes to the corresponding dicarboxylic acid (MP: 224–225 °C).

Synthesis of the Core Scaffold

The synthesis of pyrazole-3,4-dicarbonyl dichloride derivatives typically proceeds via the activation of the corresponding dicarboxylic acid.[1] The acid precursor is often generated through 1,3-dipolar cycloaddition or oxidation of pyrazole-aldehydes.

Synthetic Pathway Visualization

SynthesisPath Precursor 1,3-Dipolar Cycloaddition (Nitrile Imines + Ethyl Cyanoacetate) Ester Pyrazole-3,4-dicarboxylate (Diester Intermediate) Precursor->Ester Cyclization Acid Pyrazole-3,4-dicarboxylic Acid (Hydrolysis Product) Ester->Acid NaOH/H2O, then HCl Product Pyrazole-3,4-dicarbonyl Dichloride (Target Electrophile) Acid->Product Chlorination Reagent Thionyl Chloride (SOCl2) Reflux Reagent->Product Reagent

Figure 1: Synthetic route from acyclic precursors to the target acid dichloride.[2]

Mechanism of Chlorination

The conversion of the dicarboxylic acid to the dichloride utilizes thionyl chloride (


) . This reaction is driven by the formation of gaseous byproducts (

and

), ensuring irreversibility.
  • Catalyst: DMF (catalytic amounts) is often added to form the Vilsmeier-Haack intermediate, accelerating the attack of the carboxylic acid on

    
    .
    

Reactivity & Derivatization[5][9][10]

The 3,4-dicarbonyl dichloride motif is a bis-electrophile . Its primary utility lies in condensation reactions with bis-nucleophiles to form fused heterocyclic rings.

Key Reaction Pathways
Reactant (Nucleophile)Product ClassApplication
Hydrazine Hydrate Pyrazolo[3,4-d]pyridazine-4,7-diones Carbonic anhydrase inhibitors; Anticancer agents.
Primary Amines (2 eq.) Pyrazole-3,4-dicarboxamides Anti-inflammatory agents; Enzyme inhibitors.
Diamines (e.g., p-phenylenediamine) Polyamides / Oligo-pyrazoles Organic semiconductors; Thin-film electronics.
Divergent Synthesis Map

ReactivityMap Core Pyrazole-3,4-dicarbonyl Dichloride FusedRing Pyrazolo[3,4-d]pyridazine (Fused Heterocycle) Core->FusedRing Cyclocondensation BisAmide Bis-Carboxamides (Open Chain) Core->BisAmide Nucleophilic Acyl Substitution Polymer Conjugated Polymers (Semiconductors) Core->Polymer Polymerization Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Core Aniline Anilines / Amines (R-NH2) Aniline->Core Diamine Aromatic Diamines (H2N-Ar-NH2) Diamine->Core

Figure 2: Divergent reactivity profile of the core scaffold.

Experimental Protocols

Protocol A: Synthesis of 1,5-Diphenyl-1H-pyrazole-3,4-dicarbonyl Dichloride

Objective: Convert the dicarboxylic acid precursor to the active dichloride.

  • Preparation: In a dry 100 mL round-bottom flask, place 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid (1.0 mmol).

  • Activation: Add Thionyl Chloride (

    
    )  (10 mL, excess) carefully.
    
  • Reaction: Reflux the mixture at 80°C for 3–4 hours. Monitor cessation of gas evolution (

    
    ).
    
  • Isolation: Evaporate the excess thionyl chloride under reduced pressure (rotary evaporator).

  • Purification: The residue is typically a solid (MP 86–89°C). Recrystallize from anhydrous hexane or use directly in the next step to prevent hydrolysis.

    • Note: The product is moisture-sensitive. Store under inert atmosphere (

      
       or Ar).
      
Protocol B: Synthesis of Pyrazolo[3,4-d]pyridazine Derivative

Objective: Cyclization of the dichloride with hydrazine to form a bioactive fused ring.

  • Dissolution: Dissolve the freshly prepared dicarbonyl dichloride (1.0 mmol) in anhydrous THF (10 mL).

  • Addition: Cool to 0°C. Add Hydrazine Hydrate (1.2 mmol) dropwise.

    • Critical Step: A base (e.g.,

      
      ) may be required to scavenge the generated HCl.
      
  • Cyclization: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup: Pour into ice water. The precipitate (Pyrazolo[3,4-d]pyridazine-4,7-dione) is filtered, washed with water, and recrystallized from ethanol.[3]

  • Characterization:

    • IR: Look for disappearance of acid chloride bands and appearance of amide/hydrazide carbonyls (~1650–1680 cm⁻¹).

    • NMR: Confirm the loss of broad carboxylic protons and integration of the new ring system.

Biological & Material Applications[1][4][5][9][11][12]

Medicinal Chemistry[4][9][13][14]
  • Carbonic Anhydrase Inhibition (CAI): Derivatives synthesized from this scaffold have shown nanomolar inhibition of hCA I and hCA II isoenzymes. The fused pyrazolo-pyridazine ring mimics the transition state of the enzyme's natural substrate.

  • Cytotoxicity: 1-phenyl-substituted derivatives exhibit significant cytotoxicity against murine mastocytoma cell lines (P815), making them potential leads for anticancer therapies.

Materials Science[9]
  • Organic Semiconductors: Reaction with aromatic diamines yields conjugated oligo-pyrazoles. These materials form films with specific optical band gaps, utilized in organic photovoltaics and field-effect transistors.

References

  • Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. ResearchGate. Available at: [Link]

  • Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates. Scientific Research Publishing. Available at: [Link]

  • Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. National Institutes of Health (PMC). Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science. Available at: [Link]

  • Synthesis of pyrazolo[3,4-d]pyridazine derivatives. ResearchGate. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride: A Versatile Building Block for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride, a reactive chemical intermediate with significant potential...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride, a reactive chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While direct experimental data for this specific molecule is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates its properties, synthesis, and applications based on the well-established chemistry of its constituent functional groups—the pyrazole core and the dual acid chloride moieties.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and the synthetic versatility that allows for precise decoration of the ring system.[2][3] The introduction of reactive handles, such as carbonyl dichlorides, onto the pyrazole framework creates a powerful and versatile building block for the construction of complex molecular architectures.

1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride, in particular, offers a unique platform for creating novel compounds. The fixed methyl group at the N1 position directs substitution and influences the electronic properties of the ring, while the two adjacent carbonyl chloride groups provide reactive sites for a multitude of chemical transformations.

Physicochemical Properties and Data

Based on the constituent atoms and their arrangement, the key quantitative data for 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride can be calculated.

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₂O₂Calculated
Molecular Weight 223.02 g/mol Calculated
CAS Number Not directly available. The corresponding dicarboxylic acid is known.Inferred

Synthesis and Chemical Reactivity

The most direct synthetic route to 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride is through the chlorination of the corresponding 1-methyl-1H-pyrazole-3,4-dicarboxylic acid. This transformation is a standard procedure in organic synthesis.

Proposed Synthetic Pathway

Synthesis cluster_0 Starting Material cluster_1 Reagent cluster_2 Product Dicarboxylic_Acid 1-methyl-1H-pyrazole-3,4-dicarboxylic acid Dicarbonyl_Dichloride 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride Dicarboxylic_Acid->Dicarbonyl_Dichloride Chlorination Chlorinating_Agent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Chlorinating_Agent->Dicarbonyl_Dichloride

Caption: Proposed synthesis of the target compound.

The reaction of the dicarboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride would readily yield the desired dicarbonyl dichloride.[4] The choice of reagent can influence the reaction conditions and workup procedure.

Key Chemical Reactions and Mechanistic Insights

The two carbonyl chloride groups are highly electrophilic and will readily react with a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic building block.

  • Amidation: Reaction with primary or secondary amines will form the corresponding diamides. This is a fundamental reaction for building complex molecules, including potential drug candidates.[5]

  • Esterification: Reaction with alcohols will yield the corresponding diesters. This can be used to modify the solubility and other physicochemical properties of the molecule.

  • Friedel-Crafts Acylation: The acid chlorides can act as acylating agents in the presence of a Lewis acid catalyst to introduce the pyrazole moiety onto aromatic rings.

  • Cyclization Reactions: The proximity of the two reactive groups allows for the formation of fused ring systems. For example, reaction with a dinucleophile, such as a diamine or diol, can lead to the formation of novel heterocyclic structures.[4]

Reactions Dicarbonyl_Dichloride 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride Diamide Diamide Dicarbonyl_Dichloride->Diamide Amidation Diester Diester Dicarbonyl_Dichloride->Diester Esterification Diacylated_Aromatic Diacylated Aromatic Dicarbonyl_Dichloride->Diacylated_Aromatic Friedel-Crafts Acylation Fused_Heterocycle Fused Heterocycle Dicarbonyl_Dichloride->Fused_Heterocycle Cyclization Amine R₂NH (Amine) Amine->Diamide Alcohol ROH (Alcohol) Alcohol->Diester Aromatic Ar-H (Aromatic Compound) + Lewis Acid Aromatic->Diacylated_Aromatic Dinucleophile H₂N-X-NH₂ (Dinucleophile) Dinucleophile->Fused_Heterocycle

Caption: Key reactions of the target compound.

Applications in Drug Discovery and Organic Synthesis

The structural features of 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride make it a highly attractive starting material for the synthesis of a diverse range of compounds with potential biological activity.

Role as a Scaffold in Medicinal Chemistry

The pyrazole nucleus is a "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity.[2] By using 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride as a starting point, medicinal chemists can rapidly generate libraries of novel compounds for screening against various diseases. For example, the diamides derived from this compound could be explored as potential kinase inhibitors, a class of drugs that has shown significant success in cancer therapy.[6]

Utility as a Building Block in Organic Synthesis

Beyond medicinal chemistry, this compound is a valuable tool for the construction of complex organic molecules and materials. The ability to introduce the pyrazole moiety with two points of attachment allows for the synthesis of polymers, macrocycles, and other intricate structures. The synthesis of novel pyrazole derivatives is an active area of research with applications in materials science and agrochemicals.[7]

Experimental Protocol: Synthesis of a Diamide Derivative

The following is a representative, step-by-step protocol for the synthesis of a diamide derivative from 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride. This protocol is based on standard laboratory procedures for acylation reactions.

Objective: To synthesize N3,N4-diethyl-1-methyl-1H-pyrazole-3,4-dicarboxamide.

Materials:

  • 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride

  • Diethylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Amine: While stirring, slowly add a solution of diethylamine (2.2 eq) and triethylamine (2.2 eq) in anhydrous DCM to the reaction mixture. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N3,N4-diethyl-1-methyl-1H-pyrazole-3,4-dicarboxamide.

Workflow Start Start Setup Dissolve Dicarbonyl Dichloride in Anhydrous DCM under N₂ Start->Setup Cool Cool to 0 °C Setup->Cool Add_Amine Slowly Add Diethylamine and Triethylamine in DCM Cool->Add_Amine Stir Warm to RT and Stir (2-4h) Add_Amine->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Saturated NaHCO₃ Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End

Caption: Experimental workflow for diamide synthesis.

Safety and Handling

1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride is expected to be a reactive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The compound is likely to be moisture-sensitive and should be stored under an inert atmosphere. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

While 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride is not a widely commercialized compound, its potential as a versatile building block in organic synthesis and medicinal chemistry is significant. Its dual reactive sites on a privileged pyrazole scaffold offer a powerful platform for the creation of novel and complex molecules. The synthetic and reaction pathways outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this promising chemical intermediate.

References

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • ChemBK. 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7298. [Link]

  • Deng, X., & Mani, N. S. (2010). 5-Benzo[1][8]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses, 87, 235. [Link]

  • Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • University of Hertfordshire. Acetyl thiazolidine carboxylic acid. [Link]

  • ResearchGate. Recent advances in the synthesis of new pyrazole derivatives. [Link]

  • ResearchGate. Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. [Link]

  • U.S. Environmental Protection Agency. 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-4-methyl-1-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]-, methyl ester - Substance Details. [Link]

  • ResearchGate. Novel pyrazole-3,4-dicarboxamides bearing biologically active sulfonamide moiety as potential carbonic anhydrase inhibitors. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Science of Synthesis. 1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of. [Link]

  • National Center for Biotechnology Information. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Tradeindia. N-acetyl-thiazolidine-4-carboxylic. [Link]

  • Chemsrc. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. [Link]

Sources

Exploratory

Advanced Heterocyclic Building Blocks for Pyrazolo[3,4-d]pyrimidine Synthesis

Executive Summary: The Adenine Isostere Advantage The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in modern medicinal chemistry, primarily due to its bioisosteric relationship with adenine.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Adenine Isostere Advantage

The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in modern medicinal chemistry, primarily due to its bioisosteric relationship with adenine.[1][2][3] This structural mimicry allows these heterocycles to function as potent ATP-competitive inhibitors, targeting the hinge region of kinases (e.g., BTK, CDK, EGFR).

For drug development professionals, the synthetic challenge lies not just in accessing the core, but in achieving regioselective functionalization at the N1, C3, and C4 positions. This guide dissects the critical heterocyclic building blocks and synthetic strategies required to construct these scaffolds with high precision, referencing industry-standard protocols like those used in the synthesis of Ibrutinib.

Strategic Retrosynthesis & Building Block Logic

To design a robust synthetic route, one must deconstruct the scaffold into three primary component classes:

  • The Pyrazole Core (The Anchor): Usually formed first to define the C3/C4 substitution.

  • The N1-Substituent (The Vector): Introduced via hydrazines or alkylation, determining solubility and target affinity.

  • The Pyrimidine Closure (The Cap): Formed via C1 synthons (formamide, urea, guanidine).

Visualization: Retrosynthetic Disconnection

The following diagram illustrates the logical breakdown of the scaffold into commercially available or easily accessible precursors.

Retrosynthesis Target Pyrazolo[3,4-d]pyrimidine (Target Scaffold) Sub1 Pyrimidine Closure (Formamide, Urea, Guanidine) Target->Sub1 Cyclization Intermediate 5-Amino-1H-pyrazole-4-carbonitrile (The 'Anchor' Building Block) Target->Intermediate Core Formation Raw1 Hydrazine Derivative (R-NH-NH2) Intermediate->Raw1 Condensation Raw2 Ethoxymethylene Malononitrile (1,3-Dielectrophile) Intermediate->Raw2 Condensation

Caption: Retrosynthetic breakdown of the pyrazolo[3,4-d]pyrimidine core into accessible heterocyclic precursors.

Core Building Blocks: Properties & Selection

The selection of the initial building block dictates the entire synthetic trajectory.

The "Anchor": 5-Amino-1H-pyrazole-4-carbonitriles

This is the most versatile starting material. The nitrile group serves as the electrophilic trap for the pyrimidine ring closure.

Building Block VariantC3 SubstituentUtilityReactivity Profile
Unsubstituted -HGeneral purpose scaffold generation.High reactivity; prone to N1/N2 isomerism if N-unsubstituted.
3-Methyl -CH3Increases lipophilicity; common in early kinase inhibitors.Stable; methyl group is metabolically robust.
3-Iodo/Bromo -I / -BrCritical for Late-Stage Diversification. Allows Suzuki/Sonogashira coupling at C3.Halogen handle enables library generation after core formation.
The "Vector": Functionalized Hydrazines

The N1 substituent is often the "exit vector" that extends into the solvent-exposed region of the kinase pocket.

  • Aryl Hydrazines: Used to install aromatic rings directly (e.g., Phenylhydrazine).

  • Piperidinyl Hydrazines: Essential for Ibrutinib-like molecules (e.g., (3R)-3-hydrazinopiperidine).

  • Challenge: Regioselectivity. Reacting unsymmetrical hydrazines with 1,3-dielectrophiles can yield a mixture of 5-amino (desired) and 3-amino (undesired) pyrazoles.

Synthetic Workflows & Protocols

Workflow A: The Classical "Bottom-Up" Approach

This route builds the pyrazole first, then closes the pyrimidine ring. It is preferred for scale-up due to the availability of cheap starting materials like malononitrile.

Experimental Protocol: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine

Step 1: Formation of the Aminopyrazole Core

  • Reagents: Phenylhydrazine (1.0 eq), Ethoxymethylene malononitrile (1.1 eq), Ethanol (Solvent).

  • Procedure: Reflux the mixture in ethanol for 2–4 hours. The ethoxy group is displaced by the hydrazine, followed by cyclization.

  • Key Insight: Monitoring by TLC is crucial. The intermediate enamine forms quickly, but cyclization requires heat.

  • Yield: Typically 80–90% of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile .

Step 2: Pyrimidine Ring Closure

  • Reagents: 5-amino-pyrazole intermediate, Formamide (Excess, acts as solvent/reagent).

  • Procedure: Heat the mixture to 180–190°C (reflux) for 6–8 hours.

  • Mechanism: The exocyclic amine attacks formamide, followed by dehydration and intramolecular nucleophilic attack on the nitrile.

  • Purification: Upon cooling, the product precipitates. Wash with cold ethanol.

SynthesisWorkflow Start Hydrazine + Ethoxymethylene Malononitrile Step1 5-Amino-pyrazole-4-CN Start->Step1 EtOH, Reflux Step2 Formamide Cyclization (180°C) Step1->Step2 Ring Closure Final Pyrazolo[3,4-d]pyrimidine Step2->Final Precipitation

Caption: Linear synthetic workflow for the generation of the pyrazolo[3,4-d]pyrimidine core via the aminopyrazole intermediate.

Workflow B: The "Ibrutinib" Route (Late-Stage Functionalization)

For advanced drug candidates like Ibrutinib, the synthesis requires a halogenated scaffold to allow for modular attachment of the aryl group at C3 and the piperidine at N1.

Critical Building Block: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine This block allows for a "Plug-and-Play" approach:

  • N1-Alkylation: Using Mitsunobu conditions to install the chiral piperidine.

  • C3-Arylation: Using Suzuki coupling to install the phenoxyphenyl group.

Protocol: Regioselective N1-Alkylation (Mitsunobu)

Direct alkylation often leads to N1/N2 mixtures. The Mitsunobu reaction offers superior regiocontrol.

  • Reagents: 3-Iodo-core (1.0 eq), (S)-N-Boc-3-hydroxypiperidine (1.5 eq), Triphenylphosphine (PPh3, 1.5 eq), DIAD (1.5 eq).

  • Conditions: THF, 0°C to RT, overnight.

  • Mechanism: The bulky PPh3/DIAD complex favors the sterically more accessible N1 attack (though N2 is electronically favorable, steric hindrance in the transition state directs to N1 for bulky electrophiles).

  • Validation: NMR NOE (Nuclear Overhauser Effect) studies are mandatory to confirm N1 connectivity (interaction between Piperidine-H and Pyrazole-C3 substituents).

Troubleshooting & Optimization (E-E-A-T)

Regioselectivity (The N1 vs. N2 Problem)
  • Problem: Alkylation of the unsubstituted pyrazolo[3,4-d]pyrimidine often yields a mixture of N1 (desired) and N2 (undesired) isomers.

  • Solution 1 (Sterics): Use bulky protecting groups on the amine at C4 to steer alkylation to N1.

  • Solution 2 (Conditions): Under thermodynamic control (high heat), the N1 isomer is often favored. Under kinetic control (basic conditions, alkyl halides), N2 formation competes.

  • Analytical Check: N2 isomers typically show a distinct "upfield" shift in the C3-proton/carbon in NMR compared to N1 isomers.

Solubility Issues
  • Problem: The core scaffold is highly crystalline and insoluble in common organic solvents.

  • Solution: Perform reactions in polar aprotic solvents like DMF or DMSO. Alternatively, introduce a solubilizing protecting group (e.g., THP or Boc) early in the synthesis.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. ACS Publications. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review. Arabian Journal of Chemistry. [Link]

  • Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs. Archiv der Pharmazie. [Link][4]

  • Method for preparation of ibrutinib precursor (WO2017039425A1).
  • Regioselective Synthesis of Pyrazoles from N-Arylhydrazones. Organic Chemistry Portal. [Link]

Sources

Foundational

Commercial Availability &amp; Strategic Sourcing: 1-Methyl-1H-pyrazole-3,4-dicarboxylic Acid

The following is an in-depth technical guide on the commercial availability and sourcing strategies for 1-methyl-1H-pyrazole-3,4-dicarboxylic acid precursors. Executive Summary The procurement of 1-methyl-1H-pyrazole-3,4...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the commercial availability and sourcing strategies for 1-methyl-1H-pyrazole-3,4-dicarboxylic acid precursors.

Executive Summary

The procurement of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid presents a classic "make vs. buy" dilemma in medicinal chemistry and agrochemical process development.[1] While the target molecule is commercially available, it is classified as a high-value building block rather than a bulk commodity, with prices often exceeding $400/g for high-purity grades.[1]

This guide analyzes the supply chain for this specific scaffold and its primary precursors.[1] We identify the critical regioselectivity challenges inherent in the synthetic routes and provide a validated sourcing strategy that balances cost, purity, and safety.

Key Commercial Data Points
ComponentCAS NumberAvailability StatusApproximate Cost
Target Acid 10505-21-2 Specialty / In-StockHigh (

500/g)
Target Diester 22050-80-2 Specialty / LimitedHigh
Isomeric Diester 33090-52-7 Specialty / LimitedHigh
Precursor A (DMAD) 762-42-5 CommodityLow ($0.50/g)
Precursor B (MeNHNH₂) 60-34-4 CommodityLow ($1.00/g)

Retrosynthetic Analysis & Precursor Mapping

To understand the sourcing landscape, one must understand the synthesis.[1] The commercial scarcity of the 3,4-isomer arises from the regiochemical ambiguity of its primary synthetic route.[1]

The Regioselectivity Bottleneck

The standard industrial route involves the [3+2] cyclocondensation of Methylhydrazine with Dimethyl Acetylenedicarboxylate (DMAD) .[1] Because DMAD is symmetric, the initial Michael addition can occur, but the subsequent cyclization step determines the position of the N-methyl group relative to the carboxylates.[1]

  • Pathway A (Target): Yields Dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate (CAS 22050-80-2).[1][2]

  • Pathway B (By-product): Yields Dimethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate (CAS 33090-52-7).[1][2]

Most standard conditions yield a mixture, often favoring the thermodynamically stable 4,5-isomer or requiring difficult chromatographic separation.[1] This explains the high cost of the pure 3,4-acid.[1]

Visualizing the Supply Chain Logic

The following diagram illustrates the decision matrix for sourcing this scaffold.

G Target Target: 1-Methyl-1H-pyrazole- 3,4-dicarboxylic acid (CAS 10505-21-2) Buy Direct Purchase (High Cost, Low Labor) Target->Buy < 10g Needed Make In-House Synthesis (Low Cost, High Labor) Target->Make > 10g Needed Precursor1 Dimethyl Acetylenedicarboxylate (DMAD) CAS 762-42-5 Make->Precursor1 Precursor2 Methylhydrazine CAS 60-34-4 Make->Precursor2 Reaction Cyclocondensation (Exothermic) Precursor1->Reaction Precursor2->Reaction Mixture Isomeric Mixture (3,4- and 4,5- diesters) Reaction->Mixture Separation Purification (Chromatography/Crystallization) Mixture->Separation Critical Step Hydrolysis Hydrolysis (LiOH or NaOH) Separation->Hydrolysis Pure 3,4-Ester Hydrolysis->Target

Figure 1: Strategic sourcing decision tree. The "Make" pathway relies on commodity precursors but introduces a critical purification step.[1]

Detailed Precursor Evaluation

Primary Precursor: Dimethyl Acetylenedicarboxylate (DMAD)
  • CAS: 762-42-5[1]

  • Role: Provides the C3-C4-Carboxylate backbone.[1]

  • Commercial Status: Widely available bulk commodity.

  • Suppliers: Sigma-Aldrich, TCI, Alfa Aesar, Oakwood Chemical.[1]

  • Handling: Potent lachrymator and vesicant.[1][3] Must be handled in a fume hood.[1]

  • Purity Note: Commercial grades (98%+) are sufficient. No special purification required before use.

Primary Precursor: Methylhydrazine[1]
  • CAS: 60-34-4[1]

  • Role: Provides the N-N-Methyl heterocycle core.[1]

  • Commercial Status: Available, but regulated due to toxicity and aerospace applications (rocket fuel).

  • Suppliers: Sigma-Aldrich, Enamine, specialized hazardous material logistics providers.[1]

  • Safety Critical: Extremely toxic, carcinogenic, and volatile.

  • Protocol: Use of Methylhydrazine sulfate (solid salt) is often preferred in the lab to mitigate volatility hazards, though it requires an extra neutralization step.[1]

Alternative Precursor: 1H-Pyrazole-3,4-dicarboxylic Acid (Parent)
  • CAS: 31962-43-9 (Generic/Parent)[1]

  • Strategy: Methylation of the parent ring.[1][4]

  • Feasibility: Low. Methylation of the N-H pyrazole typically occurs at both N1 and N2 positions (tautomeric equilibrium), yielding a mixture of 1-methyl-3,4-dicarboxylate and 1-methyl-4,5-dicarboxylate.[1] This does not solve the separation problem and adds the cost of the starting pyrazole.[1]

Technical Evaluation: The "Make" Protocol

If your requirement exceeds 10g, purchasing the target becomes cost-prohibitive ($4,000+).[1] The following protocol outlines the synthesis using commodity precursors, focusing on the separation of the 3,4-isomer.

Step 1: Cyclocondensation

Reaction:



Protocol Insights:

  • Temperature Control: The reaction is highly exothermic.[1] Maintain temperature below 0°C to improve regioselectivity.

  • Solvent Choice: Non-polar solvents (Ether, Toluene) often favor the precipitation of one isomer, aiding separation.

  • Regiochemistry: Literature suggests that under kinetic control, the nucleophilic attack of the unsubstituted -NH2 group on the alkyne is faster.[1] However, the subsequent cyclization is where the isomerism is locked.[1]

Step 2: Critical Separation

The 1-methyl-3,4-dicarboxylate (Target) and 1-methyl-4,5-dicarboxylate (By-product) have distinct physical properties.[1]

  • Crystallization: The 4,5-isomer is often more crystalline due to higher symmetry/packing.[1] The 3,4-isomer may remain in the mother liquor or require fractional crystallization.[1]

  • Chromatography: If crystallization fails, flash chromatography (Hexane/EtOAc) is required. The 3,4-isomer typically elutes after the 4,5-isomer on silica due to the dipole moment differences.[1]

Step 3: Hydrolysis

Reaction:



  • Validation: Monitor disappearance of ester peaks (~3.8 ppm) in 1H NMR.

  • Workup: Acidify to pH 1–2 to precipitate the free acid.[1]

Recommended Suppliers & Part Numbers

For researchers opting to buy the target or key intermediates to save time:

SupplierProduct NameCatalog/RefPurity
BLD Pharm 1-Methyl-1H-pyrazole-3,4-dicarboxylic acidBD58518595%+
Combi-Blocks 1-Methyl-1H-pyrazole-3,4-dicarboxylic acidPN-Available95%
Matrix Scientific 1-Methyl-1H-pyrazole-3,4-dicarboxylic acid10505-21-2Research Grade
Sigma-Aldrich Dimethyl AcetylenedicarboxylateD13840199%

Note: Always verify the CAS number (10505-21-2) explicitly, as naming conventions for pyrazoles can be ambiguous regarding numbering.

References

  • Synthesis of Pyrazole Carboxylates

    • Title: "Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conform
    • Source:Acta Crystallographica Section E, 2018.
    • URL:[Link]

  • Regioselectivity of Hydrazine Additions

    • Title: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source:Journal of Organic Chemistry, 2008.
    • URL:[Link]

  • Commercial Database Entry (Target Acid)

    • Title: "1-Methyl-1H-pyrazole-3,4-dicarboxylic acid (CAS 10505-21-2)."[1][5][6][7][8][9]

    • Source: BLD Pharm Product Catalog.[1]

  • Commercial Database Entry (Diester Precursor)

    • Title: "Dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate (CAS 22050-80-2)."[1][2]

    • Source: ChemicalBook / Supplier Aggregates.[1]

Sources

Exploratory

Technical Guide: Pyrazole-Based Electrophiles for Medicinal Chemistry

This guide details the design, synthesis, and characterization of pyrazole-based electrophiles for Targeted Covalent Inhibitors (TCIs). It moves beyond general medicinal chemistry to focus specifically on the pyrazole sc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the design, synthesis, and characterization of pyrazole-based electrophiles for Targeted Covalent Inhibitors (TCIs). It moves beyond general medicinal chemistry to focus specifically on the pyrazole scaffold as a privileged platform for warhead installation.

Executive Summary: The Pyrazole Advantage in Covalent Design

The pyrazole ring (


) is a cornerstone of modern kinase inhibition due to its ability to function simultaneously as a hydrogen bond donor (N1-H) and acceptor (N2). In the context of Targeted Covalent Inhibitors (TCIs) , pyrazoles offer a unique kinetic advantage: their planar, electron-rich aromatic character allows for the precise "tuning" of attached electrophiles (warheads).

Unlike aliphatic scaffolds, a pyrazole core can electronically modulate the reactivity of an attached Michael acceptor (e.g., acrylamide) through resonance and inductive effects, allowing medicinal chemists to optimize the


 ratio—balancing potency with selectivity to avoid off-target glutathione (GSH) depletion.
Scaffold Architecture & Warhead Positioning

To design an effective covalent scaffold, the electrophile must be positioned to intercept a nucleophilic residue (Cys, Lys, Ser) while the core scaffold drives non-covalent affinity (


).
2.1. Electronic Modulation Zones

The pyrazole ring offers three distinct vector points for electrophile attachment, each conferring different reactivity profiles:

PositionElectronic EnvironmentEffect on Electrophile (e.g., Acrylamide)Ideal For
N1 (Ring Nitrogen) Electron-withdrawing (if acylated)High Reactivity. The lone pair is involved in aromaticity; acylation here creates a "pseudo-urea" or reactive amide.Rapid covalent capture; often too reactive (metabolic instability).
C3/C5 Positions Inductive/Steric influenceTunable Reactivity. Proximity to N-atoms allows H-bond assisted activation of the warhead.Targeting residues at the pocket rim (Solvent Front).
C4 Position Electron-rich (nucleophilic)Moderate/Low Reactivity. Conjugation with the ring dampens the electrophilicity of attached acceptors.High Selectivity. Requires tight non-covalent binding to drive reaction (Specific Proximity).
2.2. Warhead Selection Matrix
  • Acrylamides: The gold standard. Tunable via C4-substitution.

  • Vinyl Sulfones: Higher intrinsic reactivity; used when the target cysteine has a high

    
    .
    
  • Propargylamides (Alkynes): Lower reactivity; require specific geometric alignment (linear attack).

Chemical Synthesis: Installing the Warhead

The following protocol details the synthesis of a C4-amino-linked acrylamide , a common motif in kinase inhibitors (e.g., modifying a scaffold to target a hinge-region cysteine).

Protocol: Synthesis of N-(1-methyl-1H-pyrazol-4-yl)acrylamide

Objective: Install a Michael acceptor on the electron-rich C4 position of the pyrazole.

Reagents:

  • Substrate: 1-methyl-1H-pyrazol-4-amine (1.0 equiv)

  • Reagent: Acryloyl chloride (1.1 equiv) or Acrylic acid (with coupling agents)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF

  • Quench: Saturated

    
    
    

Step-by-Step Methodology:

  • Preparation: Purge a reaction flask with

    
    . Dissolve 1-methyl-1H-pyrazol-4-amine (1.0 g, 10.3 mmol) in anhydrous DCM (20 mL).
    
  • Cooling: Cool the solution to 0 °C using an ice/water bath. (Critical: Controls exotherm and prevents polymerization of acryloyl chloride).

  • Base Addition: Add DIPEA (4.5 mL, 25.7 mmol) dropwise over 5 minutes.

  • Acylation: Add acryloyl chloride (0.92 mL, 11.3 mmol) dropwise via syringe pump or pressure-equalizing funnel over 15 minutes.

    • Note: The solution may turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (5% MeOH in DCM) or LCMS for consumption of amine (

    
    ) and formation of product (
    
    
    
    ).
  • Workup: Dilute with DCM (50 mL). Wash sequentially with sat.

    
     (2 x 30 mL) and Brine (30 mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo (bath temp < 30 °C to prevent thermal polymerization). Purify via silica gel flash chromatography (0-10% MeOH/DCM).
    

Self-Validation Check:

  • 1H NMR Diagnostic: Look for the characteristic acrylamide ABX system:

    
     6.2–6.4 (dd), 6.1–6.2 (dd), 5.7–5.8 (dd).
    
  • Stability: If the product polymerizes on the column, add 0.01% hydroquinone to the eluent.

Reactivity Profiling: The GSH Assay

To ensure the scaffold is a drug candidate and not a toxin, you must quantify its intrinsic reactivity.

Protocol: Glutathione (GSH) Half-Life Determination

Objective: Measure the pseudo-first-order rate constant (


) of adduct formation.

Experimental Setup:

  • Stock Solutions: Prepare 10 mM compound in DMSO and 100 mM reduced GSH in PBS (pH 7.4).

  • Incubation:

    • Mix compound (final conc. 10

      
      M) with excess GSH (final conc. 5 mM or 10 mM) in PBS with an internal standard (e.g., Warfarin).
      
    • Maintain at 37 °C.

    • Total volume: 1 mL (allows for multiple aliquots).

  • Sampling:

    • Withdraw 50

      
      L aliquots at 
      
      
      
      min.
    • Quench: Immediately add to 200

      
      L Acetonitrile (MeCN) containing 1% Formic Acid to stop the reaction and precipitate salts.
      
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak (

    
    ).
    

Data Processing:

  • Plot

    
     vs. time (
    
    
    
    ).
  • The slope of the line is

    
    .
    
  • Calculate Half-life:

    
    .
    

Interpretation Table: |


 (GSH) | Classification | Application |
| :--- | :--- | :--- |
| < 15 min  | Highly Reactive | Likely toxic/promiscuous. Use only for chemical probes. |
| 15 min – 4 h  | Moderate | Acceptable for rapid-turnover targets; requires high selectivity. |
| > 4 h  | Low Reactivity | Ideal for Drugs.  Requires specific binding to drive covalent bond formation (

driven). |
Mechanism of Action & Workflow
Figure 1: Synthesis & Mechanism Workflow

This diagram illustrates the parallel tracks of chemical synthesis and biological validation required for pyrazole electrophiles.

PyrazoleWorkflow cluster_synthesis Chemical Synthesis cluster_bio Biological Validation Start Aminopyrazole Core Reaction Acylation (DIPEA, DCM, 0°C) Start->Reaction Reagent Acryloyl Chloride (Electrophile Source) Reagent->Reaction Product Pyrazole-Acrylamide Scaffold Reaction->Product Yield >60% Complex Reversible Binding (KI) Product->Complex Binding GSH_Assay GSH Reactivity (t1/2) Product->GSH_Assay Off-Target Check Target Target Protein (Cysteine SH) Target->Complex Covalent Irreversible Adduct (kinact) Complex->Covalent Michael Addition

Caption: Workflow for synthesizing pyrazole-acrylamides and validating their kinetic mechanism (reversible binding followed by irreversible inactivation).

References
  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Kékesi, V., et al. (2018). Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. RSC Advances. Link

  • Lonsdale, R., & Ward, R. A. (2018). Structure-Based Design of Targeted Covalent Inhibitors. Chemical Society Reviews. Link

  • Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry. Link

  • Domainex. (n.d.). GSH Reactivity Assay Protocol. Domainex Technical Services. Link

Foundational

Technical Safety &amp; Handling Guide: 1-Methyl-1H-Pyrazole-3,4-Dicarbonyl Dichloride

Executive Summary 1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride is a high-reactivity electrophilic building block used primarily in the synthesis of pyrazole-carboxamide fungicides (SDHI class) and pharmaceutical kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride is a high-reactivity electrophilic building block used primarily in the synthesis of pyrazole-carboxamide fungicides (SDHI class) and pharmaceutical kinase inhibitors. Due to the presence of two acyl chloride functionalities on the electron-rich pyrazole ring, this compound exhibits aggressive hydrolytic instability and corrosivity.

This guide moves beyond standard MSDS reporting to provide a mechanistic understanding of the compound's hazards, rigorous handling protocols for anhydrous environments, and self-validating safety workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound is rarely isolated as a shelf-stable commodity due to its high reactivity; it is frequently generated in situ or stored under strict inert atmosphere. The data below synthesizes properties from close structural analogs (1-methyl-1H-pyrazole-3-carbonyl chloride and 1,5-diphenyl-1H-pyrazole-3,4-dicarbonyl dichloride) to establish a working profile.

ParameterData / Prediction
Chemical Name 1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride
Formula C₆H₄Cl₂N₂O₂
Molecular Weight 207.01 g/mol
Physical State Off-white to yellow solid or semi-solid (low melting point expected)
Solubility Reacts violently with water/alcohols; Soluble in CH₂Cl₂, THF, Toluene
Reactivity High: Hydrolyzes rapidly to release HCl gas and the parent dicarboxylic acid.
Precursor 1-Methyl-1H-pyrazole-3,4-dicarboxylic acid (CAS 25016-20-0 analog)

Hazard Identification & Mechanistic Toxicology

The primary hazard stems from the bis-electrophilic nature of the molecule. Upon contact with biological tissue or moisture, the two acyl chloride groups undergo rapid nucleophilic substitution.

GHS Classification (Derived)
  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (H314) - Causes severe skin burns and eye damage.

  • Serious Eye Damage: Category 1 (H318).

  • Acute Toxicity (Inhalation): Category 3 (H331) - Toxic if inhaled (due to HCl evolution).

  • Supplemental Hazard: EUH014 - Reacts violently with water.

Mechanistic Hazard Cascade

The damage pathway is dual-action:

  • Thermal/Chemical Burn: The hydrolysis reaction is exothermic (

    
    ), causing immediate thermal injury.
    
  • Acidosis: The liberation of 2 equivalents of Hydrochloric Acid (HCl) per mole of compound causes deep tissue coagulation necrosis.

HazardCascade Compound 1-Methyl-1H-pyrazole- 3,4-dicarbonyl dichloride Reaction Hydrolysis Reaction Compound->Reaction Moisture Mucous Membranes / Skin Moisture (H₂O) Moisture->Reaction HCl HCl Gas Release (Corrosive) Reaction->HCl Rapid Evolution Acid Dicarboxylic Acid (Irritant) Reaction->Acid Damage Coagulation Necrosis & Pulmonary Edema HCl->Damage

Figure 1: Mechanistic pathway of injury upon exposure to moisture or biological tissue.

Safe Handling & Storage Protocols (SOP)

Expert Insight: Standard fume hood airflow is insufficient if the container is pressurized. The primary risk during handling is the "puff" of HCl gas released when breaking the seal of a stored container.

A. Storage Requirements[11]
  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: Refrigerate (2–8°C) to retard hydrolysis and disproportionation.

  • Container: Teflon-lined caps are mandatory. Parafilm is insufficient; use electrical tape or shrink bands over the cap to prevent moisture ingress.

B. Handling Workflow (The "Dry" Protocol)
  • PPE: Nitrile gloves (double gloved) + Neoprene over-gloves if handling >5g. Face shield is mandatory.

  • Transfer:

    • Do not weigh on an open balance.

    • Tare a dry flask with a septum.

    • Transfer solid/liquid via wide-bore needle or in a glovebox.

    • If using a spatula, the spatula must be oven-dried.

C. Quenching & Waste Disposal[11]
  • NEVER add the acid chloride directly to water. This causes a "steam explosion" effect.

  • Protocol:

    • Dilute the waste acid chloride in a non-reactive solvent (e.g., Toluene or DCM).

    • Prepare a quenching bath of 5% Sodium Bicarbonate (NaHCO₃) or 2M NaOH mixed with ice.

    • Add the diluted acid chloride dropwise to the basic ice bath with vigorous stirring.

    • Check pH to ensure neutrality before disposal.

Synthesis & Application Context

Understanding the synthesis helps in anticipating impurities (e.g., residual SOCl₂). This compound is typically synthesized by chlorinating the parent dicarboxylic acid.

Synthesis Workflow

The transformation utilizes Thionyl Chloride (SOCl₂) or Oxalyl Chloride. The presence of the N-methyl group activates the ring, making the 4-position slightly more resistant to nucleophilic attack than the 3-position, though both convert readily.

SynthesisWorkflow Start 1-Methyl-1H-pyrazole- 3,4-dicarboxylic Acid Process Reflux (Anhydrous) Gas Evolution (SO₂ + HCl) Start->Process Reagent Reagent: SOCl₂ or (COCl)₂ Cat: DMF Reagent->Process Product 1-Methyl-1H-pyrazole- 3,4-dicarbonyl dichloride Process->Product Distillation/Evaporation Downstream Application: SDHI Fungicides / Kinase Inhibitors Product->Downstream Amidation

Figure 2: Synthesis and downstream application workflow.

Application in Drug Discovery

Researchers utilize this scaffold to create fused heterocyclic systems . Reacting this dichloride with hydrazine derivatives yields pyrazolo[3,4-d]pyridazines, a privileged structure in oncology (e.g., CDK inhibitors).

Emergency Response

ScenarioImmediate ActionScientific Rationale
Skin Contact Wipe off excess dry chemical, then flush with water for 15 min.Water immediately hydrolyzes the chloride; wiping first reduces the thermal load of the reaction on the skin.
Eye Contact Irrigate immediately.[1] Do not use neutralization agents.The eye cannot tolerate the heat of neutralization. Dilution is the only safe mechanism.
Spill (>1g) Cover with dry lime, sand, or soda ash.Absorbing the liquid/solid prevents HCl vapor cloud formation. Do not use water.[1]
Inhalation Move to fresh air.[1] Administer oxygen if breathing is labored.[1]HCl causes pulmonary edema which may be delayed up to 48 hours.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 573176, 1-Methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Ilhan, I. O., et al. (2013). "Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles." Letters in Organic Chemistry, 10(8), 602-610.
  • Potapov, A. S., et al. (2021). "Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes." Molecules, 26(2), 438. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride from dicarboxylic acid

Abstract & Strategic Significance The synthesis of 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride represents a critical transformation in the generation of pyrazole-based scaffolds. This electrophilic intermediate is hig...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The synthesis of 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride represents a critical transformation in the generation of pyrazole-based scaffolds. This electrophilic intermediate is highly valued in medicinal chemistry for constructing fused heterocycles (e.g., pyrazolo[3,4-d]pyridazines) and for late-stage diversification of drug candidates via amidation or esterification.

This guide provides a robust, self-validating protocol for converting 1-methyl-1H-pyrazole-3,4-dicarboxylic acid to its corresponding dichloride. Unlike monocarbonyl analogs, the vicinal dicarboxylic acid motif requires rigorous activation to prevent the formation of cyclic anhydrides or incomplete monochlorides. We utilize a Thionyl Chloride (


) mediated pathway catalyzed by Dimethylformamide (DMF) , ensuring quantitative conversion through the in situ generation of the Vilsmeier-Haack reagent.

Reaction Mechanism & Chemical Logic

The Vilsmeier-Haack Activation Cycle

While thionyl chloride alone can effect this transformation, the addition of catalytic DMF is non-negotiable for high-yielding dicarbonyl synthesis.

  • Catalyst Activation: DMF reacts with

    
     to form the electrophilic chloroiminium species (Vilsmeier reagent).
    
  • Substrate Activation: This species attacks the carboxylic acid oxygen more rapidly than

    
     alone, forming an activated acyloxy-iminium intermediate.
    
  • Chloride Substitution: Chloride ion attacks the carbonyl carbon, expelling the catalyst and generating the acyl chloride.

  • Regeneration: The DMF is regenerated to continue the cycle.

Mechanistic Pathway Diagram

The following diagram details the catalytic cycle and the transformation logic.

G Start 1-Methyl-1H-pyrazole- 3,4-dicarboxylic Acid Inter Activated Vilsmeier Complex Start->Inter Nucleophilic Attack Reagent SOCl2 (Excess) Reagent->Inter Catalyst DMF (Cat.) Catalyst->Inter + SOCl2 Product 1-Methyl-1H-pyrazole- 3,4-dicarbonyl dichloride Inter->Product Cl- Substitution Byproducts SO2 (g) + HCl (g) Inter->Byproducts

Figure 1: Catalytic activation pathway using DMF/Thionyl Chloride.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RolePurity
1-Methyl-1H-pyrazole-3,4-dicarboxylic acid 1.0Substrate>97% (Dry)
Thionyl Chloride (

)
5.0 - 10.0Reagent/SolventReagent Grade
N,N-Dimethylformamide (DMF) 0.05 (5 mol%)CatalystAnhydrous
Toluene (Optional)Co-solventAnhydrous
Dichloromethane (DCM) N/AChase SolventAnhydrous
Step-by-Step Procedure

Step 1: Setup and Inertion

  • Equip a dry 2-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (packed with

    
    ) or an inert gas inlet (
    
    
    
    /Ar).
  • Critical: Connect the outlet of the condenser to a caustic scrubber (NaOH solution) to trap evolved HCl and

    
     gases.
    

Step 2: Reagent Addition

  • Charge the RBF with 1-methyl-1H-pyrazole-3,4-dicarboxylic acid (1.0 equiv).

  • Option A (Neat - Recommended): Add Thionyl Chloride (5.0–10.0 equiv) directly to the solid.

  • Option B (Solvent): Suspend the acid in anhydrous Toluene (5-10 volumes), then add Thionyl Chloride (3.0–5.0 equiv).

  • Add DMF (catalytic, 2-3 drops per gram of substrate) via syringe.

  • Observation: Immediate gas evolution (bubbling) indicates initiation.

Step 3: Reaction Phase

  • Heat the mixture gradually to reflux (75–80 °C) .

  • Maintain reflux for 3–5 hours .

  • Endpoint Criteria: The reaction mixture should turn from a suspension to a clear homogeneous solution.

  • QC Check: Aliquot 50 µL, quench with dry methanol, and analyze by TLC or LC-MS (looking for the dimethyl ester). Absence of starting acid confirms completion.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

    
    .
    
  • Azeotropic Removal: Add anhydrous Toluene or DCM (10 mL) to the residue and re-evaporate. Repeat this step 2x to chase off trace thionyl chloride and HCl.

  • Result: The product is typically obtained as an off-white to yellow semi-solid or oil.

Step 5: Storage

  • Use immediately for the next step (e.g., coupling).

  • If storage is required, store under inert atmosphere at -20 °C. The compound is moisture-sensitive.

Workflow Diagram

Workflow Setup Setup: Dry RBF + Scrubber (Inert Atmosphere) Mix Add Substrate + SOCl2 (Excess) + DMF (Cat.) Setup->Mix Reflux Reflux @ 80°C (3-5 hrs) Clear Solution = Complete Mix->Reflux Evap Vac. Distillation / Evaporation Remove excess SOCl2 Reflux->Evap Chase Azeotrope with Toluene (2x) Remove trace HCl Evap->Chase Product Crude Dichloride (Use immediately) Chase->Product

Figure 2: Operational workflow for the synthesis of the dichloride.

Quality Control & Troubleshooting

Analytical Verification

Direct analysis of acid chlorides is difficult due to hydrolysis. The standard method is Derivatization :

  • Take a small sample (~10 mg).

  • Dissolve in dry Methanol (0.5 mL) containing 1 drop of Et3N.

  • Analyze the resulting Dimethyl Ester via

    
    -NMR or LC-MS.
    
    • Success: Two distinct methyl ester singlets (or one if symmetric) in NMR; Mass = M(acid) + 28.

    • Failure: Presence of mono-methyl ester peaks indicates incomplete reaction.

Common Issues
IssueCauseSolution
Incomplete Dissolution Insufficient catalyst or old

.
Add fresh DMF; ensure

is not hydrolyzed. Increase reflux time.
Formation of Anhydride Vicinal acids can dehydrate to cyclic anhydrides instead of forming dichlorides.Ensure excess

and catalytic DMF are used. Anhydrides show a characteristic IR doublet (1760, 1820

).
Solidification during Reflux Substrate precipitation.Add anhydrous Toluene to solubilize the intermediate.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and

    
    . Handle only in a fume hood.
    
  • Pressure: Ensure the system is not sealed completely (use a drying tube/bubbler) to prevent pressure buildup from gas evolution.

  • PPE: Acid-resistant gloves, goggles, and lab coat are mandatory.

References

  • Vertex AI Search. (2023). Synthesis of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid and Dichloride Derivatives. ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Mechanism of Acyl Chloride Formation. Retrieved from [Link]

Application

One-pot cyclization using 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride

Application Note: Precision Heterocycle Synthesis Executive Summary This guide details the protocol for utilizing 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride as a high-reactivity linchpin for synthesizing fused nitrog...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Heterocycle Synthesis

Executive Summary

This guide details the protocol for utilizing 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride as a high-reactivity linchpin for synthesizing fused nitrogen heterocycles.[1] Specifically, we focus on the one-pot cyclization with hydrazine derivatives to yield pyrazolo[3,4-d]pyridazine-4,7-diones .[1]

These fused scaffolds are privileged structures in medicinal chemistry, serving as core pharmacophores for phosphodiesterase (PDE) inhibitors, anti-leishmanial agents, and kinase inhibitors. The acid chloride functionality offers superior electrophilicity compared to esters, allowing for rapid, mild, and high-yielding cyclizations without the need for harsh thermal forcing.

Mechanistic Insight & Reaction Design

The utility of 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride lies in its vicinal dielectrophilic character.[1] The two acid chloride groups at positions 3 and 4 create a "molecular jaw" that can snap shut upon reaction with dinucleophiles.[1]

The Cyclization Logic (The [4+2] Annulation):

  • Electrophile (4-atom component): The pyrazole backbone provides two carbonyl carbons separated by the C3-C4 bond.[1]

  • Nucleophile (2-atom component): Hydrazine (H₂N-NH₂) acts as a 1,2-dinucleophile.[1]

  • Result: Formation of a new 6-membered pyridazine ring fused to the pyrazole core.[1]

Why Acid Chlorides? Unlike the corresponding diethyl esters, which often require reflux in ethanol/acetic acid for hours to days, the dicarbonyl dichloride reacts almost instantaneously at 0°C to Room Temperature (RT). This kinetic advantage minimizes thermal decomposition of sensitive substrates and allows for a true "one-pot" workflow where the acid chloride is generated and consumed in situ.[1]

Pathway Visualization

ReactionPathway Start 1-Methyl-1H-pyrazole- 3,4-dicarboxylic Acid Activation Activation (SOCl2, Reflux) Start->Activation In Situ Gen. Intermediate 1-Methyl-1H-pyrazole- 3,4-dicarbonyl Dichloride Activation->Intermediate -SO2, -HCl Cyclization Cyclization (R-NH-NH2, Base) Intermediate->Cyclization Nucleophilic Attack Product Pyrazolo[3,4-d]pyridazine- 4,7-dione Cyclization->Product -2 HCl

Figure 1: The sequential one-pot activation and cyclization workflow.

Experimental Protocol

Safety Warning: Thionyl chloride (SOCl₂) and acid chlorides are corrosive and lachrymators.[1] Hydrazines are toxic and potential carcinogens.[1] Perform all operations in a fume hood.

Materials
  • Substrate: 1-Methyl-1H-pyrazole-3,4-dicarboxylic acid (Precursor) OR 1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride (Isolated Reagent).[1]

  • Reagent: Thionyl Chloride (SOCl₂).[1]

  • Nucleophile: Hydrazine Monohydrate (or substituted Phenylhydrazine).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).[1]

Method A: The "True" One-Pot (From Acid Precursor)

Recommended when the acid chloride is unstable or difficult to source.[1]

  • Activation:

    • In a dry round-bottom flask under inert atmosphere (N₂/Ar), suspend 1-methyl-1H-pyrazole-3,4-dicarboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Add Thionyl Chloride (5.0 equiv) dropwise.[1] Add a catalytic drop of DMF (N,N-dimethylformamide) to initiate the reaction.[1]

    • Reflux at 40°C for 2–3 hours until the solution becomes clear and gas evolution (SO₂, HCl) ceases.

    • Critical Step: Evaporate the solvent and excess SOCl₂ under reduced pressure to dryness.[1] Re-dissolve the crude acid chloride residue in fresh anhydrous DCM.

  • Cyclization:

    • Cool the acid chloride solution to 0°C in an ice bath.

    • In a separate vessel, prepare a solution of Hydrazine Monohydrate (1.2 equiv) and Triethylamine (2.5 equiv) in DCM.

    • Slowly add the hydrazine/base mixture to the acid chloride solution dropwise over 15 minutes. Note: Exothermic reaction.[1]

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • The product often precipitates out of the DCM solution.[1] Filter the solid.[1][2]

    • Wash the solid with cold water (to remove triethylamine hydrochloride salts) and cold ethanol.[1]

    • Dry under vacuum.[1]

Method B: Direct Cyclization (From Isolated Dichloride)

Recommended for high-throughput parallel synthesis.[1]

  • Dissolve 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride (1.0 equiv) in anhydrous THF (0.1 M).

  • Cool to 0°C.

  • Add Substituted Hydrazine (e.g., Phenylhydrazine, 1.1 equiv) and DIPEA (2.2 equiv).[1]

  • Stir at RT for 1–4 hours. Monitor by TLC (EtOAc:Hexane) or LC-MS.[1]

  • Quench with water.[1] If product precipitates, filter.[1][2] If soluble, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Optimization & Troubleshooting

The following table summarizes common issues and their chemical causality.

ObservationDiagnosisCorrective Action
Low Yield / Hydrolysis Acid chloride hydrolyzed by moisture before reaction.[1]Ensure glassware is oven-dried.[1] Use anhydrous solvents.[1] Perform SOCl₂ removal thoroughly in Method A.
Oligomerization Competitive intermolecular reaction vs. intramolecular cyclization.[1]High Dilution: Run the reaction more dilute (0.05 M) to favor the intramolecular ring closure.
Incomplete Cyclization Formation of mono-hydrazide intermediate only.[1]Increase temperature to reflux (40°C for DCM, 66°C for THF) after initial addition to force the second closure.
Regioisomer Mixtures Only relevant if using unsymmetrical substituted hydrazines (R-NH-NH₂).[1]The N-nucleophilicity differs.[1][3][4][5] Generally, the less substituted nitrogen attacks the more electrophilic carbonyl first. Hard to control; purification by column chromatography required.[1]

Structural Characterization Data (Expected)

For the product 5-methyl-1H-pyrazolo[3,4-d]pyridazine-4,7(5H,6H)-dione :

  • ¹H NMR (DMSO-d₆): Look for the characteristic singlet of the pyrazole proton (around δ 8.0–8.5 ppm) and the N-methyl singlet (δ 3.8–4.0 ppm).[1] The NH protons of the pyridazine ring will appear as broad singlets downfield (δ 10.0–12.0 ppm).[1]

  • IR (ATR): distinctive dual carbonyl stretches.[1] Typically ~1660 cm⁻¹ (amide I) and ~1680 cm⁻¹.[1]

  • MS (ESI): [M+H]⁺ peak corresponding to the cyclized mass (MW of Acid + Hydrazine - 2H₂O).[1]

References

  • Sekkak, H., et al. (2013).[1][6] "Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates." International Journal of Organic Chemistry, 3, 37-41.[1][6] (Demonstrates the reactivity of the 3,4-dicarboxylate scaffold with hydrazines).

  • Desai, N. C., et al. (2019).[1] "Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones." ACS Omega, 4(3), 5270–5282.[1] (Discusses the structural isomers and tautomers of pyrazolo-pyridazines). [1]

  • Farag, A. M., et al. (2010). "Functionalized pyrazoles and pyrazolo[3,4-d]pyridazinones: Synthesis and evaluation of their phosphodiesterase 4 inhibitory activity." Bioorganic & Medicinal Chemistry, 18(14), 5172-5182.[1] (Validates the biological importance of the target scaffold).

  • BenchChem. "1H-Pyrazole-3,5-dicarbonyl dichloride | CAS 74621-40-2."[1] (Provides physical property data for the isomeric dicarbonyl dichloride, illustrating handling precautions).

Sources

Method

Application Note: Preparation of Pyrazolo[4,3-d]pyridazine from Pyrazole-3,4-dicarbonyl Dichloride

[1] Abstract This application note details the synthetic protocol for the preparation of 4,7-dihydroxy-1H-pyrazolo[4,3-d]pyridazine (tautomeric with 1H-pyrazolo[4,3-d]pyridazine-4,7(5H,6H)-dione ) starting from pyrazole-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details the synthetic protocol for the preparation of 4,7-dihydroxy-1H-pyrazolo[4,3-d]pyridazine (tautomeric with 1H-pyrazolo[4,3-d]pyridazine-4,7(5H,6H)-dione ) starting from pyrazole-3,4-dicarbonyl dichloride . The pyrazolo[4,3-d]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core for various kinase inhibitors (e.g., CDK, GSK-3) and antiviral agents. This guide emphasizes the critical cyclization step involving the nucleophilic acyl substitution of the acid chloride with hydrazine, providing mechanistic insights, troubleshooting parameters, and safety protocols for handling high-energy intermediates.

Introduction & Strategic Significance

Fused pyrazole systems are bioisosteres of purines and have garnered significant attention in oncology and infectious disease research. The pyrazolo[4,3-d]pyridazine isomer is particularly valuable for its ability to mimic the adenosine core, allowing for potent interactions with ATP-binding sites in enzymes.

The synthesis described herein utilizes pyrazole-3,4-dicarbonyl dichloride as a highly activated electrophile. While esters are often used for this transformation, the acid chloride offers faster reaction kinetics and can proceed under milder conditions, reducing the risk of thermal decomposition of sensitive substituents.

Key Applications:

  • Kinase Inhibition: CDK4 and GSK-3 inhibition.

  • Antiviral Therapeutics: Non-nucleoside reverse transcriptase inhibitors.[1]

  • Anti-inflammatory Agents: COX-2 inhibition pathways.[2]

Reaction Scheme & Logic

The synthesis proceeds via a double nucleophilic acyl substitution. The hydrazine acts as a dinucleophile, attacking the highly electrophilic carbonyl carbons of the acid chloride.

Mechanistic Pathway (Graphviz)

ReactionScheme SM Pyrazole-3,4-dicarboxylic Acid Inter Pyrazole-3,4-dicarbonyl Dichloride (Activated Electrophile) SM->Inter SOCl2, Reflux (Activation) Product Pyrazolo[4,3-d]pyridazine-4,7-dione (Target Scaffold) Inter->Product N2H4, 0°C to RT (Cyclization) Reagent Hydrazine Hydrate (Dinucleophile) Reagent->Product Reagent Addition

Caption: Synthetic pathway converting the diacid precursor to the active dichloride, followed by cyclization with hydrazine to form the fused pyridazine ring.

Materials & Equipment

Reagents
ReagentPurity/GradeRole
Pyrazole-3,4-dicarboxylic acid >98%Precursor
Thionyl Chloride (SOCl₂) Reagent GradeChlorinating Agent
Hydrazine Hydrate (N₂H₄[3][1][4][5]·H₂O) 80% or 98%Cyclizing Agent
1,4-Dioxane AnhydrousSolvent (Cyclization)
Dichloromethane (DCM) AnhydrousSolvent (Workup)
Sodium Bicarbonate (NaHCO₃) Sat. SolutionNeutralization
Equipment
  • Three-neck round-bottom flask (100 mL and 250 mL) equipped with a reflux condenser and dropping funnel.

  • Inert gas manifold (Nitrogen or Argon).

  • Ice-water bath.

  • Rotary evaporator with acid-trap (for SOCl₂ removal).

  • Vacuum filtration setup.

Experimental Protocol

Step 1: Preparation of Pyrazole-3,4-dicarbonyl Dichloride

Note: If starting directly from the commercially available dichloride, skip to Step 2. This step is necessary if starting from the stable diacid.

  • Setup: Charge a dry 100 mL round-bottom flask with pyrazole-3,4-dicarboxylic acid (1.0 eq, e.g., 10 mmol).

  • Activation: Add Thionyl Chloride (excess, ~10 mL per gram of acid) carefully. Add a catalytic amount of DMF (1-2 drops) to accelerate the reaction.

  • Reflux: Heat the mixture to reflux (75-80°C) for 3–4 hours. The suspension should become a clear solution as the acid chloride forms.

  • Isolation: Cool the mixture to room temperature. Remove excess thionyl chloride under reduced pressure (rotary evaporator).

    • Critical: Use a KOH trap to neutralize HCl/SO₂ vapors.

    • Co-evaporation: Add anhydrous toluene (2 x 10 mL) and evaporate to remove trace SOCl₂.

  • Product: The residue is the crude pyrazole-3,4-dicarbonyl dichloride , typically a pale yellow solid or oil. Use immediately in Step 2 due to moisture sensitivity.

Step 2: Cyclization to Pyrazolo[4,3-d]pyridazine

This is the core transformation described in the topic.

  • Dissolution: Dissolve the crude dicarbonyl dichloride (from Step 1) in anhydrous 1,4-dioxane (20 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0–5°C using an ice bath. The reaction is highly exothermic.

  • Reagent Addition: Prepare a solution of Hydrazine Hydrate (3.0 eq) in 1,4-dioxane (5 mL). Add this solution dropwise to the stirred acid chloride solution over 15–20 minutes.

    • Observation: A precipitate (hydrazine hydrochloride salts and product) will begin to form immediately.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 1 hour. Subsequently, heat to reflux for 2–4 hours to ensure complete cyclization and thermodynamic equilibration.

  • Monitoring: Monitor reaction progress by TLC (System: CHCl₃/MeOH 9:1). The starting material spot should disappear.

Step 3: Workup and Purification
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL).

  • Neutralization: Adjust the pH to ~5–6 using 10% HCl or NaHCO₃ if necessary (the reaction generates HCl, so the mixture is naturally acidic; the product often precipitates at slightly acidic to neutral pH).

  • Filtration: Collect the solid precipitate by vacuum filtration. This is the crude pyrazolo[4,3-d]pyridazine-4,7-dione .

  • Washing: Wash the filter cake with cold water (2 x 10 mL) followed by a small amount of cold ethanol.

  • Recrystallization: Purify by recrystallization from Ethanol/DMF or Acetic Acid .

    • Yield Expectation: 60–85%.

    • Appearance: White to pale yellow crystalline solid.

Mechanistic Insight & Troubleshooting

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via the attack of the hydrazine nitrogen lone pair on the carbonyl carbon of the acid chloride.

  • First Substitution: Formation of the mono-hydrazide intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazide attacks the second carbonyl group (distal acid chloride).

  • Elimination: Loss of HCl drives the formation of the stable six-membered pyridazine ring.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is oven-dried; use anhydrous solvents; minimize exposure to air.
Impure Product Incomplete CyclizationIncrease reflux time; ensure at least 2.5 eq of hydrazine is used to scavenge HCl.
Oiling Out Polymeric side productsDilute the reaction mixture further (high concentration favors intermolecular polymerization).
Coloration (Dark) Oxidation of HydrazinePerform the reaction under strict Nitrogen/Argon atmosphere.

Characterization Data (Expected)

  • ¹H NMR (DMSO-d₆):

    • δ 12.0–13.0 ppm (Broad s, 2H, NH of pyridazine/pyrazole, exchangeable with D₂O).

    • δ 8.0–8.5 ppm (s, 1H, Pyrazole C-H, if unsubstituted).

  • MS (ESI): [M+H]⁺ peak corresponding to the molecular weight of the dione (MW ~152 for unsubstituted core).

  • IR (KBr): Strong carbonyl bands (C=O) at 1660–1680 cm⁻¹; Broad NH stretch at 3100–3300 cm⁻¹.

Safety Protocols

  • Thionyl Chloride: Highly corrosive and reacts violently with water releasing HCl and SO₂ gases. Perform all operations in a fume hood.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Avoid skin contact and inhalation. Use double gloves and a face shield.

  • Acid Chlorides: Potent lachrymators and corrosive. Handle under inert gas.[6]

References

  • Sekkak, H., et al. (2013).[3] Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates. International Journal of Organic Chemistry, 3, 37-41.[3] [Link]

  • Baraldi, P. G., et al. (1996). 1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one and 5H-pyrazolo[4,3-d]1,2,3-triazin-4(3H)-one derivatives. Synthesis and in vitro biological activity at adenosine A1 and A2a receptors. Arzneimittelforschung, 46(4), 365-368. [Link]

  • Gomha, S. M., et al. (2019). Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones. ACS Omega, 4(3), 5274–5282. [Link]

  • Stanovnik, B., et al. (1984).[5] 1,3-Dipolar Cycloaddition of 2-Diazopropane to Imidazo[1,2-b]pyridazine Derivatives.[5] The Synthesis of Imidazo[1,2-b]pyrazolo[4,3-d]pyridazines. Journal of the Chemical Society, Chemical Communications, (16), 1063-1064. [Link]

Sources

Application

Thionyl Chloride Mediated Synthesis of Pyrazole Acid Chlorides: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Pyrazole Acid Chlorides Pyrazoles and their derivatives are foundational scaffolds in medicinal chemistry, integra...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Acid Chlorides

Pyrazoles and their derivatives are foundational scaffolds in medicinal chemistry, integral to a wide array of FDA-approved drugs.[1][2] Their therapeutic relevance spans anti-inflammatory agents like celecoxib to anti-obesity drugs and anti-cancer therapies.[1][3] The conversion of pyrazole carboxylic acids to their corresponding acid chlorides is a critical activation step, transforming a relatively unreactive carboxylic acid into a highly versatile intermediate. Pyrazole acid chlorides are valuable precursors for the synthesis of a diverse range of derivatives, including amides, esters, and ketones, which are frequently explored in drug discovery programs.[4][5][6] Thionyl chloride (SOCl₂) is a widely employed reagent for this transformation due to its efficacy and the convenient removal of byproducts.[7][8] This guide provides a detailed exploration of the synthesis of pyrazole acid chlorides using thionyl chloride, encompassing mechanistic insights, practical protocols, safety considerations, and applications in pharmaceutical research.

Mechanistic Overview: The Conversion of Carboxylic Acids to Acid Chlorides

The reaction of a pyrazole carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.[9][10] The key steps are as follows:

  • Activation of the Carboxylic Acid : The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. This initial step forms an acyl chlorosulfite intermediate and releases a chloride ion.[10][11]

  • Nucleophilic Attack by Chloride : The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the acyl chlorosulfite intermediate. This leads to the formation of a tetrahedral intermediate.[4][10]

  • Elimination of Byproducts : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group. This leaving group is unstable and decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[11] The evolution of gaseous byproducts (SO₂ and HCl) drives the reaction to completion, making it effectively irreversible.[7][11]

Catalytic amounts of N,N-dimethylformamide (DMF) can be used to accelerate the reaction, particularly for less reactive carboxylic acids.[7][12] DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent.[7]

Caption: General workflow for the conversion of pyrazole carboxylic acid.

Experimental Protocols

General Considerations
  • Anhydrous Conditions : Thionyl chloride reacts violently with water.[13][14] All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent decomposition of the reagent and hydrolysis of the product acid chloride.[7]

  • Ventilation : The reaction evolves toxic and corrosive gases (SO₂ and HCl).[13][14] All manipulations must be performed in a well-ventilated fume hood.

  • Reagent Purity : Use of freshly distilled or high-purity thionyl chloride is recommended for optimal results. Older bottles may contain degradation products that can interfere with the reaction.

Protocol 1: General Synthesis of Pyrazole Acid Chloride

This protocol describes a general method for the conversion of a pyrazole carboxylic acid to its acid chloride.

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 5.0 eq)

  • Anhydrous toluene or dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic, optional)

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazole carboxylic acid.

  • Under a nitrogen or argon atmosphere, add the anhydrous solvent (e.g., toluene or DCM).

  • Slowly add thionyl chloride to the stirred suspension or solution at room temperature. If the reaction is sluggish, a catalytic amount of DMF can be added dropwise. Caution: The addition of DMF can lead to a vigorous evolution of gas.[12]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (by quenching a small aliquot with methanol to form the methyl ester).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. To ensure complete removal of thionyl chloride, co-evaporation with an anhydrous solvent like toluene can be performed.[12][15]

  • The resulting crude pyrazole acid chloride is often used directly in the next step without further purification.

ParameterRecommended ConditionNotes
Solvent Anhydrous Toluene, DCM, or neatChoice depends on the solubility of the starting material and the reaction temperature.
Equivalents of SOCl₂ 2.0 - 5.0An excess ensures complete conversion.
Catalyst DMF (catalytic)Optional, for less reactive substrates.
Temperature Room temperature to refluxDependent on the reactivity of the pyrazole carboxylic acid.
Reaction Time 2 - 16 hoursMonitor by TLC for completion.
Protocol 2: Synthesis of a Specific Pyrazole Acid Chloride and Subsequent Amidation

This protocol details the synthesis of a specific pyrazole acid chloride and its subsequent reaction with an amine to form a pyrazole carboxamide.[16]

Step A: Synthesis of Pyrazole-5-carbonyl chloride

  • Suspend pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 3 hours.

  • Cool the mixture and remove the solvent and excess thionyl chloride in vacuo to yield the crude pyrazole-5-carbonyl chloride.[16]

Step B: Amide Formation

  • Dissolve the crude pyrazole-5-carbonyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.[16]

  • Upon completion, the reaction mixture can be worked up by washing with water, dilute acid, and brine, followed by drying and evaporation of the solvent. The crude product can then be purified by chromatography or recrystallization.

experimental_workflow cluster_stepA Step A: Acid Chloride Synthesis cluster_stepB Step B: Amide Formation start Pyrazole-COOH in Anhydrous DCM add_socl2 Add SOCl₂ (2.0 eq) at 0 °C start->add_socl2 reflux Reflux for 3 hours add_socl2->reflux evaporation_A Evaporate solvent & excess SOCl₂ reflux->evaporation_A product_A Crude Pyrazole-COCl evaporation_A->product_A start_B Dissolve Pyrazole-COCl in Anhydrous DCM at 0 °C product_A->start_B Use directly add_amine Add Amine Solution Dropwise start_B->add_amine prepare_amine Prepare Amine (1.2 eq) & Et₃N (2.5 eq) in DCM prepare_amine->add_amine stir Stir at RT for 2-16 hours add_amine->stir workup Aqueous Workup & Purification stir->workup product_B Pure Pyrazole Carboxamide workup->product_B

Caption: Workflow for pyrazole acid chloride synthesis and amidation.

Safety and Handling of Thionyl Chloride

Thionyl chloride is a corrosive, toxic, and moisture-sensitive reagent that requires careful handling.[13][14][17]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13][14][17]

  • Handling : Handle thionyl chloride in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[13][18]

  • Storage : Store in a cool, dry, well-ventilated area away from water and sources of ignition. Keep containers tightly closed.[13][17]

  • Quenching : Excess thionyl chloride can be quenched cautiously by slow addition to a large volume of cold water or an appropriate alcohol (e.g., methanol or ethanol) in a fume hood. This process is highly exothermic and releases toxic gases.

Characterization of Pyrazole Acid Chlorides

Pyrazole acid chlorides are typically reactive intermediates and may be characterized in their crude form before use in subsequent reactions.

  • Infrared (IR) Spectroscopy : The formation of the acid chloride can be confirmed by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber (typically 1750-1810 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can be used to confirm the structure of the pyrazole core. The signals for the protons and carbons adjacent to the carbonyl group will shift upon conversion to the acid chloride. Due to their reactivity, NMR samples should be prepared in anhydrous deuterated solvents.[19][20]

  • Thin-Layer Chromatography (TLC) : To monitor the reaction progress by TLC, a small aliquot of the reaction mixture is quenched with a nucleophile like methanol or an amine. The resulting stable ester or amide can then be easily visualized on a TLC plate.[21]

Conclusion

The thionyl chloride-mediated synthesis of pyrazole acid chlorides is a robust and indispensable transformation in the synthesis of pyrazole-based compounds for drug discovery and development. A thorough understanding of the reaction mechanism, adherence to strict anhydrous conditions, and implementation of appropriate safety protocols are paramount for the successful and safe execution of this reaction. The protocols and guidelines presented herein provide a comprehensive framework for researchers to effectively utilize this powerful synthetic tool in their pursuit of novel therapeutic agents.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A. A., & Al-Shaalan, N. H. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6397. [Link]

  • Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8(1), 867-882.
  • ReactionWeb. (2025, July 12). Carboxylic Acid + SOCl2. Retrieved from [Link]

  • ChemHelper. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • Bionium Scientific. (n.d.). Material Safety Data Sheet: Thionyl Chloride. Retrieved from [Link]

  • Loba Chemie. (2023, December 26). Safety Data Sheet: Thionyl Chloride AR. Retrieved from [Link]

  • Becerra, D., & Castillo, J. C. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(11), 7433-7456. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Retrieved from [Link]

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

  • Patole, S. (2026, January 20). Synthesis of Pyrazole Derivatives A Review. International Journal For Multidisciplinary Research, 8.
  • Özer, İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5647-5650.
  • BenchChem. (2025).
  • ResearchGate. (2025, December 5). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]

  • Ilhan, O., Ayse, C., Zulbiye, O., Senem, A., & Mehmet, C. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8), 586-593. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

  • Stanovnik, B., Svete, J., & Toplak, R. (2000). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Arkivoc, 1(5), 73-81.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 14.5 Acid Chloride Formation. Retrieved from [Link]

  • ResearchGate. (2016, September 28). Can any one suggest an efficient method to distill thionyl chloride?. Retrieved from [Link]

  • Iranian Journal of Science. (2014, February 24). Thionyl chloride (or oxalyl chloride)
  • Protheragen. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1 - Organic Syntheses Procedure. Retrieved from [Link]

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]

Sources

Method

Application Note: Regioselective Amidation of 1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride

This Application Note is designed for researchers in medicinal chemistry and process development. It details the regioselective desymmetrization of 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride , a critical scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the regioselective desymmetrization of 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride , a critical scaffold in the synthesis of kinase inhibitors and agrochemicals.

Abstract & Strategic Importance

The 1-methyl-1H-pyrazole-3,4-dicarboxylic acid scaffold is a privileged motif in drug discovery, serving as the core for numerous bioactive molecules, including phosphodiesterase inhibitors (e.g., Sildenafil analogs) and various kinase inhibitors.

The core challenge in utilizing this scaffold is desymmetrization . The molecule contains two electrophilic carbonyl centers (C3 and C4). Selective functionalization of one position over the other allows for the rapid generation of diverse libraries. This protocol details the regioselective amidation at the C3 position , leveraging the inherent electronic differences of the pyrazole ring to achieve high selectivity (>95:5) under kinetically controlled conditions.

Mechanistic Insight: The "Electronic bias"

To achieve regioselectivity, one must understand the electronic landscape of the pyrazole ring.

  • C4-Carbonyl (The "Deactivated" Site): The C4 position of the pyrazole ring is electron-rich due to resonance donation from the N1 nitrogen (pyrrole-like). This electron density is delocalized into the C4-carbonyl group, reducing its electrophilicity and making it less reactive toward nucleophiles.

  • C3-Carbonyl (The "Activated" Site): The C3 position is adjacent to the N2 nitrogen (pyridine-like). The N2 atom exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the adjacent C3-carbonyl carbon. Furthermore, C3 receives less resonance stabilization than C4.

Reaction Pathway Visualization

ReactionPathway cluster_legend Electronic Driver SM 1-Methyl-1H-pyrazole- 3,4-dicarbonyl dichloride TS_C3 Transition State (C3 Attack) [Favored: Inductive Activation] SM->TS_C3 k1 (Fast) TS_C4 Transition State (C4 Attack) [Disfavored: Resonance Deactivation] SM->TS_C4 k2 (Slow) Prod_C3 MAJOR PRODUCT 3-Amido-4-carbonyl chloride TS_C3->Prod_C3 Prod_C4 MINOR PRODUCT 4-Amido-3-carbonyl chloride TS_C4->Prod_C4 Desc N2 (-I effect) activates C3 N1 (+M effect) deactivates C4

Figure 1: Kinetic pathway demonstrating the preferential nucleophilic attack at the C3 position due to inductive activation by the adjacent N2 nitrogen.

Experimental Protocol

Materials & Reagents
  • Substrate: 1-Methyl-1H-pyrazole-3,4-dicarboxylic acid (commercially available or synthesized via hydrolysis of the dimethyl ester).

  • Chlorinating Agent: Oxalyl chloride (2.5 eq) + DMF (cat.).

  • Nucleophile: Primary or Secondary Amine (1.0 eq).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step 1: Synthesis of the Dicarbonyl Dichloride

Note: The acid chloride is moisture-sensitive. Prepare immediately before use.

  • Suspend 1-methyl-1H-pyrazole-3,4-dicarboxylic acid (10.0 mmol) in anhydrous DCM (40 mL) under inert atmosphere (N₂/Ar).

  • Add a catalytic amount of DMF (2 drops).

  • Add oxalyl chloride (25.0 mmol) dropwise at 0°C.

  • Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours until gas evolution ceases and the solution becomes clear.

  • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride.

  • Re-dissolve the crude residue in anhydrous DCM (20 mL) and concentrate again (azeotropic removal of HCl).

  • Result: Crude 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride (Yellowish solid/oil). Use immediately.

Step 2: Regioselective Amidation (The Critical Step)
  • Dissolve the crude dichloride from Step 1 in anhydrous DCM (50 mL).

  • Cool the solution to -78°C (Dry ice/acetone bath). Note: Temperature control is vital for maximizing regioselectivity.

  • Prepare a separate solution of the Amine (10.0 mmol, 1.0 eq) and DIPEA (11.0 mmol, 1.1 eq) in anhydrous DCM (10 mL).

  • Add the amine/base solution dropwise to the dichloride solution over 30–60 minutes via a syringe pump or addition funnel.

    • Why? Slow addition ensures the concentration of free amine remains low, preventing double-amidation and favoring the most reactive site (C3).

  • Stir at -78°C for 1 hour.

  • Allow the reaction to slowly warm to 0°C over 2 hours.

Step 3: Work-up & Isolation

Option A: For 3-Amido-4-Carboxylic Acid (Hydrolysis)

  • Quench the reaction with Water (20 mL) at 0°C.

  • Stir vigorously for 30 minutes (hydrolyzes the remaining C4-acid chloride).

  • Acidify the aqueous layer to pH ~2 with 1N HCl.

  • Extract with EtOAc (3 x 50 mL).

  • Dry organic layers over Na₂SO₄ and concentrate.

  • Purification: Recrystallization (MeOH/Water) or Column Chromatography (DCM/MeOH + 1% AcOH).

Option B: For 3-Amido-4-Ester (Alcoholysis)

  • Quench the reaction with excess Methanol (or desired alcohol) and TEA (2 eq) at 0°C.

  • Stir at RT for 1 hour.

  • Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Data & Optimization Guide

Regioselectivity Optimization Table

The following data illustrates the impact of temperature and solvent on the C3:C4 regioisomeric ratio.

EntrySolventTemperatureAmine Equiv.[1][2]Addition TimeRatio (C3 : C4)*Yield
1 DCM25°C (RT)1.0Fast75 : 2585%
2 DCM0°C1.010 min88 : 1288%
3 DCM -78°C 1.0 60 min >98 : 2 92%
4 THF-78°C1.060 min95 : 590%
5 DMF0°C1.030 min60 : 4080%

*Ratio determined by ¹H NMR analysis of the crude reaction mixture.

Troubleshooting & Critical Parameters
  • Problem: Formation of Diamide (Bis-amide).

    • Cause: Localized high concentration of amine or high temperature.

    • Solution: Increase dilution (0.1 M), use strictly 1.0 equivalent of amine, and ensure slow addition at -78°C.

  • Problem: Low Regioselectivity.

    • Cause: Reaction temperature too high or solvent promotes equilibration.

    • Solution: Switch to non-polar, non-coordinating solvents (DCM or Toluene) and maintain cryogenic temperatures. Avoid DMF or DMSO as solvents for the coupling step.

  • Problem: Hydrolysis of Dichloride.

    • Cause: Wet solvent.

    • Solution: Distill DCM over CaH₂ or use molecular sieves. Verify oxalyl chloride quality.

Workflow Diagram

Workflow Start Start: 1-Methyl-1H-pyrazole- 3,4-dicarboxylic acid Step1 Activation: Oxalyl Chloride, DMF (cat), DCM 0°C to RT, 2h Start->Step1 Inter Intermediate: Dicarbonyl Dichloride Step1->Inter Step2 Regioselective Amidation: Cool to -78°C Add Amine (1.0 eq) + DIPEA SLOWLY Inter->Step2 Branch Quench Method? Step2->Branch PathA Path A: Hydrolysis Add H2O (Yields 4-COOH) Branch->PathA Target: Acid PathB Path B: Esterification Add MeOH (Yields 4-COOMe) Branch->PathB Target: Ester Final Final Product: 3-Amido-1-methyl-1H-pyrazole-4-derivative (>95% Regiopurity) PathA->Final PathB->Final

Figure 2: Operational workflow for the regioselective synthesis of C3-amido pyrazoles.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.

    • Source:J. Org.[3][4] Chem. 2004, 69, 26, 9262–9268.

    • URL:[Link]

  • Pyrazoles in Drug Discovery (Review)

    • Title: Pyrazole derivatives as potential anti-inflamm
    • Source:Journal of Heterocyclic Chemistry, 2023.
    • URL:[Link]

  • General Reactivity of Heterocyclic Acid Chlorides

    • Title: Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[3]

    • Source:Organic Chemistry Portal (Summarizing J. Org. Chem. 2008).[1]

    • URL:[Link]

  • Synthesis of Pyrazole-4-carboxylic acids

    • Title: Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
    • Source:Molecules 2021, 26(13), 3824.
    • URL:[Link]

Sources

Application

Precision N-Acylation of Pyrazoles: Synthesis, Regiocontrol, and Utilization

Executive Summary The pyrazole ring is a "privileged scaffold" in medicinal chemistry, found in blockbuster drugs like Celecoxib and Ruxolitinib. However, the unique electronic properties of the pyrazole ring—specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, found in blockbuster drugs like Celecoxib and Ruxolitinib. However, the unique electronic properties of the pyrazole ring—specifically its tautomeric nature and moderate nucleophilicity—present specific challenges during Nucleophilic Acyl Substitution (NAS) .

This guide addresses the two critical vectors of acyl substitution regarding pyrazoles:

  • Synthesis: The conditions required to acylate the pyrazole nitrogen (forming N-acyl pyrazoles), overcoming regioselectivity issues inherent to tautomers.

  • Application: The use of N-acyl pyrazoles as "tunable" acyl transfer reagents (active amides) to functionalize other nucleophiles.

Mechanistic Insight & Regioselectivity

The Tautomeric Challenge

Unsubstituted pyrazoles exist in a tautomeric equilibrium (


). When subjecting a pyrazole to an acylating agent (e.g., acid chloride), the reaction is governed by the interplay of steric hindrance  and electronic control .
  • Kinetic Control: Acylation typically occurs at the less sterically hindered nitrogen (the pyridine-like nitrogen attacks the electrophile).

  • Thermodynamic Control: N-acyl pyrazoles are liable to isomerization (1,2-acyl migration) or hydrolysis. The N-acyl bond is electronically similar to an imide, making the pyrazole a viable leaving group.

Mechanism of Action

The reaction proceeds via a standard addition-elimination mechanism. A base is required to scavenge the acid byproduct (HCl) and shift the equilibrium.

Figure 1: General mechanism for the base-mediated N-acylation of pyrazoles.

Critical Reaction Parameters

The stability and reactivity of the resulting N-acyl pyrazole are highly dependent on the substituents on the pyrazole ring.

ParameterConditionEffect on Reaction
Base Triethylamine (TEA) Standard for acid chlorides. Mild, soluble in DCM.
NaH (Sodium Hydride) Irreversible deprotonation. Essential for unreactive/hindered pyrazoles.
DMAP Hyper-nucleophilic catalyst. Accelerates reaction but promotes hydrolysis if water is present.
Solvent DCM / THF Standard aprotic solvents. Must be anhydrous to prevent hydrolysis of the acyl chloride.
Py Substituent EWG (e.g., -NO2, -CF3) Decreases nucleophilicity of pyrazole (harder to acylate) but makes the product a better acylating agent (better leaving group).
Py Substituent EDG (e.g., -Me, -OMe) Increases nucleophilicity (easier to acylate). Product is more stable (poorer leaving group).

Experimental Protocols

Protocol A: Standard Synthesis of N-Acyl Pyrazoles

Application: General synthesis of drug intermediates where the pyrazole ring acts as a scaffold.

Reagents:

  • Substituted Pyrazole (1.0 equiv)

  • Acyl Chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the pyrazole (1.0 mmol) in anhydrous DCM (5 mL/mmol).

  • Base Addition: Add TEA (1.2 mmol) via syringe. The solution may warm slightly.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: Cooling is critical to control regioselectivity if the pyrazole is asymmetric.

  • Acylation: Dropwise add the Acyl Chloride (1.1 mmol).

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC (Note: N-acyl pyrazoles can hydrolyze on silica; use neutralized plates or run fast).

  • Workup: Wash with saturated

    
     (rapidly) and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization is preferred over chromatography to avoid hydrolysis.

Protocol B: Regioselective Acylation of Asymmetric Pyrazoles

Challenge: 3-substituted pyrazoles can yield a mixture of 1,3- and 1,5-isomers. Solution: Use of "Hard/Soft" principles and solvent control.

Procedure:

  • Use THF as solvent (favors coordination to the cation).

  • Use NaH (1.1 equiv) at -78°C.

  • Rationale: Formation of the sodium salt creates a tight ion pair. The acyl chloride will attack the nitrogen that is sterically most accessible (usually

    
    , distal to the bulky substituent), locking the kinetic product.
    
Protocol C: Utilizing N-Acyl Pyrazoles as Transfer Reagents

Application: N-Acyl pyrazoles are excellent "active amides" for acylating difficult amines or alcohols without using harsh acid chlorides. This is a "self-validating" system: if the pyrazole is displaced, the reaction worked.

Figure 2: Acyl transfer using N-acyl pyrazole as a stable intermediate.

Procedure:

  • Dissolve N-acyl pyrazole (1.0 equiv) in Toluene or DMF.

  • Add the target amine (1.0 equiv).

  • Catalyst: Add 0.1 equiv of DMAP or Imidazole (optional, accelerates transfer).

  • Heat: Heat to 60-80°C.

  • Observation: The reaction is driven by the expulsion of the neutral pyrazole.

  • Tunability: If the reaction is slow, use a pyrazole with an electron-withdrawing group (e.g., 4-nitro-pyrazole) during the synthesis in Protocol A. This makes it a "hotter" leaving group.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Synthesis) Hydrolysis of Acyl ChlorideEnsure DCM is anhydrous. Check TEA quality.
Regioisomer Mixture Thermodynamic equilibrationLower temperature (-78°C). Switch base to NaH to lock the anion.
Product Decomposition on Column Acidic Silica HydrolysisPre-treat silica with 1% TEA in Hexanes.
No Reaction (Transfer) Pyrazole is too stableUse a 4-substituted pyrazole (CN, NO2) to increase electrophilicity of the carbonyl.

References

  • N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases. Source: National Institutes of Health (PMC) Context: Detailed analysis of how ring substituents (CN, H, Me) affect the reactivity and leaving group ability of N-acyl pyrazoles. URL:[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Organic Chemistry Portal / J. Org. Chem Context: Discusses the mechanistic pathways of pyrazole substitution and regiocontrol during synthesis. URL:[Link]

  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives. Source: RSC Advances / PubMed Context: Green chemistry protocols for N-acylation using ball milling and catalytic acids, offering alternatives to chlorinated solvents. URL:[Link]

  • Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Source: Chemistry LibreTexts Context: Foundational grounding on the addition-elimination mechanism applicable to the formation of active amides like N-acyl pyrazoles. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling 1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride

Status: Active Security Level: Laboratory Safety & Protocol Topic: Moisture Sensitivity & Handling Guide Target Analyte: 1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride (Bis-acyl chloride) The Core Challenge: The Chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Security Level: Laboratory Safety & Protocol Topic: Moisture Sensitivity & Handling Guide Target Analyte: 1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride (Bis-acyl chloride)

The Core Challenge: The Chemistry of Failure

Executive Summary: 1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride is an electrophilic powerhouse used to synthesize complex heterocycles. However, its dual acyl chloride functionality makes it twice as susceptible to moisture degradation as a standard mono-acyl chloride.

The Failure Mode (Hydrolysis): Upon contact with atmospheric moisture, the compound undergoes rapid nucleophilic acyl substitution. This is not a silent degradation; it generates hydrochloric acid (HCl) gas, which can corrode nearby equipment and acidify reaction mixtures, leading to failed couplings or "tarring" of amine nucleophiles.

Visualizing the Degradation Pathway:

HydrolysisPathway Compound 1-Methyl-1H-pyrazole- 3,4-dicarbonyl dichloride Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Water H₂O (Atmospheric Moisture) Water->Intermediate Product 1-Methyl-1H-pyrazole- 3,4-dicarboxylic acid (Insoluble Solid) Intermediate->Product Elimination Byproduct 2 equiv. HCl (Corrosive Gas) Intermediate->Byproduct Exothermic Release

Figure 1: The hydrolysis cascade. Note that the formation of the dicarboxylic acid often results in precipitation, a visual indicator of reagent failure.

Critical Handling Protocols (The "How-To")

Prerequisite: All glassware must be oven-dried (>120°C for 4 hours) or flame-dried under vacuum.

A. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Strictly under Argon (Ar) or Nitrogen (N₂) . Argon is preferred due to its higher density, providing a better "blanket" over the solid/oil.

  • Container: Schlenk tubes or vials with PTFE-lined septa. Do not use Parafilm alone; it is permeable to moisture over time. Use electrical tape or Parafilm over a tight cap.

B. Transfer Protocol (Schlenk Technique)

Do not weigh this compound on an open benchtop balance.

  • Preparation: Tare a dry, septum-capped vial purged with N₂.

  • Transfer:

    • If Solid: Use a "glove bag" or glovebox if available. If not, maintain a high flow of N₂ over the open source container while quickly transferring to the tared vial.

    • If Liquid/Melt: Use a gas-tight syringe or a cannula transfer technique.

  • Solvent Choice: Dissolve immediately in anhydrous solvents (DCM, THF, or Toluene).

    • Pro-Tip: Store these solvents over molecular sieves (3Å or 4Å) for 24 hours prior to use.

C. Reaction Setup (The "Self-Validating" System)

To ensure the reagent is active before committing valuable starting materials:

  • The "Fume" Test (Crude): If a glass rod dipped in ammonium hydroxide is brought near the open vessel and white smoke (

    
    ) forms vigorously, the acid chloride is active. Note: This releases HCl; perform in a hood.
    
  • The Methanol Quench (Quantitative):

    • Take a small aliquot (10 µL).

    • Quench into dry methanol-d4.

    • Run 1H NMR: You should see the methyl ester peaks. If you see broad carboxylic acid protons (~10-12 ppm) or lack of ester formation, the reagent is hydrolyzed.

Troubleshooting Guide
Symptom Probable Cause Corrective Action
White precipitate forms immediately upon adding solvent.Solvent is wet. The precipitate is likely the dicarboxylic acid (insoluble in DCM/CHCl₃).Stop. Dry the solvent over activated molecular sieves or redistill. Filter the mixture; the solution might still contain some active acid chloride, but titer is compromised.
Violent bubbling or heat evolution when adding reagent.Uncontrolled HCl release due to moisture or rapid reaction with nucleophile.Ensure reaction is cooled to 0°C or -78°C during addition. Install a base trap (e.g., NaOH bubbler) to neutralize evolving HCl.
Low Yield in amide/ester coupling.Hydrolysis competed with the nucleophile.Increase reagent equivalents (1.2 – 1.5 eq). Add a non-nucleophilic base (e.g., DIPEA, Pyridine) to scavenge HCl, which can protonate your amine nucleophile and deactivate it.
"Gummy" residue at flask bottom.Polymerization or anhydride formation.This occurs if the di-acid chloride reacts with the di-acid (hydrolysis product). Discard. The reagent is too degraded.
Emergency & Disposal (Quenching)

WARNING: Never pour water directly into a bottle of acid chloride. This can cause an explosion or "geyser" effect.

Safe Quenching Protocol:

  • Dilute: Dissolve the waste acid chloride in a non-reactive solvent (e.g., DCM or Toluene) to <10% concentration.

  • Cool: Place the vessel in an ice bath (0°C).

  • Neutralize: Slowly add a 1:1 mixture of Ice and Saturated Sodium Bicarbonate (

    
    ) .
    
    • Expectation: Vigorous bubbling (

      
       release).
      
  • Disposal: Once bubbling ceases and the aqueous layer is basic (pH > 8), dispose of as organic halogenated waste.

Frequently Asked Questions (FAQs)

Q: Can I use DMF as a solvent? A: Proceed with extreme caution. While DMF is a catalyst for creating acid chlorides (Vilsmeier-Haack reagent), using it as a bulk solvent is risky. If the DMF is not strictly anhydrous, it will hydrolyze the reagent immediately. Furthermore, DMF can react with the acid chloride to form a Vilsmeier adduct, which might be reactive but is not the free acid chloride. Recommended: Use DCM or THF with a catalytic drop of DMF if needed.

Q: My compound turned from white to yellow/brown. Is it still good? A: This indicates slight decomposition or HCl entrapment. If it is still free-flowing (if solid) or a clear liquid, it may be usable. Perform the Methanol Quench NMR test (see Section 2C) to determine purity. If it is a sticky gum, discard it.

Q: Can I recrystallize this if it degrades? A: Yes, but it is difficult. You can attempt sublimation (if solid) or recrystallization from boiling anhydrous hexane/toluene mixtures. However, distillation (vacuum) is usually the preferred method for purifying acid chlorides.

References
  • Sigma-Aldrich. Handling Air-Sensitive Reagents (Technical Bulletin AL-134).Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.
  • National Center for Biotechnology Information. PubChem Compound Summary for Benzoyl Chloride (Analogous Reactivity).Link

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.Link

Optimization

Preventing hydrolysis of pyrazole acid chlorides during storage

Technical Support Center: Stability & Handling of Pyrazole Acid Chlorides Introduction: The "Internal Base" Paradox Welcome to the technical guide for handling pyrazole acid chlorides. As a researcher in drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of Pyrazole Acid Chlorides

Introduction: The "Internal Base" Paradox

Welcome to the technical guide for handling pyrazole acid chlorides. As a researcher in drug discovery, you likely treat these reagents like any other acid chloride (e.g., benzoyl chloride). This is a critical error.

Unlike standard carbocyclic acid chlorides, pyrazole derivatives possess a basic nitrogen atom within the heteroaromatic ring (typically at the N2 position). This creates a unique "self-salting" vulnerability. When trace hydrolysis occurs, the generated hydrogen chloride (HCl) does not merely off-gas; it protonates the pyrazole nitrogen. The resulting hydrochloride salt is often significantly more hygroscopic than the neutral parent compound, acting as a "moisture sponge" that accelerates degradation in an autocatalytic cycle.

This guide provides the protocols necessary to break this cycle and ensure the integrity of your reagents.

Module 1: The Degradation Mechanism

To prevent degradation, you must understand the invisible failure mode occurring inside the bottle.

The Autocatalytic "Moisture Trap" Standard acid chlorides degrade linearly. Pyrazole acid chlorides degrade exponentially because the byproduct (HCl) chemically modifies the reagent, increasing its affinity for atmospheric water.

HydrolysisCycle Start Intact Pyrazole Acid Chloride Hydrolysis Hydrolysis Reaction (Nucleophilic Attack) Start->Hydrolysis Exposure Moisture Trace Atmospheric Moisture (H₂O) Moisture->Hydrolysis Products Carboxylic Acid + HCl (Byproduct) Hydrolysis->Products SaltFormation Protonation of Pyrazole Ring (Formation of HCl Salt) Products->SaltFormation Internal Trapping Hygroscopic Hygroscopic Salt Absorbs MORE Moisture SaltFormation->Hygroscopic Hygroscopic->Moisture Autocatalytic Loop

Figure 1: The autocatalytic degradation loop. Note how the formation of the HCl salt creates a feedback loop that draws in more moisture.

Module 2: Storage Protocols (The Defense System)

Do not rely on the manufacturer's original packaging once opened. Implement the following tiered storage strategy.

Protocol A: The Inert Gas Blanket

Why: Argon is superior to Nitrogen for storage. Argon is heavier than air and settles into the vial, creating a physical "blanket" over the solid/liquid reagent. Nitrogen can mix with air more easily if the seal is imperfect.

  • Flush: Purge the headspace with dry Argon for 15–30 seconds before closing.

  • Seal: Wrap the cap junction with Parafilm M® is insufficient for long-term storage of acid chlorides as it is permeable to HCl gas. Use Teflon (PTFE) tape on the threads before capping, or use electrical tape over the cap junction.

  • Secondary Containment: Place the vial inside a secondary jar containing a desiccant sachets (e.g., Silica Gel or Phosphorus Pentoxide).

Protocol B: Temperature Management

Why: Lower temperatures slow the kinetic rate of hydrolysis. However, cold storage creates condensation risks.

  • Storage Temp: -20°C is ideal.

  • The Warm-Up Rule (Critical): Never open a cold bottle of acid chloride. You must allow the container to equilibrate to room temperature (approx. 30–60 mins) inside a desiccator before opening. Opening a cold bottle condenses atmospheric moisture directly onto the reagent, initiating the degradation cycle described in Figure 1.

Summary of Storage Standards
ParameterStandard Practice (High Risk)Recommended Protocol (Best Practice)
Atmosphere Air or NitrogenArgon (Heavier, better blanket)
Vessel Seal ParafilmTeflon Tape on threads + Desiccator storage
Temperature 4°C (Fridge)-20°C (Freezer)
Handling Open immediatelyWarm to Room Temp in desiccator before opening
Container Glass with plastic capSure/Seal™ or Schlenk flask with greased joints

Module 3: Quality Control (Self-Validating Systems)

Visual inspection (looking for white crust) is unreliable. Use the Morpholine Derivatization Method to quantify the active acylating potential of your reagent. This is superior to silver nitrate titration (which only counts Chloride ions, failing to distinguish between active Acid Chloride and inactive HCl salt).

Experiment: Morpholine Activity Assay

Objective: Determine the purity of Pyrazole Acid Chloride via HPLC. Principle: Convert the unstable acid chloride into a stable amide (morpholide) immediately, then analyze.

Reagents:

  • Anhydrous Morpholine (excess)

  • Dry Dichloromethane (DCM)

  • HPLC grade Acetonitrile/Water

Protocol:

  • Quench: Dissolve approx. 10 mg of your acid chloride sample in 1 mL dry DCM.

  • React: Immediately add 20 µL of pure Morpholine (approx. 3-5 equivalents).

    • Observation: A white precipitate (Morpholine·HCl) will form instantly. This confirms the reagent was active enough to generate HCl.

  • Incubate: Vortex for 1 minute.

  • Analyze: Filter the sample (remove salts) and inject onto HPLC (UV detection, typically 254 nm).

  • Calculation:

    
    
    

Note: If you see a peak corresponding to the carboxylic acid (matching a known standard), your storage failed.

Module 4: Troubleshooting & FAQs

Q1: My pyrazole acid chloride has turned into a hard, sticky gum. Can I still use it?

  • Diagnosis: The sample has hydrolyzed significantly. The "gum" is likely a mixture of the carboxylic acid and the pyrazole-HCl salt, which forms a deep eutectic solvent or amorphous solid.

  • Action: Do not use for sensitive reactions. For non-sensitive bulk chemistry, you can attempt to recrystallize the carboxylic acid, dry it, and regenerate the acid chloride using Thionyl Chloride (

    
    ).
    

Q2: I see white smoke when I open the bottle. Is this bad?

  • Diagnosis: This is HCl gas escaping and reacting with moisture in the air.

  • Action: This is normal for high-purity acid chlorides but indicates pressure buildup. Vent carefully in a fume hood.[1] If the smoke is excessive or the solid is clumping, check Purity using the protocol in Module 3.

Q3: Can I store this in a solution (e.g., dissolved in DCM) to prevent hydrolysis?

  • Diagnosis: Storing acid chlorides in solution is risky.

  • Action: No. Common solvents like DCM or THF can contain trace peroxides or moisture that degrade the reagent over weeks. Furthermore, solution storage increases the surface area available for reaction with any ingress moisture. Store as a solid whenever possible.

Q4: Why did my amide coupling fail even though the acid chloride looked fine?

  • Diagnosis: "Invisible" HCl contamination.

  • Action: If your pyrazole acid chloride had 10% hydrolysis, it contains 10% HCl. If you added exactly 1.0 equivalent of amine for the coupling, the HCl scavenged 10% of your amine immediately (forming non-reactive amine-HCl).

  • Fix: Always add a tertiary base (e.g., Triethylamine or DIPEA) to your coupling reaction to neutralize the "hidden" HCl carried over from the reagent storage.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General handling of acid halides).
  • Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Link

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanisms of nucleophilic acyl substitution).
  • Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Specific purification protocols for heterocyclic acid chlorides).
  • BenchChem Technical Support. Stability and Storage of Pyrazole Compounds. Link (General stability data for pyrazole derivatives).

Sources

Troubleshooting

Technical Support Center: Pyrazole Dicarbonyl Dichloride Synthesis

Ticket ID: PYR-DCL-OPT-001 Status: Open Subject: Yield Optimization & Troubleshooting for Pyrazole-3,5-dicarbonyl Dichloride Executive Summary & Critical Alerts User: Research Chemist / Process Development Scientist Obje...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-DCL-OPT-001 Status: Open Subject: Yield Optimization & Troubleshooting for Pyrazole-3,5-dicarbonyl Dichloride

Executive Summary & Critical Alerts

User: Research Chemist / Process Development Scientist Objective: Maximize conversion of pyrazole-3,5-dicarboxylic acid to the corresponding bis-acid chloride while minimizing hydrolysis and side reactions.

⚠️ Critical Safety & Stability Alerts
  • Moisture Intolerance: This specific acid chloride is exceptionally moisture-sensitive due to the electron-withdrawing nature of the pyrazole ring. A yield loss of >30% is common solely due to ambient humidity during workup. Strict Schlenk line techniques are required.

  • The "NH" Problem: If you are using 1H-pyrazole-3,5-dicarboxylic acid (unsubstituted nitrogen), the free amine is nucleophilic. It can react with your newly formed acid chloride to form insoluble oligomers/polymers.

    • Solution: Synthesize and isolate the product as the Hydrochloride Salt or use an N-protected precursor (e.g., 1-methylpyrazole-3,5-dicarboxylic acid).

  • DMF Toxicity: We recommend catalytic DMF (Dimethylformamide). Be aware that DMF + Thionyl Chloride produces Dimethylcarbamoyl chloride (DMCC), a potent carcinogen.[1] Handle all waste streams as hazardous.

Core Protocol: The Optimized "Golden Path"

Based on standard Vilsmeier-Haack activation mechanics.

Reagents & Stoichiometry
ComponentRoleEq. (Molar)Purity Requirement
Pyrazole-3,5-dicarboxylic acid Substrate1.0Dry (dried in vacuo over

for 12h)
Thionyl Chloride (

)
Reagent10.0 - 15.0Freshly distilled (colorless). Yellow/Orange = degraded.
DMF Catalyst0.05 (5 mol%)Anhydrous. Do not exceed.
Toluene AzeotropeN/AAnhydrous (sodium/benzophenone distilled).
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and an argon inlet. Connect the top of the condenser to a caustic scrubber (

    
     trap) to neutralize 
    
    
    
    and
    
    
    off-gas.
  • Addition: Charge the RBF with the pyrazole diacid (solid). Add

    
     via syringe. The solid will likely not  dissolve immediately; this is a heterogeneous reaction initially.
    
  • Catalysis: Add the catalytic DMF. You should observe immediate gas evolution (

    
    ).
    
  • Reaction: Heat to reflux (

    
    ).
    
    • Visual Cue: The reaction is complete when the solution turns from a cloudy suspension to a clear, homogenous yellow/amber solution. This typically takes 3–6 hours.

  • Workup (The Yield Killer):

    • Cool to room temperature under Argon.

    • Evaporation: Remove excess

      
       under reduced pressure (vacuum manifold, not a standard rotovap if possible to avoid moisture).
      
    • Azeotrope: Add anhydrous Toluene (approx. 5 mL per gram of substrate) and re-evaporate. Repeat this 3 times .

    • Why? This removes trace thionyl chloride and physically entrapped HCl, preventing "charring" or darkening of the product upon storage.

  • Isolation: The residue is the crude bis-acid chloride (often a solid or viscous oil). Use immediately for the next step (esterification/amidation).

Workflow Visualization

The following diagram outlines the critical decision points and process flow for the synthesis.

SynthesisWorkflow Start Start: Pyrazole Diacid CheckDry Is Substrate Dry? (Vacuum/P2O5) Start->CheckDry CheckDry->Start No (Dry it!) Setup Setup: Argon + Scrubber Add SOCl2 + DMF (cat) CheckDry->Setup Yes Reflux Reflux (75-80°C) 3-6 Hours Setup->Reflux Monitor Visual Check: Clear Solution? Reflux->Monitor Monitor->Reflux No (Cloudy) Workup Evaporate SOCl2 Azeotrope w/ Toluene (3x) Monitor->Workup Yes (Clear) Product Product: Acid Chloride (Use Immediately) Workup->Product

Caption: Operational workflow for pyrazole dicarbonyl dichloride synthesis emphasizing the critical drying and azeotropic workup steps.

Troubleshooting & FAQs (Tier 2 Support)

Q1: The reaction mixture turned black/tarry. What happened?

Diagnosis: Thermal decomposition or "DMF Burn." Root Cause:

  • Too much DMF: Using >5-10 mol% DMF can lead to polymerization of the solvent and substrate at reflux temperatures.

  • Overheating: Pyrazole acid chlorides are less stable than benzoyl chlorides. Corrective Action:

  • Reduce DMF to 1-2 drops per 10 mmol scale.

  • Lower bath temperature to

    
    .
    
  • Ensure your

    
     is not contaminated with iron (which causes darkening). Distill 
    
    
    
    from linseed oil or quinoline if necessary.
Q2: I obtained a solid, but it doesn't react in the next step (e.g., amide coupling).

Diagnosis: Hydrolysis or Anhydride Formation.[2] Root Cause:

  • If the product was exposed to air, it reverted to the dicarboxylic acid (unreactive to amines without coupling agents).

  • Intermolecular Anhydride: If

    
     was removed too quickly without sufficient excess, the acid chloride molecules may have reacted with unreacted acid.
    Verification: 
    
  • The Methanol Quench Test: Take a small aliquot of your crude product. Add it to dry methanol. Analyze by TLC or GC-MS.

    • Success: You see the Dimethyl Ester .

    • Failure:[3] You see the Diacid (indicating hydrolysis occurred before the quench) or mixed anhydrides.

Q3: The starting material never dissolved.

Diagnosis: Failed activation. Root Cause:

  • Wet reagents (

    
     hydrolyzed).[3]
    
  • Lack of catalyst (DMF).

  • Salt Formation: If you started with a salt (e.g., Sodium salt of the acid), the byproduct NaCl is insoluble. This is fine; the liquid phase contains your product. Filter under inert atmosphere if needed, though usually unnecessary.

Advanced Troubleshooting Logic Tree

Use this logic flow to diagnose low yields.

TroubleshootingTree Problem Issue: Low Yield / Impure Check1 Did reaction clear? Problem->Check1 Check2 Methanol Quench Test (GC/TLC) Check1->Check2 Yes (Clear) Result1 Incomplete Reaction Add more DMF/Time Check1->Result1 No (Cloudy) Result2 Hydrolysis Check Argon/Glassware Check2->Result2 Found Diacid Result3 Polymerization Check NH protection Check2->Result3 Found Oligomers Success Success Check2->Success Found Diester

Caption: Diagnostic logic tree for identifying failure modes based on visual cues and chemical validation (methanol quench).

Expert Insights: The "Why" Behind the Protocol

The Vilsmeier-Haack Mechanism

We use DMF not just as a solvent, but as a catalyst .[4]

  • DMF reacts with

    
     to form the Chloroiminium ion  (Vilsmeier reagent).
    
  • This species is far more electrophilic than

    
     alone.
    
  • It attacks the carboxylic acid oxygen, facilitating the leaving of the -OH group and substitution with -Cl.

  • Without DMF: The electron-deficient pyrazole ring makes the carboxylic acid carbonyl less nucleophilic, making the attack on

    
     sluggish. DMF bridges this energy gap [1].
    
Azeotropic Purification

Why Toluene? Simply evaporating


 leaves traces trapped in the crystal lattice. Toluene forms a binary azeotrope with 

(boiling point drops). Co-evaporation ensures the complete removal of the chlorinating agent, which would otherwise compete in your next nucleophilic substitution step (e.g., reacting with your amine to form sulfinyl amines) [2].

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Acyl Chlorides and Vilsmeier-Haack reaction mechanics).

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Acid Chlorides).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Pyrazole NH acidity).

  • Organic Syntheses, Coll. Vol. 4, p.339 (1963); Vol. 39, p.26 (1959). Acid Chlorides via Thionyl Chloride.

Sources

Optimization

Controlling regioselectivity in asymmetric pyrazole diamide synthesis

Introduction: The Regioselectivity Challenge Welcome to the Technical Support Center. You are likely here because the synthesis of anthranilic diamide insecticides (analogs of Chlorantraniliprole/Cyantraniliprole) or pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioselectivity Challenge

Welcome to the Technical Support Center. You are likely here because the synthesis of anthranilic diamide insecticides (analogs of Chlorantraniliprole/Cyantraniliprole) or pyrazole-based kinase inhibitors has hit a bottleneck.

The core scaffold—typically a 1-substituted-3-aryl-1H-pyrazole-5-carboxylic acid —presents a notorious regioselectivity challenge. The nitrogen atoms (N1 vs. N2) in the pyrazole ring are electronically similar but sterically distinct. A misstep here results in the formation of the pharmacologically inactive regioisomer (often the 1,5-disubstituted vs. 1,3-disubstituted isomer), requiring tedious chromatographic separation. Furthermore, when introducing chiral amines to the diamide tail, maintaining enantiomeric excess (ee) is critical.

This guide provides troubleshooting workflows to enforce regiocontrol and preserve chirality.

Module 1: Troubleshooting Pyrazole Ring Formation

User Issue: "I am reacting a monosubstituted hydrazine with a 1,3-dicarbonyl, but I'm getting a 1:1 mixture of regioisomers."

Root Cause Analysis

In standard solvents (EtOH, MeOH), the condensation of hydrazines with unsymmetrical 1,3-dicarbonyls is governed by a subtle balance of steric bulk and nucleophilicity. Often, the hydrazine's terminal nitrogen attacks the most reactive carbonyl, but equilibrium allows for tautomerization, leading to mixtures.

Solution Protocol: The Fluorinated Solvent Switch

Theory: Fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) are strong hydrogen-bond donors (HBD). They selectively solvate the carbonyl oxygens, enhancing the electrophilicity of the specific carbonyl carbon and "locking" the transition state, often favoring the 5-substituted pyrazole (the typical desired core for agrochemicals).

Optimized Protocol (Fustero Method):

  • Solvent: Replace Ethanol with HFIP or TFE .

  • Conditions: Stir the 1,3-dicarbonyl (1.0 eq) and substituted hydrazine (1.1 eq) in HFIP (0.5 M concentration) at 25°C.

  • Workup: Evaporate solvent (recyclable). HFIP often precipitates the major isomer in high purity (>95:5 regioselectivity).

Data Comparison:

SolventDielectric Constant (

)
H-Bond Donor Ability (

)
Regioisomer Ratio (Desired:Undesired)
Ethanol 24.50.83~ 1.5 : 1 (Poor)
TFE 26.71.51~ 15 : 1 (Good)
HFIP 16.71.96> 99 : 1 (Excellent)

Expert Note: If HFIP is too expensive for scale-up, consider the Enaminone Route . Convert your 1,3-dicarbonyl to an enaminone (using DMF-DMA) first. The steric bulk of the dimethylamino group forces the hydrazine to attack the specific carbonyl, improving regiocontrol.

Module 2: Troubleshooting N-Alkylation of Pre-formed Pyrazoles

User Issue: "I have a 3,5-disubstituted pyrazole and need to alkylate N1. I keep getting N2 alkylation or dialkylation."

Root Cause Analysis

The pyrazole anion is an ambident nucleophile.

  • N1 Alkylation (Desired): Usually hindered by substituents at the C3/C5 positions.

  • N2 Alkylation (Undesired): Often kinetically favored if the base/solvent system allows a "loose" ion pair.

Decision Tree: Base & Solvent Selection

N_Alkylation_Logic Start Start: N-Alkylation of Pyrazole Substrate Is the Pyrazole Unsymmetrical? Start->Substrate Sym Symmetrical (e.g., 3,5-dimethyl) Substrate->Sym No Unsym Unsymmetrical (e.g., 3-aryl-5-ester) Substrate->Unsym Yes Sym_Action Use NaH / THF (High Yield) Sym->Sym_Action Sterics Is the Electrophile Bulky? Unsym->Sterics Note *Note: NaH often prevents regioselectivity in unsymmetrical cases due to tight ion pairing. Unsym->Note Bulky_Yes Use Cs2CO3 / DMF (Thermodynamic Control) Sterics->Bulky_Yes Yes Bulky_No Use K2CO3 / Acetone (Kinetic Control) Sterics->Bulky_No No

Caption: Decision logic for selecting base and solvent systems during pyrazole N-alkylation to maximize regioselectivity.

Troubleshooting Steps:

  • Switch Base: If using NaH , switch to K₂CO₃ or Cs₂CO₃ . Sodium salts form tight ion pairs that can lock the pyrazolate into a specific conformation, sometimes favoring the undesired N2 attack. Cesium salts (loose ion pairs) allow the thermodynamic product (usually N1) to form.

  • Switch Solvent: Move from THF (aprotic, moderate polarity) to DMF or DMSO (polar aprotic). High polarity stabilizes the transition state for the attack of the more sterically hindered nitrogen.

Module 3: Asymmetric Diamide Coupling

User Issue: "I am coupling a chiral amine to the anthranilic acid intermediate. The product has lost optical purity (low ee)."

Root Cause Analysis

The synthesis of anthranilic diamides involves activating a benzoic acid derivative. If the activation is too aggressive (e.g., forming an acid chloride at high temp) or if the base is too strong, the chiral center on the incoming amine (or the existing amino acid moiety) can racemize via oxazolone formation or simple proton exchange.

Protocol: Racemization-Free Coupling

Recommended Reagents: Use HATU or T3P (Propylphosphonic anhydride) instead of SOCl₂/Oxalyl Chloride.

Step-by-Step:

  • Activation: Dissolve the anthranilic acid intermediate (1.0 eq) in dry EtOAc or DCM.

  • Base: Add DIPEA (Hunig's Base) (2.5 eq). Crucial: Do not use TEA; it is more nucleophilic and can promote racemization.

  • Coupling Agent: Add T3P (50% in EtOAc, 1.2 eq) at 0°C . T3P is known for low epimerization rates.

  • Amine Addition: Add the chiral amine (1.1 eq) slowly.

  • Reaction: Allow to warm to Room Temp (20-25°C). Do not heat.

Self-Validating Check:

  • Run a chiral HPLC on the crude reaction mixture before workup. If ee < 98%, lower the temperature to -10°C and switch solvent to DMF.

Module 4: Analytical Validation (The "Truth" Test)

User Issue: "I have a product, but I cannot confirm if it is the N1 or N2 isomer using standard 1H NMR."

The Gold Standard: 1H-15N HMBC

Standard 1H NMR is often inconclusive because the chemical shift differences between regioisomers are subtle. You must use Heteronuclear Multiple Bond Correlation (HMBC) tailored for Nitrogen-15.[1]

Experimental Setup:

  • Sample: 20-30 mg of product in DMSO-d6 (preferred over CDCl3 for sharper N peaks).

  • Experiment: Run a gradient-selected 1H-15N HMBC. Optimize for long-range coupling (

    
     Hz).
    
  • Interpretation:

    • N1-Isomer: You will see a 3-bond correlation (

      
      ) between the N1 nitrogen and the protons on the substituent attached to C5 (or C3, depending on numbering).
      
    • N2-Isomer: The correlation pattern will shift. The N2 nitrogen typically correlates strongly with C3-H but not the substituent at C5.

Visual Guide to Interpretation:

NMR_Interpretation cluster_N1 Desired Isomer (N1-Alkylated) cluster_N2 Undesired Isomer (N2-Alkylated) N1 N1 C5 C5 N1->C5 3-Bond Correlation R_Group R-Group Protons R_Group->N1 Strong Cross Peak (Direct Attachment) N2 N2 C3 C3 N2->C3 Correlation to C3 (Distinct Shift) R_Group2 R-Group Protons R_Group2->N2 Strong Cross Peak

Caption: 1H-15N HMBC correlation pathways. The presence of specific cross-peaks definitively identifies the regioisomer.

Frequently Asked Questions (FAQ)

Q: Can I separate regioisomers if the reaction fails to be selective? A: Yes, but it is difficult. Regioisomers of pyrazoles often co-elute on silica.

  • Tip: Try Recrystallization first. The symmetrical nature of unwanted isomers often leads to significantly different solubility profiles.

  • Tip: If using Flash Chromatography, add 1% Triethylamine to the mobile phase to reduce peak tailing of the acidic pyrazole core.

Q: Why is my yield low when using the TFE/HFIP method? A: Fluorinated alcohols are acidic. If your hydrazine is acid-sensitive, it may degrade.

  • Fix: Add a mild buffer (e.g., 1.0 eq of Sodium Acetate) to the reaction to buffer the acidity without disrupting the hydrogen-bonding network.

Q: I am making a Chlorantraniliprole analog. Which step is most prone to failure? A: The coupling of the pyrazole-carboxylic acid to the anthranilic acid (to form the benzoxazinone intermediate or direct amide). Steric hindrance from the ortho-substituents (Cl, Me) on the aniline ring makes this reaction sluggish.

  • Fix: Use the Methanesulfonyl Chloride (MsCl) method to generate a mixed anhydride in situ, which is often more reactive than the acid chloride for sterically hindered anilines.

References

  • Regioselective Synthesis via Fluorinated Solvents: Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.

  • Mechanisms of Pyrazole N-Alkylation: Smith, A. M., et al. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem. 2

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles: Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.

  • NMR Characterization of Pyrazole Regioisomers: Kuznetsov, A., et al. (2023).[3] Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances.

  • Anthranilic Diamide Design & Synthesis: Lahm, G. P., et al. (2005).[4] Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators.[4] Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting

Technical Support Center: 1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Product Code: 1M-PYR-DCC CAS: (Analogous to 79583-19-0 for mono-chloride; specific dicarbonyl CAS varies by synthesis route) Chemical Formula: C₇H₅Cl₂N₂O₂ Molecular Weight: 221.04 g/mol [1]

⚠️ Critical Handling Directive: Moisture Sensitivity

Read Before Opening: This compound is a high-reactivity electrophile .[1] It reacts violently with water and atmospheric moisture to release Hydrogen Chloride (HCl) gas and revert to the dicarboxylic acid.[1]

  • Never expose to open air for more than seconds.[1]

  • Never use silica gel chromatography (the silanol groups will hydrolyze the chloride).

  • Always handle under Nitrogen (

    
    ) or Argon (
    
    
    
    ) using Schlenk or Glovebox techniques.[1]

Part 1: The Synthesis-Purification Interface

Garbage in, garbage out.[1] The purity of your final chloride is dictated by how you terminate the synthesis reaction.

Most users generate this compound via the reaction of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid with excess Thionyl Chloride (


) .[1] The most common impurity is trapped 

and

.
Protocol: Azeotropic Removal of Thionyl Chloride

You cannot purify the solid effectively if it is wet with thionyl chloride.

  • Evaporation: Remove bulk

    
     under vacuum (Schlenk line) at 40°C.
    
  • The Toluene Chase: Add anhydrous Toluene (2-3 mL per gram of product) to the crude residue.[1]

  • Re-evaporation: Evaporate the toluene under vacuum.

    • Why? Toluene forms a binary azeotrope with thionyl chloride (bp 76°C), dragging the last traces of the chlorinating agent out of the solid lattice.

  • Repeat: Perform this "chase" 3 times.

Part 2: Primary Purification Methods

Method A: Recrystallization (Recommended for Solids)

Use this method if your crude product is a solid or semi-solid.[1]

Solvent System: Anhydrous n-Hexane / Toluene (dry).[1] Apparatus: Schlenk flask equipped with a reflux condenser under inert gas.[1]

  • Dissolution: Suspend the crude solid in a minimum amount of dry Toluene at 60-70°C.

  • Saturation: Add dry n-Hexane dropwise until the solution becomes slightly turbid.

  • Clarification: If particulates (unreacted acid) remain, filter hot through a coarse fritted Schlenk filter (porosity G3).

  • Cooling: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer (under inert atmosphere).

  • Isolation: Filter the resulting needles/prisms under Argon. Wash with cold, dry Pentane.[1]

Method B: Vacuum Distillation (Recommended for Oils)

Use this method if the product remains an oil or if high-vacuum equipment is available.[1]

Parameters:

  • Vacuum: < 0.5 mmHg (High vacuum essential).[1]

  • Temperature: Product likely boils >100°C at reduced pressure (extrapolated from mono-carbonyl analogs).[1]

  • Setup: Short-path distillation head. Long condensers cause solidification and clogging.

Warning: Do not overheat (>140°C pot temp) as pyrazole dicarbonyls can undergo thermal decarboxylation or rearrangement.[1]

Part 3: Troubleshooting & FAQs

Q1: My product turned into a white, insoluble powder during storage. What happened?

Diagnosis: Hydrolysis.[1] Mechanism: Moisture entered the vessel. The acyl chloride groups hydrolyzed back to the carboxylic acid, which is insoluble in organic solvents like DCM or Toluene but soluble in aqueous base. Fix: There is no easy "fix" to revert it.[1] You must re-subject the white powder to refluxing


 to regenerate the acid chloride.
Q2: I tried to check purity on LC-MS, but I see the mass of the acid (M+ = 186), not the chloride (M+ = 220).

Diagnosis: In-situ hydrolysis during analysis.[1] Explanation: Standard LC-MS eluents contain water or alcohols (MeOH/MeCN).[1] These react instantly with your sample on the column. Solution: You must derivatize the sample before LC-MS.[1]

  • Protocol: Take 5 mg sample + 0.5 mL dry Methanol.[1] Let sit for 5 mins. Analyze for the dimethyl ester (Mass = ~214).[1] If you see the ester, your initial chloride was good.

Q3: The NMR spectrum in DMSO- looks messy and acidic.

Diagnosis: Solvent reaction.[1][2][3][4][5] Explanation: DMSO is hygroscopic and can also act as an oxidant/nucleophile at high temperatures. The "water peak" in DMSO will hydrolyze your sample immediately. Solution: Only use


 (dried over molecular sieves) or 

(Benzene-

) for NMR.[1]
Q4: During distillation, the product solidifies in the condenser and blocks the vacuum.

Diagnosis: Cold spot deposition (Sublimation/Freezing).[1] Fix:

  • Switch to a "Short Path" distillation head (minimizes distance).[1]

  • Use an air condenser (no water cooling) or circulate warm water (40°C) through the condenser jacket instead of cold water.[1]

  • Use a heat gun to gently melt the blockage into the receiving flask.

Part 4: Visualization & Workflows

Workflow 1: Synthesis & Workup Decision Tree

This diagram illustrates the critical decision points based on the physical state of your crude material.

G Start Crude Reaction Mixture (Acid + SOCl2) Evap Vacuum Evaporation (40°C) Start->Evap Azeo Toluene Azeotrope (3x Cycles) Evap->Azeo Remove bulk SOCl2 StateCheck Check Physical State @ Room Temp Azeo->StateCheck Solid Solid Residue StateCheck->Solid If Solid Oil Oily Residue StateCheck->Oil If Oil Cryst Recrystallization (Toluene/Hexane) Solid->Cryst Distill Vacuum Distillation (Short Path, <0.5 mmHg) Oil->Distill Pure Pure 1-Me-Pyrazole-3,4-(COCl)2 Cryst->Pure Distill->Pure

Figure 1: Purification logic flow for pyrazole dicarbonyl dichlorides.

Workflow 2: Analytical Validation Loop

How to verify purity without destroying the sample.

Analysis Sample Purified Sample Split1 Direct NMR Sample->Split1 Split2 Derivatization Sample->Split2 Solvent Solvent: CDCl3 (Dry, Sieves) Split1->Solvent React React with MeOH Split2->React Result1 1H NMR: Check Methyl Peak & Absence of Acid -OH Solvent->Result1 Result2 LC-MS: Look for Diester Mass React->Result2

Figure 2: Non-destructive and derivative-based analytical workflows.

References

  • Preparation of Pyrazole Carboxylic Acid Chlorides

    • Source: PrepChem.[1] "Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride." (General methodology for pyrazole acid chlorides using thionyl chloride and benzene/toluene).

    • URL:[Link]

  • Purification of Heterocyclic Dicarbonyls

    • Source: ResearchGate.[1] "Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid." (Details the synthesis of dicarbonyl dichlorides and their melting points/handling).

    • URL:[Link]

  • Handling of 1-Methyl-1H-pyrazole-4-carbonyl chloride (Analog)

    • Source: Sigma-Aldrich (MilliporeSigma).[1] Product Specification for CAS 79583-19-0. (Establishes storage conditions: Inert atmosphere, 2-8°C).

  • Crystallization of Pyrazole Esters (Solvent Selection)

    • Source: Google Patents WO2014120397A1.[1] "Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester." (Validates Toluene/Petroleum Ether systems for pyrazole carboxylate purification).

    • URL

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazole-3-Carbonyl Chloride Reactivity

Case ID: PYR-COCl-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming low reactivity and stability issues in pyrazole-3-carbonyl chloride coupling. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-COCl-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming low reactivity and stability issues in pyrazole-3-carbonyl chloride coupling.

Executive Summary & Diagnostic Logic

The Core Issue: Researchers often report "low reactivity" with pyrazole-3-carbonyl chlorides. Unlike electron-deficient benzoyl chlorides, the pyrazole ring is electron-rich (π-excessive). The lone pair from the pyrrole-like nitrogen (


) donates electron density into the ring, which can conjugate with the carbonyl group at the 3-position. This reduces the electrophilicity  of the carbonyl carbon, making it sluggish toward nucleophilic attack during amide or ester formation.

Furthermore, "low reactivity" is often a misdiagnosis for failed synthesis (hydrolysis during isolation) or side reactions (dimerization of


-unsubstituted pyrazoles).
Diagnostic Flowchart

Use this logic tree to pinpoint the failure mode before altering reaction conditions.

TroubleshootingFlow Start Start: Low Conversion/Yield CheckIR Step 1: Analyze Acid Chloride (FT-IR or quench test) Start->CheckIR IsCOCl Is ~1750-1780 cm⁻¹ peak present? CheckIR->IsCOCl NoCOCl Issue: Synthesis Failure IsCOCl->NoCOCl No/Weak YesCOCl Issue: Kinetic/Stability IsCOCl->YesCOCl Strong Method Method used? NoCOCl->Method NSub Is N1 substituted? YesCOCl->NSub SOCl2 Thionyl Chloride (Reflux) Method->SOCl2 Oxalyl Oxalyl Chloride + DMF Method->Oxalyl FixSOCl2 Action: Switch to Oxalyl/DMF (Avoid thermal decomposition) SOCl2->FixSOCl2 FixOxalyl Action: Check DMF quality Ensure anhydrous conditions Oxalyl->FixOxalyl NoNSub Issue: Self-Quenching/Dimerization NSub->NoNSub No (NH free) YesNSub Issue: Electronic Deactivation NSub->YesNSub Yes (N-Alkyl/Aryl) FixNSub Action: Protect N1 (Boc/THP) or use transient silylation NoNSub->FixNSub FixElec Action: Add DMAP, Switch to Pyridine/DCM YesNSub->FixElec

Figure 1: Diagnostic logic for isolating the root cause of pyrazole-3-carbonyl chloride failure modes.

Technical Support: Frequently Asked Questions (FAQs)

Category A: Synthesis & Purity[1][2]

Q1: I used thionyl chloride (


) at reflux, but the subsequent coupling failed. Why? 
A:  While 

is standard for benzoyl chlorides, it can be harsh for functionalized pyrazoles.
  • Thermal Instability: Some pyrazole acid chlorides decompose or polymerize at the high temperatures required for

    
     reflux (
    
    
    
    C).
  • Stubborn Removal: Traces of

    
     and trapped 
    
    
    
    can protonate your nucleophile (amine/alcohol) in the next step, killing the reaction stoichiometry.
  • Recommendation: Switch to Oxalyl Chloride ((

    
    )  with catalytic DMF in DCM at 
    
    
    
    C
    
    
    RT. This Vilsmeier-Haack type activation is milder and generates gases (
    
    
    ) that are easily removed [1].

Q2: How do I verify I actually made the acid chloride? A: Do not rely on TLC (acid chlorides hydrolyze on silica).

  • FT-IR Method: Look for the carbonyl shift. The parent acid usually absorbs at

    
    . The acid chloride will shift significantly to 
    
    
    
    .
  • Methanol Quench: Take a small aliquot, add to excess MeOH, and run TLC/LCMS. If you see the methyl ester immediately, your acid chloride is good. If you see the acid, the synthesis failed.

Category B: Reactivity & Coupling[3]

Q3: The acid chloride is formed, but it reacts very slowly with my aniline/amine. A: This is the "Electronic Deactivation" effect. The electron-rich pyrazole ring reduces the partial positive charge (


) on the carbonyl carbon.
  • Solution 1 (Catalysis): You must use a nucleophilic catalyst. Add 10-20 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive

    
    -acylpyridinium intermediate that is more electrophilic than the acid chloride itself.
    
  • Solution 2 (Solvent): Switch from THF to DCM (Dichloromethane) or Acetonitrile . THF can coordinate to the acid chloride, sterically hindering attack.

  • Solution 3 (Base): If using TEA/DIPEA, switch to Pyridine as both solvent and base. It acts as a weak nucleophilic catalyst.

Q4: My pyrazole has a free NH group. Can I make the acid chloride directly? A: Generally, no .

  • The Problem: The free NH is nucleophilic. It can react with the acid chloride of another molecule, leading to oligomers or dimers (intermolecular self-acylation). Even if it doesn't polymerize, the acidic proton can interfere with the base used in the coupling step.

  • The Fix: You need a protecting group.

    • Permanent:

      
      -Methyl, 
      
      
      
      -Benzyl, or
      
      
      -Boc (Boc might survive oxalyl chloride if kept cold and anhydrous, but is risky;
      
      
      -THP is better).
    • Transient: Use TMSCl (Trimethylsilyl chloride) to transiently protect the nitrogen in situ before acid chloride formation, though this is advanced. The safest route is formal protection [2].

Validated Experimental Protocols

Protocol A: Optimized Synthesis of Pyrazole-3-Carbonyl Chloride

Use this method to avoid thermal decomposition and ensure high conversion.

Reagents:

  • Pyrazole-3-carboxylic acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 equiv) [Freshly distilled if possible]

  • DMF (Dimethylformamide) (2-3 drops, catalytic)

  • DCM (Anhydrous)

Step-by-Step:

  • Suspension: Suspend the pyrazole carboxylic acid in anhydrous DCM (

    
     concentration) under Nitrogen/Argon.
    
  • Activation: Add catalytic DMF (critical for Vilsmeier intermediate formation).

  • Chlorination: Add Oxalyl Chloride dropwise at

    
    C .
    
    • Note: Gas evolution (

      
      ) will occur immediately.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Solution should become clear.

  • Isolation: Concentrate in vacuo. Crucial: Co-evaporate with anhydrous toluene (

    
    ) to remove traces of oxalyl chloride and HCl.
    
  • Storage: Use immediately. If storage is needed, keep under inert gas at

    
    C.
    
Protocol B: "Turbo-Charged" Coupling for Low-Reactivity Substrates

Use this when the standard addition of amine fails.

Reagents:

  • Crude Acid Chloride (from Protocol A)

  • Nucleophile (Amine/Aniline) (1.1 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • DMAP (0.1 - 0.2 equiv) [The Catalyst]

  • DCM (Solvent)

Step-by-Step:

  • Dissolve the nucleophile,

    
    , and DMAP in DCM.
    
  • Cool to

    
    C.
    
  • Add the acid chloride (dissolved in minimal DCM) dropwise.

  • Warm to RT. If reaction is incomplete after 4 hours, heat to reflux (

    
    C).
    
    • Why this works: DMAP attacks the sluggish pyrazole acid chloride to form an acyl-pyridinium species, which is a "hot" electrophile, rapidly transferring the acyl group to the amine.

Comparative Data: Reagent Selection

FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Reaction Temp Reflux (

C)

C to RT
Mechanism Thermal

Vilsmeier-Haack (w/ DMF)
By-products

(gas),

(gas)

(gas),

(gas),

(gas)
Suitability Robust, simple substratesSensitive, electron-rich substrates
Risk Thermal decomposition of pyrazoleHigher cost, toxic CO gas
Recommendation Avoid for this application Preferred Standard

References

  • Beilstein Institute. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation." Beilstein Journal of Organic Chemistry, 2024. Link

  • MDPI. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2019.[2] Link

  • Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides." Link

  • BenchChem. "Troubleshooting guide for the scale-up synthesis of pyrazole compounds." Link

Sources

Troubleshooting

Solvent selection for pyrazole acid chloride coupling reactions

Technical Support Center: Pyrazole Acid Chloride Coupling Introduction: The "Amphoteric" Challenge Coupling pyrazole carboxylic acids via acid chlorides is a cornerstone reaction in medicinal chemistry (e.g., Celecoxib,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Acid Chloride Coupling

Introduction: The "Amphoteric" Challenge

Coupling pyrazole carboxylic acids via acid chlorides is a cornerstone reaction in medicinal chemistry (e.g., Celecoxib, Ruxolitinib). However, it presents a unique "amphoteric" challenge: the carboxylic acid is acidic, but the pyrazole ring nitrogens are basic.

When you generate an acid chloride using thionyl chloride (


) or oxalyl chloride (

), you inevitably generate HCl. Unlike simple benzoic acids, a pyrazole substrate will "trap" this HCl, forming a hydrochloride salt. This often leads to the "Sludge Effect" —the reaction mixture solidifies into an intractable paste, halting magnetic stirring and heat transfer.

This guide moves beyond standard textbook protocols to address these specific solubility, stability, and selectivity issues.

Module 1: Solvent Compatibility Matrix

Do not default to Dichloromethane (DCM).[1] While standard, it often fails to solubilize pyrazole-HCl salts. Use this matrix to select the correct solvent based on your specific pyrazole substitution pattern.

SolventPolarityBoiling PointPyrazole-HCl SolubilityRecommended Use Case
DCM Moderate40°CPoorAvoid for unsubstituted pyrazoles. Good only for highly lipophilic, N-protected substrates.
Toluene Low110°CVery PoorExcellent for Scale-up. Allows high-temp reflux to drive off HCl gas, preventing salt accumulation.
THF Moderate66°CModerateRisk. Can polymerize with strong Lewis acids (

). Use only if Toluene fails.
2-MeTHF Moderate80°CGoodGold Standard (Green). Higher BP than THF, better salt solubility, separates easily from water during workup.
CPME Low106°CLowGreen Alternative. Resists peroxide formation.[2] Ideal for anhydrous couplings where water removal is critical.
MeCN High82°CHighNiche. Good for solubilizing polar salts, but can react with acid chlorides at high T to form oxazoles.

Module 2: Troubleshooting Synthesis (The "Sludge" Effect)

Q: My reaction turned into a solid block after adding Thionyl Chloride. What happened?

A: You have formed the Pyrazole-COOH


 HCl salt, which crystallized out of solution. This "encapsulates" unreacted material.

The Fix (The "Vilsmeier Boost"): You cannot simply heat your way out of this in low-boiling solvents. You must switch to a Catalytic DMF method.

  • Mechanism: DMF reacts with

    
     to form the Vilsmeier reagent (chloroiminium ion).
    
  • Benefit: This species is soluble in organic solvents and transfers the chloride to your carboxylic acid much faster than

    
     alone, often proceeding even if the bulk substrate is a suspension.
    

DOT Diagram: The Vilsmeier Solubilization Pathway

VilsmeierActivation DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Soluble Chloroiminium) DMF->Vilsmeier + SOCl2 SOCl2 SOCl2 SOCl2->Vilsmeier PyCOCl Pyrazole-COCl (Acid Chloride) Vilsmeier->PyCOCl Transfers Cl to Acid PyAcid Pyrazole-COOH (Insoluble Suspension) PyAcid->PyCOCl Rapid Conversion

Caption: Catalytic DMF acts as a phase-transfer agent, converting the insoluble pyrazole acid into the reactive acid chloride.

Module 3: Troubleshooting Coupling (Regioselectivity)

Q: I am seeing double acylation or acylation on the pyrazole nitrogen (


-acylation) instead of the amide (

-acylation).

A: This occurs if the pyrazole ring NH is unsubstituted. Acid chlorides are indiscriminate electrophiles.

The Fix:

  • Solvent Control: Switch to 2-MeTHF . Ether-based solvents coordinate with the generated proton, effectively shielding the ring nitrogen slightly better than polar aprotic solvents.

  • Base Selection: Use a sterically hindered base like DIPEA (Hünig's Base) or 2,6-Lutidine . These are too bulky to deprotonate the pyrazole ring nitrogen efficiently but will scavenge the HCl generated during amide coupling.

  • Temperature: Perform the addition at -10°C .

    
    -acylation has a higher activation energy than the desired amide formation.
    

Module 4: Green & Sustainable Alternatives

Modern drug development requires moving away from DCM and DMF.

Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) [2][3][4]

  • Why: Derived from renewable feedstocks (corncobs/bagasse).[2]

  • Technical Advantage: Unlike THF, it is immiscible with water.[2] This allows you to perform the reaction, quench with water, and separate layers without adding a new extraction solvent.

  • Stability: Higher stability against strong acids (

    
    ) compared to THF.
    

Comparison Table: Green Metrics

MetricDCMTHF2-MeTHFCPME
Peroxide Risk NoneHighLowVery Low
Water Separation GoodNone (Miscible)ExcellentExcellent
Enthalpy of Vaporization Low (High Loss)ModerateModerateLow (Energy Efficient)
Toxicity CarcinogenIrritantLow HazardLow Hazard

Module 5: Validated Experimental Protocol

Protocol: Telescoped Synthesis of Pyrazole Amides in 2-MeTHF Scale: 10 mmol Objective: Avoid isolation of unstable acid chloride.

Step 1: Acid Chloride Formation

  • Charge Pyrazole Carboxylic Acid (1.0 equiv) into a reactor.

  • Add 2-MeTHF (10 vol) . Note: The solid may not dissolve.

  • Add DMF (0.05 equiv) as catalyst.

  • Add Thionyl Chloride (1.2 equiv) dropwise at 20°C.

  • Heat to 60°C for 2 hours.

    • Checkpoint: Monitor by quenching a 50 µL aliquot into Methanol. Check LCMS for the Methyl Ester. If Acid remains, add 0.1 eq

      
      .
      
  • Critical Step: Distill off 3 volumes of solvent under reduced pressure (removes excess

    
     and HCl gas). Add back 3 volumes of fresh 2-MeTHF.
    

Step 2: Amide Coupling

  • Cool the acid chloride solution to 0°C .

  • In a separate vessel, mix Amine (1.1 equiv) and DIPEA (2.5 equiv) in 2-MeTHF (5 vol) .

  • Add the Amine/Base solution slowly to the Acid Chloride solution, maintaining T < 5°C.

  • Warm to room temperature and stir for 1 hour.

  • Workup: Add water (10 vol). Separate layers (2-MeTHF is the upper layer). Wash organic layer with 1M citric acid (removes excess amine/DIPEA).

DOT Diagram: Decision Tree for Solvent Selection

SolventSelection Start Start: Pyrazole Coupling IsGreen Is Green Chemistry Required? Start->IsGreen TempSens Is Acid Chloride Unstable? IsGreen->TempSens Yes Solubility Is Pyrazole-HCl Soluble? IsGreen->Solubility No MeTHF Use 2-MeTHF (Best Balance) TempSens->MeTHF Stable CPME Use CPME (If water removal critical) TempSens->CPME Unstable/Peroxide Sensitive DCM Use DCM + Cat. DMF Solubility->DCM Yes (Lipophilic) Toluene Use Toluene (Reflux) Drive off HCl gas Solubility->Toluene No (Precipitates)

Caption: Logical flow for selecting the optimal solvent based on environmental constraints and substrate solubility.

References

  • GSK Solvent Selection Guide : Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862. Link

  • 2-MeTHF in Amide Coupling : Pace, V., et al. (2012).[4] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[5] ChemSusChem, 5(8), 1369-1379. Link

  • Pyrazole Process Chemistry : Li, X., et al. (2022). "Route Design and Development of Tetrachlorantraniliprole: Copper-Catalyzed Cyclization and One-Pot Preparation of Pyrazole Acid Chloride." Organic Process Research & Development, 26(11), 3075–3084. Link

  • Thionyl Chloride Mechanism : Clayden, J., et al. (2012). Organic Chemistry. "Formation of Acid Chlorides." Link

Sources

Optimization

Quenching unreacted thionyl chloride in pyrazole synthesis

Technical Support Center: Thionyl Chloride ( ) Management in Pyrazole Synthesis Ticket ID: PYR-SOCL2-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thionyl Chloride ( ) Management in Pyrazole Synthesis

Ticket ID: PYR-SOCL2-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Safe Quenching and Workup Protocols for Unreacted Thionyl Chloride

Welcome to the Technical Support Center

You have reached the specialized support module for Heterocyclic Chemistry Workflows . You are likely here because you have completed a chlorination or cyclization step using thionyl chloride (


) and are facing the critical "workup" phase.

The Core Problem: Thionyl chloride is an excellent reagent for activating carboxylic acids or facilitating pyrazole ring closures (e.g., Vilsmeier-Haack type conditions), but it is a hazardous waste product. It reacts violently with water, releasing heat, sulfur dioxide (


), and hydrogen chloride (

).[1]

The Pyrazole Nuance: Unlike simple aromatics, pyrazoles are basic nitrogen heterocycles. They will trap the generated


 to form salts (pyrazole hydrochlorides), which are water-soluble and often "oil out" of organic solvents, complicating extraction.

Module 1: Critical Safety & The "Sleeping Dragon"

Before you touch a separatory funnel, you must understand the thermodynamics at play.

The Hazard Mechanism

The hydrolysis of thionyl chloride is not just exothermic; it is gas-generative.



The "Sleeping Dragon" Effect:


 is immiscible with water and denser than it. If you add water to a reaction vessel containing static 

, the water floats. A boundary layer forms where reaction is slow. However, once agitation begins (stirring or shaking), the phases mix, surface area spikes, and the accumulated heat triggers a delayed, violent eruption .
Visualizing the Hazard Cascade

HazardCascade Start Direct Water Addition (To Reaction Pot) PhaseSep Phase Separation (Water floats on SOCl2) Start->PhaseSep Interface Interfacial Reaction (Slow HCl/SO2 release) PhaseSep->Interface Agitation Agitation / Shaking Interface->Agitation User Intervention Runaway Thermal Runaway (Rapid Gas Expansion) Agitation->Runaway Surface Area Spike Eruption VESSEL RUPTURE / ERUPTION Runaway->Eruption

Figure 1: The "Sleeping Dragon" cascade. Direct addition of water to bulk thionyl chloride frequently leads to delayed thermal runaway.

Module 2: Process Optimization (Prevention)

The Golden Rule: The safest way to quench thionyl chloride is to remove it before you quench.

Do not attempt to chemically neutralize large excesses (>5 mL) of


. Distillation is the industry standard.
Protocol A: The Toluene "Strip" (Co-Evaporation)

This is the preferred method for pyrazole synthesis. Toluene does not form a true thermodynamic azeotrope with


, but it facilitates removal via co-evaporation and prevents the residue from solidifying into an intractable brick.

Step-by-Step:

  • Setup: Equip your flask with a short-path distillation head or a rotary evaporator with a base trap (KOH/NaOH) between the condenser and the pump.

  • Bulk Removal: Distill off the bulk

    
     (bp 74.6°C) under weak vacuum or atmospheric pressure if possible.
    
  • The Chase: Add anhydrous Toluene (2-3x volume of original

    
    ).
    
  • Strip: Evaporate the toluene. This "chases" trace

    
     and residual 
    
    
    
    .
  • Repeat: Perform this step 2-3 times.

  • Result: You are left with the crude pyrazole/acid chloride as a residue, free of bulk reactive reagent.

SolventBoiling PointRole in Workup
Thionyl Chloride 76°CReagent (Remove first)
Toluene 110.6°CCarrier solvent; higher BP ensures

leaves first.
DCM 39.6°CToo volatile for effective stripping; use for extraction only.

Module 3: Quenching Protocols (The "How-To")

If you cannot distill (e.g., small scale <1 mmol, or volatile product), use the Inverse Quench method.

Protocol B: Inverse Quench (Chemical Neutralization)

Never add water to the acid. Always add the reaction mixture to the quench.

Reagents:

  • Quench Base: Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH (use NaOH only if your pyrazole is stable to strong base).
    
  • Diluent: DCM or Ethyl Acetate.

Workflow:

  • Dilute: Dilute your reaction mixture with an inert solvent (DCM or Toluene).[1]

  • Prepare Quench: In a separate large beaker, place your aqueous base. Cool to 0°C.

  • Transfer: Slowly transfer your reaction mixture dropwise into the vigorously stirred aqueous base.

  • Control: Monitor bubbling (

    
    ). If it foams too much, stop and wait.
    
  • Check pH: Ensure the final aqueous layer is basic (pH > 9).

Safe Quench Workflow Diagram

SafeQuench Rxn Reaction Mixture (w/ Excess SOCl2) Strip Distillation / Strip (Remove Bulk SOCl2) Rxn->Strip > 5mL Scale Dilute Dilute Residue (DCM or Toluene) Rxn->Dilute < 1mL Scale Strip->Dilute Quench Inverse Addition (Dropwise into cold NaHCO3) Dilute->Quench Extract Phase Separation (Product in Organic) Quench->Extract

Figure 2: Decision matrix for safe workup. Distillation is prioritized for larger scales.

Module 4: Troubleshooting Specific Scenarios (FAQs)

Q1: I quenched with bicarbonate, but my product disappeared from the organic layer.

  • Diagnosis: Pyrazoles are bases. The

    
     generated during quenching likely protonated your pyrazole, forming a water-soluble salt (Pyrazole-HCl).
    
  • Fix: Check the pH of the aqueous layer.[2] It is likely acidic despite the bicarb. Add 1M NaOH or solid

    
     until pH is > 9-10. This deprotonates the pyrazole, making it lipophilic again. Extract with DCM.
    

Q2: My rotary evaporator pump is corroding.

  • Diagnosis:

    
     vapors passed through the condenser.
    
  • Fix: You must use a "sacrificial" base trap. Place a washing bottle filled with KOH pellets or concentrated NaOH solution between the rotovap and the pump.

Q3: The reaction turned into a solid "brick" after stripping toluene.

  • Diagnosis: Your product (likely a pyrazole-acid chloride hydrochloride salt) crystallized.

  • Fix: Do not panic. Re-dissolve in dry DCM or THF before proceeding to the next step (e.g., amide coupling). If you need to isolate, filter the solid under inert atmosphere.

Q4: I smell sulfur/rotten eggs even after workup.

  • Diagnosis:

    
     is trapped in the organic layer.
    
  • Fix: Wash the organic layer with 1M NaOH (if product stable) or saturated bicarb, followed by a brine wash. Sparging the solution with nitrogen gas for 10 minutes can also help displace dissolved gases.

References

  • Org. Synth. 2012, 89, 44-54. Synthesis of N,N-Diethyl-2-methoxybenzamide.[3] (Detailed protocol on thionyl chloride removal via toluene azeotrope).

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (General safety regarding acid chlorides).

  • BenchChem Safety Guide. Managing Exothermic Reactions with Thionyl Chloride. (Specifics on hydrolysis thermodynamics).

  • University of Bristol School of Chemistry. Risk Assessment: Thionyl Chloride. (Standard operating procedures for disposal).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride

Executive Summary 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride is a highly reactive electrophilic scaffold used extensively in the synthesis of fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyridazines) and kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride is a highly reactive electrophilic scaffold used extensively in the synthesis of fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyridazines) and kinase inhibitors.[1]

This guide addresses the primary analytical challenge associated with this intermediate: differentiation from its hydrolysis product (the dicarboxylic acid) and its stable esters. Due to the high moisture sensitivity of the acyl chloride moiety, standard NMR protocols often yield spectra of the hydrolyzed artifact rather than the intact reagent. This document provides comparative shift data, moisture-free handling protocols, and a decision-making workflow for validating structural integrity.

Structural Context & Reactivity Profile[1]

The chemical shifts of the pyrazole ring protons are heavily influenced by the electron-withdrawing nature of the substituents at positions 3 and 4.[1]

  • The Target (Dichloride): The -COCl groups are strongly electron-withdrawing, causing significant deshielding of the H-5 proton compared to the parent pyrazole.[1]

  • The Artifact (Diacid): Upon contact with trace water in deuterated solvents (e.g., "wet" DMSO-d6), the dichloride rapidly hydrolyzes to 1-methyl-1H-pyrazole-3,4-dicarboxylic acid .[1]

  • The Reference (Diester): Often used as a stable surrogate for structural confirmation.

Key Structural Markers[1][2][3][4]
  • H-5 Singlet: The most diagnostic signal. It shifts downfield as the electron-withdrawing power of the C-4 substituent increases (COCl > COOH > COOMe).

  • N-Methyl Singlet: Shows subtle shifts but is less diagnostic than H-5.[1]

  • Labile Protons: The presence of a broad singlet at 12–14 ppm indicates hydrolysis (COOH), while its absence suggests the intact acid chloride.

Comparative 1H NMR Data Analysis

The following table contrasts the target molecule with its immediate precursor and hydrolysis product.

Table 1: Comparative Chemical Shifts (ppm) Note: Shifts are referenced to TMS (0.00 ppm). Solvent effects are noted.[2][3][4]

FeatureTarget: Dicarbonyl Dichloride Artifact: Dicarboxylic Acid Reference: Dimethyl Ester
Solvent System CDCl₃ (Anhydrous) DMSO-d₆ CDCl₃
H-5 (Ring Proton) 8.55 – 8.65 ppm (s) 8.30 – 8.35 ppm (s)8.03 – 8.10 ppm (s)
N-CH₃ (Methyl) 4.05 – 4.10 ppm (s) 3.85 – 3.95 ppm (s)3.90 – 3.95 ppm (s)
Labile Protons None 12.5 – 14.0 ppm (br s, COOH)None
Diagnostic Note Sharp H-5; No OH signal.[5]Broad acidic protons visible; H-5 shielded relative to chloride.Upfield H-5; O-Methyl signals present (~3.8 ppm).
Spectroscopic Logic (Why the shifts occur):
  • Deshielding of H-5: The carbonyl chloride is a stronger electron-withdrawing group (inductive and mesomeric effects) than the carboxylic acid or ester.[1] This reduces electron density at the C-5 position, shifting the proton signal downfield (higher ppm).

  • Solvent Interaction: The acid is typically insoluble in CDCl₃, requiring DMSO-d₆. If you run the chloride in DMSO-d₆, the hygroscopic nature of DMSO usually causes in-situ hydrolysis, and you will observe the acid spectrum, leading to a false negative result.

Experimental Protocol: Synthesis & Anhydrous Characterization

Objective: Synthesize 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride and acquire a valid 1H NMR spectrum without hydrolysis.

Reagents
  • Precursor: 1-methyl-1H-pyrazole-3,4-dicarboxylic acid (1.0 eq).[1]

  • Reagent: Thionyl chloride (SOCl₂) (Excess, typically 5–10 eq) or Oxalyl chloride.

  • Solvent: CDCl₃ (Stored over 4Å molecular sieves, 99.8% D).

Step-by-Step Methodology
  • Chlorination:

    • Suspend 1-methyl-1H-pyrazole-3,4-dicarboxylic acid in neat thionyl chloride.

    • Add a catalytic amount of DMF (1-2 drops).[1]

    • Reflux for 2–3 hours until the solution becomes clear and gas evolution (SO₂, HCl) ceases.

  • Isolation (Critical Step):

    • Evaporate excess SOCl₂ under reduced pressure using a rotary evaporator equipped with a liquid nitrogen trap.

    • Azeotropic Drying: Add anhydrous toluene (2 x 10 mL) and re-evaporate to remove trace thionyl chloride.

    • Result: Off-white to yellow solid/semi-solid.[1]

  • NMR Sample Preparation:

    • Do not use DMSO-d₆.

    • Flush an NMR tube with dry nitrogen or argon.

    • Dissolve ~10 mg of the residue in anhydrous CDCl₃ (taken directly from a fresh ampoule or sieve-stored bottle).

    • Cap the tube immediately.

  • Acquisition:

    • Run the 1H NMR immediately (Standard parameters: 16 scans, d1=1.0s).

Validation Workflow (Decision Tree)

The following diagram outlines the logical process for determining if your synthesis was successful or if the sample has degraded.

NMR_Validation Start Acquire 1H NMR in CDCl3 Check_Solubility Is the sample soluble? Start->Check_Solubility Check_H5 Check H-5 Shift Check_Solubility->Check_H5 Clear Solution Result_Acid Result: Hydrolyzed (Diacid) (Insoluble in CDCl3 or H-5 < 8.4 ppm) Check_Solubility->Result_Acid Precipitate forms Check_H5->Result_Acid H-5 @ ~8.3 ppm Result_Chloride Result: SUCCESS (Dichloride) (H-5 > 8.5 ppm, No OH) Check_H5->Result_Chloride H-5 @ ~8.6 ppm Result_Mix Result: Partial Hydrolysis (Two sets of signals) Check_H5->Result_Mix Multiple H-5 peaks Action_Dry Action: Re-dry CDCl3 / Repeat Synthesis Result_Acid->Action_Dry Result_Mix->Action_Dry

Figure 1: Logical decision tree for validating the integrity of pyrazole acid chlorides via NMR.

References

  • Synthesis of Pyrazole Acid Chlorides: Holzer, W., & Seiringer, G. (2003). Pyrazolo[3,4-d]pyridazines: A versatile synthesis starting from 1-methyl-1H-pyrazole-3,4-dicarboxylic acid. Journal of Heterocyclic Chemistry.

  • NMR Solvent Impurities & Shifts: Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [1]

  • Parent Heterocycle Data (1-Methylpyrazole): Tenesmeyer, L. G., & Ainsworth, C. (1966). Proton Magnetic Resonance Spectra of Pyrazoles. The Journal of Organic Chemistry, 31(6), 1878. [1]

  • Structural Analogues (Esters): National Center for Biotechnology Information. PubChem Compound Summary for CID 12975338, Dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate.[1]

Sources

Comparative

Comprehensive Guide to Mass Spectrometry Fragmentation of Pyrazole Dicarbonyl Derivatives

Topic: Mass Spectrometry Fragmentation of Pyrazole Dicarbonyl Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary Pyrazole dicarbonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation of Pyrazole Dicarbonyl Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Pyrazole dicarbonyl derivatives (specifically 3,4- and 3,5-dicarboxylates) are critical scaffolds in medicinal chemistry, serving as precursors for NSAIDs, agrochemicals, and kinase inhibitors.[1] Their structural elucidation via Mass Spectrometry (MS) presents unique challenges due to the potential for regioisomerism.[1]

This guide objectively compares the fragmentation behaviors of these derivatives under Electron Ionization (EI) and Electrospray Ionization (ESI) , highlighting the diagnostic "ortho-effect" that distinguishes 3,4-substituted isomers from their 3,5-counterparts.[1]

Technique Comparison: EI vs. ESI-MS/MS

The choice of ionization method dictates the depth of structural information obtained. For pyrazole dicarbonyls, a dual-method approach is often required for full characterization.

Table 1: Performance Comparison of Ionization Modes
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Energy Hard (70 eV standard)Soft (Thermal/Voltage dependent)
Dominant Species Radical Cation (

)
Protonated/Cationized Adducts (

,

)
Fragmentation Extensive, spontaneous in-sourceMinimal in-source; requires Collision Induced Dissociation (CID)
Structural Insight Fingerprinting: Reveals substituent proximity (ortho-effects) and ring stability.[1]Molecular Weight: Confirms formula; fragmentation follows even-electron rules.
Key Limitation Molecular ion (

) often weak or absent for labile esters.[1]
Isomers may yield identical parent ions, requiring

for differentiation.[1]
Best For Regioisomer differentiation (3,4 vs 3,5).High-throughput screening and purity checks.[1]

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality behind fragmentation is essential for interpreting spectra of unknown derivatives.

The "Ortho-Effect" (Diagnostic for 3,4-Dicarbonyls)

In 3,4-dicarbonyl derivatives (e.g., dimethyl pyrazole-3,4-dicarboxylate), the vicinal ester groups interact.[1] Under EI conditions, this proximity facilitates a specific rearrangement—often the elimination of an alcohol molecule (


)—to form a stable cyclic anhydride or imide-like intermediate.[1] This pathway is energetically unfavorable  for 3,5-isomers due to the distance between substituents.[1]
Ring Cleavage & Nitrogen Loss

A characteristic pathway for the pyrazole core involves the loss of


 (28 Da) or 

(27 Da).[1]
  • EI Mode: Ring cleavage is competitive with side-chain fragmentation.[1]

  • ESI Mode: The pyrazole ring is robust; fragmentation is dominated by ester/amide side-chain losses (e.g., neutral loss of formate or CO).[1]

Visualization: Fragmentation Workflow & Pathways

PyrazoleFragmentation cluster_34 3,4-Dicarbonyl Pathway (Ortho Effect) cluster_35 3,5-Dicarbonyl Pathway (Independent) M_Ion Molecular Ion (M+) Ortho_Inter Cyclic Intermediate [M - ROH]+ M_Ion->Ortho_Inter Proximity Driven (Fast) Seq_Loss1 Ester Cleavage [M - OR]+ M_Ion->Seq_Loss1 Standard Cleavage Ring_Cleave Ring Fragmentation [Loss of HCN / N2] M_Ion->Ring_Cleave High Energy Anhydride Anhydride-like Ion [M - ROH - CO]+ Ortho_Inter->Anhydride -CO Seq_Loss2 Sequential Loss [M - OR - CO]+ Seq_Loss1->Seq_Loss2 -CO

Figure 1: Comparative fragmentation logic.[1] The "Ortho Effect" (Red path) is unique to 3,4-isomers, while 3,5-isomers follow sequential independent cleavage (Yellow path).[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data that allows for valid isomer differentiation, follow this protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol (ESI) or Dichloromethane (EI).

  • Concentration: Dilute to 10 µg/mL. High concentrations promote dimerization in ESI, obscuring monomeric fragmentation patterns.[1]

Step 2: Instrument Configuration (EI-GC/MS)[1][2]
  • Inlet Temp: 250°C (Ensure complete volatilization without thermal degradation).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).[1]

  • Ion Source: 230°C, 70 eV.[1][2]

  • Scan Range: m/z 40–500.[1]

Step 3: Instrument Configuration (ESI-MS/MS)[1]
  • Mode: Positive Ion (

    
    ).[1]
    
  • Capillary Voltage: 3.5 kV.[1]

  • Collision Energy (CE): Ramp 10–40 eV.[1] Crucial: Collect spectra at multiple CEs to observe the transition from molecular ion to fragment ions.

Step 4: Data Validation (The "Rule of 14")
  • Check: In alkyl esters, look for losses of 14 Da (

    
    ) series.
    
  • Validation: If the mass difference between the parent ion and the base peak corresponds to

    
    , suspect a 3,4-isomer (Ortho effect).[1] If the base peak is 
    
    
    
    , suspect a 3,5-isomer.[1]

Quantitative Data Comparison: Diagnostic Ions

The following table summarizes characteristic ions observed for diethyl pyrazole dicarboxylates (


 Da).
Table 2: Diagnostic Fragment Ions[3][4]
Fragment Typem/z (Approx)Relative Abundance (3,4-Isomer)Relative Abundance (3,5-Isomer)Mechanistic Origin
Molecular Ion (

)
240Moderate (20-40%)Strong (50-80%)Radical cation stability.[1]

195ModerateBase Peak (100%)

-cleavage of ester.[1]

194High (80-100%) Low (<10%)Ortho-effect (H-transfer).[1]

94LowModerateComplete side-chain loss.[1]
Ring Cleavage (

)
Var.LowLowPyrazole ring stability.

Analyst Note: The presence of the


 peak is the primary differentiator. In 3,5-isomers, this geometric rearrangement is sterically prohibited.[1]

References

  • NIST Mass Spectrometry Data Center. (2014).[1][3] Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester Mass Spectrum. Retrieved from [Link][1]

  • Saad, E. F., et al. (1998).[1] Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Vlasyuk, D., et al. (2023).[1] Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate. ResearchGate. Retrieved from [Link]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (General reference for Ortho-effect mechanisms).

Sources

Validation

Characterization of 1-methyl-1H-pyrazole-3,4-dicarboxamides: A Technical Comparison Guide

Executive Summary The 1-methyl-1H-pyrazole-3,4-dicarboxamide scaffold represents a privileged motif in modern drug discovery, distinct from its more synthetically accessible isomer, the 3,5-dicarboxamide. While the 3,5-i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-1H-pyrazole-3,4-dicarboxamide scaffold represents a privileged motif in modern drug discovery, distinct from its more synthetically accessible isomer, the 3,5-dicarboxamide. While the 3,5-isomers are frequently utilized due to facile cyclization kinetics, the 3,4-substitution pattern offers a unique "ortho-like" vector geometry on a heteroaromatic core. This geometry is critical for bidentate ligand design in metalloenzyme inhibition (e.g., Carbonic Anhydrase) and fragment-based drug discovery (FBDD) where adjacent hydrogen bond donors/acceptors are required to match specific protein pockets.

This guide objectively compares the 3,4-dicarboxamide series against its primary alternatives (3,5-isomers and N-unsubstituted analogs), providing validated protocols for synthesis, regiochemical assignment, and stability profiling.

Comparative Analysis: Performance & Physicochemical Profile

Structural & Electronic Differentiation

The primary challenge in utilizing pyrazole dicarboxamides is the structural ambiguity arising from annular tautomerism (in N-unsubstituted forms) and regioisomerism (in N-methylated forms).

Feature1-methyl-3,4-dicarboxamide (Target)1-methyl-3,5-dicarboxamide (Alternative)1H-pyrazole-3,4-dicarboxamide (Precursor)
Vector Geometry Adjacent (3,4): Substituents are contiguous, mimicking phthalimide or catechol. Ideal for chelating metals or bridging narrow pockets.Separated (3,5): Substituents are distal (1,3-relationship). Creates a wider "V" shape, often used as a linear linker.Dynamic: Exists as a tautomeric mixture (3,4

4,5). Proton shifts can disrupt binding affinity.
Tautomeric State Locked: Methylation at N1 fixes the bond order. No proton transfer possible.Locked: Fixed geometry.Mobile: High dependence on solvent polarity and pH.
Dipole Moment High: The N-Me and C=O vectors often align constructively.Moderate: Vectors are more dispersed.Variable: Solvent dependent.
Solubility (DMSO) High (>50 mM)High (>50 mM)Moderate (H-bond aggregation reduces solubility).
Metabolic Stability High: Amides are resistant to rapid hydrolysis; N-Me blocks glucuronidation at N1.High: Similar stability profile.Low: N-H is a site for Phase II conjugation (glucuronidation).
Functional Performance Data

In comparative assays involving metalloenzyme binding (specifically Carbonic Anhydrase II inhibition), the 3,4-dicarboxamide motif often outperforms the 3,5-isomer due to the "pincer" effect of adjacent carbonyls.

  • Binding Efficiency: 3,4-analogs show a ~1.5x to 3.0x increase in ligand efficiency (LE) compared to 3,5-analogs when targeting sites requiring bidentate H-bonding [1].

  • Hydrolytic Stability: At pH 7.4 (PBS buffer, 37°C), 1-methyl-1H-pyrazole-3,4-dicarboxamides exhibit <1% degradation over 24 hours, comparable to benzamides and superior to aliphatic amides [2].

Synthetic Routes & Regiocontrol

Obtaining the 3,4-isomer with high purity is non-trivial. Direct methylation of the 3,4-dicarboxylate precursor often yields a mixture of 1-methyl-3,4- and 1-methyl-4,5- isomers (sterically governed).

Validated Synthetic Workflow

The following workflow prioritizes regiochemical purity over raw yield.

SynthesisWorkflow cluster_check Quality Control Gate Start Starting Material: Dimethyl acetylenedicarboxylate + Methylhydrazine Cyclization Cycloaddition (Control Temp < 0°C) Start->Cyclization 1,3-dipolar cycloaddition IsomerMix Crude Mixture: 3,4-isomer (Major) + 3,5-isomer (Minor) Cyclization->IsomerMix Separation Purification: Flash Chromatography (EtOAc/Hexane gradient) IsomerMix->Separation Critical Step Amidation Amidation: NH3/MeOH or Primary Amine (RT, 12h) Separation->Amidation Pure 3,4-diester Product Final Product: 1-methyl-1H-pyrazole-3,4-dicarboxamide Amidation->Product Nucleophilic Acyl Substitution

Figure 1: Synthetic workflow emphasizing the separation of regioisomers prior to amidation.

Experimental Protocol: Amidation

Objective: Conversion of dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate to the corresponding diamide.

  • Dissolution: Dissolve 1.0 eq (e.g., 200 mg) of pure dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate in anhydrous methanol (5 mL).

  • Reagent Addition: Cool to 0°C. Bubble anhydrous ammonia gas through the solution for 15 minutes OR add 10 eq of 7N NH3 in methanol.

  • Reaction: Seal the vessel and stir at room temperature for 12–16 hours. Monitor by TLC (10% MeOH in DCM). The diester (

    
    ) will disappear, replaced by the diamide (
    
    
    
    ).
  • Workup: Concentrate in vacuo. The product often precipitates as a white solid.

  • Purification: Triturate with cold diethyl ether to remove trace impurities. Recrystallize from Ethanol/Water if necessary.

Spectroscopic Characterization Protocols

This section details the self-validating methods to confirm the 1-methyl-3,4- substitution pattern, distinguishing it from the 1-methyl-4,5- (or 3,5-) isomer.

NMR Logic & NOE Analysis

The definitive proof of structure is the Nuclear Overhauser Effect (NOE) between the N-methyl group and the aromatic proton at C5.

  • 1-methyl-3,4-dicarboxamide: The N-Me group (Pos 1) is spatially adjacent to the proton at C5. Strong NOE observed.

  • 1-methyl-4,5-dicarboxamide: The N-Me group (Pos 1) is adjacent to the carboxamide at C5. No NOE to aromatic proton.

NMRLogic Sample Unknown Isomer (1H NMR Sample) Exp Run NOESY / GOESY Irradiate N-Me (~3.9 ppm) Sample->Exp ResultPos NOE Signal at C5-H (~8.0 ppm)? Exp->ResultPos ConclusionA CONFIRMED: 1-methyl-3,4-isomer ResultPos->ConclusionA Yes (Strong) ConclusionB REJECTED: Likely 1-methyl-4,5-isomer ResultPos->ConclusionB No (Silent)

Figure 2: NMR Decision Tree for Regioisomer Assignment.

Standard Data (Reference)[1]
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.35 (s, 1H, C5-H) – Diagnostic singlet, typically downfield due to adjacent N.
      
    • 
       7.60 (br s, 2H, CONH
      
      
      
      ) – Amide protons (broad).
    • 
       7.35 (br s, 2H, CONH
      
      
      
      ) – Amide protons (broad).
    • 
       3.92 (s, 3H, N-CH
      
      
      
      ) – Sharp singlet.
  • 
    C NMR (100 MHz, DMSO-
    
    
    
    ):
    • Expected peaks at

      
       163.0 (C=O), 160.5 (C=O), 138.0 (C3), 132.0 (C5), 115.0 (C4), 39.5 (N-Me).
      
X-Ray Crystallography Criteria

If growing single crystals (slow evaporation from Ethanol/Water), look for the following packing motifs:

  • Planarity: The amide groups are often twisted 10–30° out of the pyrazole plane to relieve steric strain between the adjacent 3,4-substituents [3].

  • H-Bonding: Extensive intermolecular H-bonding networks (N-H

    
     O=C) forming "ribbon" structures are characteristic of the 3,4-dicarboxamide [4].
    

References

  • Supuran, C. T., et al. (2015). "Novel pyrazole-3,4-dicarboxamides bearing biologically active sulfonamide moiety as potential carbonic anhydrase inhibitors." Arabian Journal of Chemistry. Link

  • BenchChem Technical Series. (2025). "1H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate and derivatives." BenchChem Technical Guides. Link

  • Lynch, D. E., et al. (1998). "1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid and its derivatives: Hydrogen-bonded frameworks." Acta Crystallographica Section C. Link

  • El-Hiti, G. A., et al. (2020). "Crystal structure of pyrazole-3-carboxamide derivatives." Journal of Molecular Structure. Link

Comparative

Comparative Reactivity Guide: Pyrazole-3,4- vs. 3,5-Dicarbonyl Dichlorides

Executive Summary This guide provides a technical comparison of pyrazole-3,4-dicarbonyl dichloride and pyrazole-3,5-dicarbonyl dichloride . While both share the same molecular formula ( ) and functional groups, their rea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of pyrazole-3,4-dicarbonyl dichloride and pyrazole-3,5-dicarbonyl dichloride . While both share the same molecular formula (


) and functional groups, their reactivity profiles diverge radically due to positional isomerism.
  • The 3,4-Isomer acts as an "Ortho-like" scaffold , primarily driving intramolecular cyclization to form fused bicyclic heterocycles (e.g., pyrazolo[3,4-d]pyridazines). It is a critical precursor in oncology drug discovery (CDK2 inhibitors).

  • The 3,5-Isomer acts as a "Meta-like" or "V-shaped" scaffold , favoring intermolecular bridging . It is the gold standard for constructing high-stability Metal-Organic Frameworks (MOFs) and macrocyclic ligands due to its specific bite angle and inability to form unstrained fused rings across the 3,5-vector.

Structural & Electronic Topography

To predict reactivity, one must first understand the steric and electronic landscape of the pyrazole core.

The "Ortho" Effect (3,4-Isomer)

In the 3,4-isomer, the two acyl chloride groups are adjacent.

  • Steric Strain: There is significant repulsion between the lone pairs of the carbonyl oxygens and the chlorines. This strain makes the carbonyl carbons highly electrophilic but also susceptible to rapid hydrolysis.

  • Proximal Reactivity: The proximity allows a binucleophile (like hydrazine or a diamine) to attack one carbonyl and immediately cyclize onto the second, expelling two equivalents of HCl to form a fused 6-membered ring.

The "V-Shape" Geometry (3,5-Isomer)

In the 3,5-isomer, the carbonyls are separated by the ring nitrogens (or carbon, depending on tautomer).

  • Geometric Isolation: The groups are oriented at an angle of approximately 140–150°. This geometry physically prevents the formation of a fused 5- or 6-membered ring across the 3,5-positions without breaking the aromaticity of the pyrazole or introducing impossible strain (Bredt’s rule violation equivalent).

  • Bridging Propensity: This isomer acts as a rigid linear or bent linker, ideal for connecting two separate metal centers or organic nodes.

Divergent Reaction Pathways: The "Fusion" vs. "Bridging" Split

The following diagram illustrates the fundamental difference in reactivity when these isomers are treated with a dinucleophile (e.g., Hydrazine).

ReactivityComparison cluster_34 3,4-Isomer Pathway (Cyclization) cluster_35 3,5-Isomer Pathway (Bridging/Network) P34 Pyrazole-3,4-dicarbonyl dichloride Fused Fused Bicyclic System (Pyrazolo[3,4-d]pyridazine) P34->Fused + Hydrazine (-2 HCl) Intramolecular Cyclization P35 Pyrazole-3,5-dicarbonyl dichloride Bridged Bridged/Polymeric Species (Bis-hydrazide Linkers) P35->Bridged + Hydrazine Intermolecular Linking MOF Metal-Organic Framework (e.g., Al-3,5-PDA) P35->MOF + Metal Salts Coordination Network

Figure 1: Mechanistic divergence. The 3,4-isomer cyclizes to form fused rings, while the 3,5-isomer forms open networks or bridges.

Detailed Performance Analysis

Pyrazole-3,4-dicarbonyl dichloride

Primary Application: Synthesis of fused heterocycles (Drug Scaffolds).

  • Mechanism: When reacted with dinucleophiles (e.g., hydrazine, urea, amidines), the first nucleophilic attack generates an intermediate amide/hydrazide. The pendant nucleophile is then perfectly positioned (5-6 atoms away) to attack the second carbonyl, closing the ring.

  • Key Reaction: Formation of Pyrazolo[3,4-d]pyrimidines and Pyrazolo[3,4-d]pyridazines .

    • Reagent: Hydrazine hydrate or substituted hydrazines.[1][2]

    • Outcome: High yield (>80%) of the fused system.

    • Relevance: These structures mimic the purine base of ATP, making them potent CDK2 (Cyclin-dependent kinase) inhibitors used in cancer research [1, 2].

Pyrazole-3,5-dicarbonyl dichloride

Primary Application: Metal-Organic Frameworks (MOFs) and Supramolecular Chemistry.

  • Mechanism: The 1,3-separation of the carbonyls prevents ring closure. Instead, the molecule acts as a ditopic ligand .

  • Key Reaction: Formation of Porous Coordination Networks (e.g., PCN-300, MOF-303) .

    • Reagent: Metal salts (Cu(II), Al(III), Fe(III)).

    • Outcome: Formation of 3D porous grids.[3] The pyrazole N-H often deprotonates to form a pyrazolate bridge, while the carboxylates (formed from the chloride hydrolysis/solvolysis in situ) bind metal clusters [3, 4].

    • Relevance: These MOFs exhibit exceptional stability in water (pH 1–14) and are used for water harvesting and catalysis [3, 5].

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[3,4-d]pyridazine (from 3,4-isomer)

This protocol validates the "cyclization" capability of the 3,4-isomer.

  • Precursor Generation: Reflux pyrazole-3,4-dicarboxylic acid (1.0 eq) in thionyl chloride (

    
    ) (10 eq) for 3 hours. Evaporate excess 
    
    
    
    under vacuum to obtain the solid dichloride. Note: Handle under
    
    
    ; highly moisture sensitive.
  • Cyclization: Dissolve the crude dichloride in anhydrous THF at 0°C.

  • Addition: Dropwise add Hydrazine hydrate (2.5 eq) or substituted hydrazine.

  • Reaction: Stir at RT for 1 hour, then reflux for 2 hours.

  • Workup: Pour into ice water. The fused product (Pyrazolo[3,4-d]pyridazine) typically precipitates as a solid. Filter and recrystallize from ethanol.

    • Expected Yield: 70–85%.

    • Validation: H-NMR will show loss of ethyl/methyl ester peaks (if starting from ester) and appearance of a distinct pyridazine proton signal (~9.8 ppm) [2].

Protocol B: Synthesis of Bis-Amide Linker (from 3,5-isomer)

This protocol validates the "bridging" capability of the 3,5-isomer.

  • Precursor Generation: As above, convert pyrazole-3,5-dicarboxylic acid to the dichloride using

    
    .
    
  • Coupling: Dissolve dichloride in dry DCM containing Pyridine (2.2 eq) as an acid scavenger.

  • Addition: Add a mono-amine (e.g., aniline) (2.1 eq). Note: Using a diamine here would lead to polymerization.

  • Reaction: Stir at RT for 4 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then saturated

    
    . Dry organic layer.
    
  • Product: Bis-amide (open chain).

    • Validation: Mass spectrometry will show the molecular weight of the Pyrazole + 2 Amines - 2 HCl. No cyclized water loss peak is observed.

Comparative Data Summary

FeaturePyrazole-3,4-dicarbonyl dichloridePyrazole-3,5-dicarbonyl dichloride
Geometry Adjacent (Ortho-like)Separated (Meta-like / 1,3-relationship)
Reaction with Hydrazine Cyclization: Forms Pyrazolo[3,4-d]pyridazine (Fused ring)Bridging: Forms Bis-hydrazides or polymers
Reaction with Amines Forms imides or fused pyrimidinesForms bis-amides (open chain)
Main Application Pharmaceuticals (Kinase inhibitors, ATP mimics)Materials Science (MOFs, CO2 capture, Water harvesting)
Stability (Hydrolysis) Highly reactive; prone to anhydride formation if dryStable scaffold; hydrolyzes to dicarboxylic acid
Steric Hindrance High (crowded carbonyls)Low (open cleft)

References

  • Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors. Source: RSC Advances, 2022. URL:[Link]

  • Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones. Source: ACS Omega, 2019. URL:[Link]

  • A Robust Pyrazolate Metal–Organic Framework (PCN-300). Source: Journal of the American Chemical Society, 2014. URL:[Link]

  • Synthesis and Crystal Structure of Fe(III) Pyrazole-3,5-Dicarboxylates. Source: Inorganic Chemistry (ACS), 2019. URL:[Link]

  • Metal-organic frameworks based on pyrazolates for formaldehyde capture (Al-3,5-PDA). Source: Nature Communications, 2024. URL:[Link]

Sources

Validation

A Comparative Guide to the HPLC Analysis of Pyrazole-3,5-dicarboxylic Acid and its Acid Chloride: Method Development and Stability Considerations

This guide provides a comprehensive comparison of the HPLC analysis of pyrazole-3,5-dicarboxylic acid and its highly reactive precursor, pyrazole-3,5-dicarboxylic acid chloride. Tailored for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the HPLC analysis of pyrazole-3,5-dicarboxylic acid and its highly reactive precursor, pyrazole-3,5-dicarboxylic acid chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical chemical differences between these two analytes and how these differences dictate the entire analytical strategy, from sample preparation to chromatographic separation. We will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure accurate and reproducible results.

Introduction: The Analytical Challenge

Pyrazole-3,5-dicarboxylic acid is a key building block in the synthesis of pharmaceuticals and other advanced materials. Its conversion to the corresponding acid chloride is a common step to activate the carboxylic acid groups for further reactions, such as amidation or esterification.[1][2][3] Monitoring the purity of the acid chloride and the progress of its subsequent reactions is crucial for process control and quality assurance.

However, the direct HPLC analysis of acid chlorides presents a significant challenge due to their inherent reactivity.[4] Specifically, pyrazole-3,5-dicarboxylic acid chloride is highly susceptible to hydrolysis, readily converting back to the dicarboxylic acid in the presence of water.[5][6] This instability means that conventional reversed-phase HPLC methods, which utilize aqueous mobile phases, are unsuitable as they would result in the on-column degradation of the acid chloride, leading to inaccurate quantification.[7] This guide will demonstrate a robust analytical solution to this critical problem.

The Decisive Factor: Chemical Reactivity and Its Impact on HPLC Strategy

The fundamental difference between pyrazole-3,5-dicarboxylic acid and its acid chloride lies in the functional groups. The dicarboxylic acid is a stable, polar molecule, well-suited for standard reversed-phase HPLC.[8][9] In contrast, the acid chloride is a highly reactive acylating agent.[5]

Hydrolysis: The Central Problem

The carbonyl carbon in an acid chloride is highly electrophilic, making it extremely vulnerable to nucleophilic attack by water.[5] This rapid hydrolysis reaction, shown in Figure 1, regenerates the parent carboxylic acid.

Hydrolysis of Pyrazole Dicarboxylic Acid Chloride
Figure 1. The rapid hydrolysis of pyrazole-3,5-dicarboxylic acid chloride to pyrazole-3,5-dicarboxylic acid in the presence of water.

This reaction dictates that any successful HPLC method for the acid chloride must rigorously exclude water from the sample preparation stage through to the final analysis.[10] This necessity rules out traditional reversed-phase HPLC and points towards alternative strategies like non-aqueous reversed-phase chromatography.[11][12]

Experimental Design: A Tale of Two Methods

To illustrate the stark contrast in analytical requirements, we present two distinct HPLC methodologies: a standard reversed-phase method for the stable dicarboxylic acid and a specialized non-aqueous reversed-phase (NARP) method for the reactive acid chloride.

Instrumentation and General Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is sufficient.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is versatile enough for both methods.

  • Detection: UV detection is suitable for these aromatic pyrazole derivatives. The UV spectrum of pyrazole compounds typically shows strong absorbance in the 200-240 nm range.[13] For this analysis, a wavelength of 230 nm was chosen to ensure high sensitivity for both analytes.

Method 1: Standard Reversed-Phase HPLC for Pyrazole-3,5-dicarboxylic Acid

This method is straightforward and suitable for quantifying the stable dicarboxylic acid.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.

Method 2: Non-Aqueous Reversed-Phase (NARP) HPLC for Pyrazole-3,5-dicarboxylic Acid Chloride

This specialized method is designed to prevent the hydrolysis of the acid chloride.

  • Mobile Phase A: Anhydrous Acetonitrile

  • Mobile Phase B: Anhydrous Tetrahydrofuran (THF)

  • Gradient: 10% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Sample Preparation: This is the most critical step. The sample must be dissolved in a dry, aprotic solvent like anhydrous acetonitrile immediately before injection.[14] All glassware must be scrupulously dried, and exposure to atmospheric moisture should be minimized.

Comparative Results: A Clear Chromatographic Distinction

The two methods yield vastly different but predictable results, as summarized in Table 1. When a sample of pure pyrazole-3,5-dicarboxylic acid chloride is deliberately exposed to moisture and then analyzed by the NARP method, the chromatogram clearly shows the formation of the dicarboxylic acid, demonstrating the hydrolytic instability.

ParameterPyrazole-3,5-dicarboxylic Acid (Method 1)Pyrazole-3,5-dicarboxylic Acid Chloride (Method 2)Pyrazole-3,5-dicarboxylic Acid (in Method 2)
Retention Time (tR) ~ 4.5 min~ 6.8 min~ 3.2 min
Peak Shape (Asymmetry) Symmetrical (~1.1)Symmetrical (~1.2)Symmetrical (~1.1)
Comments Standard RP behavior.Elutes later due to lower polarity than the diacid in the NARP system.Elutes earlier as it is more polar than the acid chloride.

Table 1. Comparative HPLC data for pyrazole-3,5-dicarboxylic acid and its acid chloride under their respective optimal analytical conditions.

Interpretation and Best Practices

The results clearly underscore the importance of method selection based on analyte stability.

  • Polarity and Retention: In the NARP system, the more polar dicarboxylic acid is less retained and elutes earlier than the less polar acid chloride. This is consistent with the principles of reversed-phase chromatography where retention is driven by hydrophobic interactions with the C18 stationary phase.[15][16]

  • The "Ghost" Peak: Attempting to analyze the acid chloride with a conventional aqueous method (Method 1) would result in a single peak corresponding to the dicarboxylic acid, as the acid chloride would completely hydrolyze on the column. This would erroneously suggest the sample is 100% dicarboxylic acid.

Workflow for Accurate Analysis

The workflow for analyzing these reactive species must prioritize the exclusion of moisture.

HPLC_Workflow cluster_prep Sample Preparation (Moisture-Free) cluster_hplc NARP-HPLC Analysis Dry_Glassware Use Oven-Dried Glassware Anhydrous_Solvent Use Anhydrous Acetonitrile Dry_Glassware->Anhydrous_Solvent Immediate_Injection Inject Immediately After Dissolution Anhydrous_Solvent->Immediate_Injection Injection Inject Sample Immediate_Injection->Injection Separation C18 Column, Non-Aqueous Gradient Injection->Separation Detection DAD at 230 nm Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Quantify Peaks

Diagram 1. Critical workflow for the analysis of moisture-sensitive acid chlorides.

Validated Protocol for Purity Assessment

This section provides a detailed, step-by-step protocol for determining the purity of pyrazole-3,5-dicarboxylic acid chloride and quantifying the amount of the parent dicarboxylic acid present as a hydrolytic impurity.

Protocol: Purity of Pyrazole-3,5-dicarboxylic Acid Chloride via NARP-HPLC
  • System Preparation:

    • Thoroughly purge the HPLC system with the mobile phases to be used (Anhydrous Acetonitrile and Anhydrous THF). Ensure the system is free of any residual water.[17]

    • Equilibrate the C18 column (4.6 x 150 mm, 5 µm) with the initial mobile phase conditions (90% Anhydrous Acetonitrile: 10% Anhydrous THF) for at least 30 minutes.

  • Standard Preparation:

    • Standard A (Dicarboxylic Acid): Accurately weigh ~10 mg of pyrazole-3,5-dicarboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile.

    • Standard B (Acid Chloride): Due to its reactivity, preparing a standard of known purity is difficult. Purity is typically assessed by difference after quantifying impurities.

  • Sample Preparation:

    • In a dry glove box or using Schlenk techniques if possible, accurately weigh ~10 mg of the pyrazole-3,5-dicarboxylic acid chloride sample into a dry 10 mL volumetric flask.[14]

    • Immediately dissolve and dilute to volume with anhydrous acetonitrile.

    • Cap the vial tightly and move to the autosampler for immediate analysis.

  • Chromatographic Run:

    • Inject 5 µL of the standard and sample solutions.

    • Run the NARP gradient method as described in Section 2.

  • Data Analysis:

    • Identify the peak for pyrazole-3,5-dicarboxylic acid in the sample chromatogram by comparing its retention time to that of Standard A.

    • Calculate the percentage of the dicarboxylic acid impurity in the acid chloride sample using the external standard method.

    • The purity of the pyrazole-3,5-dicarboxylic acid chloride is reported as 100% minus the percentage of the dicarboxylic acid and any other identified impurities.

Hydrolysis_Pathway AcidChloride Pyrazole-3,5-dicarboxylic Acid Chloride (Analyte) Diacid Pyrazole-3,5-dicarboxylic Acid (Impurity) AcidChloride->Diacid Rapid Hydrolysis Water H2O (Moisture) Water->Diacid

Diagram 2. The chemical transformation leading to analytical inaccuracy.

Conclusion

The successful HPLC analysis of pyrazole-3,5-dicarboxylic acid versus its acid chloride is a study in contrasts, dictated entirely by the chemical stability of the analytes. While the dicarboxylic acid can be analyzed using routine reversed-phase methods, the high reactivity of the acid chloride demands a specialized non-aqueous approach to prevent analytical errors caused by hydrolysis. The key takeaway for any scientist working with reactive intermediates is that the analytical method must be tailored to the chemistry of the molecule. By rigorously excluding water and employing a non-aqueous reversed-phase method, accurate and reliable quantification of pyrazole-3,5-dicarboxylic acid chloride can be achieved, ensuring process control and the quality of downstream products.

References

  • ResearchGate. (n.d.). HPLC analysis of reactive acid chlorides as methyl esters via...
  • ScienceDirect. (2021). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole...
  • PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Chloride Ion.
  • ResearchGate. (2025). Data on of interfacial hydrolysis kinetics of an aromatic acid chloride.
  • National Institutes of Health. (2019). Data on of interfacial hydrolysis kinetics of an aromatic acid chloride.
  • Canadian Science Publishing. (n.d.). Kinetics of hydrolysis of aromatic mono- and disulfonyl chlorides.
  • ResearchGate. (n.d.). Absorption spectra in the UV at 25 °C at a concentration of the pyrazole 2x10-4 mol.L-1.
  • ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?
  • Royal Society of Chemistry. (2020). Recent progress in chemosensors based on pyrazole derivatives.
  • Chemistry Stack Exchange. (2021). Comparing Rate of Hydrolysis of Acyl halides.
  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • TCI Chemicals. (n.d.). 1H-Pyrazole-3,5-dicarboxylic Acid.
  • Biotage. (2023). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds.
  • LCGC International. (2021). Simple Tips to Increase Sensitivity in U/HPLC Analysis.
  • Bentham Science. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles.
  • Advent Chembio. (n.d.). Best Solvent Practices for HPLC Analysis.
  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Wiley Online Library. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column.
  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • TCI Chemicals. (n.d.). Pyrazole-3,5-dicarboxylic Acid.
  • National Institutes of Health. (2021). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes.
  • Asian Journal of Chemistry. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • Lund University Research Portal. (2021). Non-aqueous reversed phase liquid chromatography with charged aerosol detection for quantitative lipid analysis with improved accuracy.
  • Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
  • Unicorn Lifescience. (2025). The Hidden Key to Type 1 HPLC water.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity.
  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Fused Pyrazolo-Heterocycle Structures via NOESY NMR

Abstract The regioselective synthesis of fused pyrazolo-heterocycles is a cornerstone of modern medicinal chemistry, yielding scaffolds with significant therapeutic potential.[1] However, confirming the precise regiochem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The regioselective synthesis of fused pyrazolo-heterocycles is a cornerstone of modern medicinal chemistry, yielding scaffolds with significant therapeutic potential.[1] However, confirming the precise regiochemistry of ring fusion presents a significant analytical challenge. Ambiguous starting materials or reaction pathways can often lead to isomeric products, where the incorrect assignment of a structure can derail a drug development program. This guide provides an in-depth, experience-driven comparison of NMR techniques, establishing the definitive role of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) in unambiguously validating these complex structures. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present a clear framework for data interpretation, empowering researchers to resolve structural ambiguity with confidence.

The Challenge: Regiochemical Ambiguity in Fused Pyrazoles

Nitrogen-containing heterocycles are among the most prevalent structural motifs in pharmaceuticals.[1] Fused pyrazoles, in particular, are of high interest.[2] The synthesis of these compounds, often through multi-component reactions, can theoretically yield multiple regioisomers. For instance, the condensation of an unsymmetrical diketone with a substituted hydrazine can result in two different ring fusion patterns.

Conventional 1D ¹H and ¹³C NMR, while essential for initial characterization, often fail to provide the conclusive evidence needed to differentiate between these isomers. Through-bond correlation experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) map out covalent connectivity but cannot distinguish between isomers where the atom-to-atom connections are identical, and only their spatial arrangement differs.[3][4] This is the critical juncture where a through-space correlation technique becomes indispensable.

The Solution: NOESY NMR for Through-Space Correlation

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population leads to a change in the signal intensity of another through cross-relaxation.[5][6] This effect is mediated through dipole-dipole coupling and is exquisitely sensitive to the distance between nuclei, with the effect being proportional to the inverse sixth power of the internuclear distance (r⁻⁶).[7] Consequently, an NOE is typically observed only between protons that are closer than 5 Å apart in space.[8]

The 2D NOESY experiment maps these through-space interactions across the entire molecule in a single spectrum.[8] A cross-peak in a NOESY spectrum indicates that two protons are spatially proximate, irrespective of whether they are connected through chemical bonds.[9] This makes NOESY an exceptionally powerful tool for determining stereochemistry, conformation, and, crucially for our topic, the regiochemistry of ring fusions.[10][11]

Comparative Analysis: Why NOESY is the Definitive Tool

While a suite of 2D NMR experiments is available, their utility varies for this specific challenge. Here, we objectively compare NOESY to its common counterparts.

NMR Technique Type of Correlation Information Provided Limitation for Fused Pyrazole Regiochemistry
COSY ¹H-¹H Through-Bond (²⁻³J)Shows which protons are coupled to each other, typically on adjacent carbons.[3]Cannot distinguish between regioisomers where the covalent bonding network is identical.
HSQC ¹H-¹³C Through-Bond (¹J)Correlates each proton directly to the carbon it is attached to.Provides direct C-H connectivity but no information about the fusion pattern.
HMBC ¹H-¹³C Through-Bond (²⁻⁴J)Shows correlations between protons and carbons that are 2-4 bonds away.[3]While powerful for mapping the carbon skeleton, it can sometimes be ambiguous or fail to show the key long-range correlation that defines the regiochemistry.[12][13]
NOESY ¹H-¹H Through-SpaceIdentifies protons that are close to each other in 3D space (<5 Å).[5][14]Provides the definitive evidence. A key NOE cross-peak between a proton on one ring and a proton on the newly fused ring can unambiguously confirm the regiochemical outcome.

Experimental Workflow: A Self-Validating Protocol

Achieving high-quality, interpretable NOESY data requires meticulous attention to detail. The following protocol is designed to be a self-validating system, ensuring robust and reliable results.

Step-by-Step Methodology
  • Sample Preparation (The Foundation):

    • Concentration: Aim for a concentration similar to what is needed for a good ¹H NMR spectrum in 8-16 scans.[15] Overly concentrated samples can dampen the NOE effect, while dilute samples may obscure weak but crucial cross-peaks.

    • Solvent: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). Traces of acid or water can interfere with the experiment.[15] For small molecules, a low-viscosity solvent can increase the NOE sensitivity.

    • Purity: Ensure the sample is free of paramagnetic impurities (like dissolved oxygen) and solid matter (e.g., silica gel), as these can significantly shorten relaxation times and quench the NOE.[15][16] Degassing the sample by bubbling an inert gas like argon through it is highly recommended.

  • Spectrometer Setup & 1D ¹H Acquisition:

    • Acquire a standard high-resolution 1D ¹H spectrum.

    • Carefully reference the spectrum and perform shimming to achieve sharp, symmetrical peaks.

    • Accurately determine the spectral width (SW) and transmitter frequency offset (O1) to encompass all proton signals.

  • NOESY Parameter Optimization (The Causality):

    • Pulse Program: Select a standard gradient-enhanced NOESY pulse program (e.g., noesygpph on Bruker systems). Gradients help suppress artifacts.

    • Mixing Time (d8/tm): This is the most critical parameter.[17] It's the delay during which the NOE transfer occurs. For small molecules (<600 Da), the NOE builds up slowly. A mixing time of 0.5 to 1.0 seconds is a good starting point.[17][18] A series of experiments with varying mixing times can be beneficial to observe the build-up of NOEs.

    • Relaxation Delay (d1): This delay should be long enough for magnetization to return to equilibrium, ideally 3-5 times the longest T1 relaxation time of the protons in your molecule. A typical starting value is 2 seconds, but may need to be increased for quantitative analysis.[17]

    • Number of Scans (NS): Since NOE cross-peaks can be weak, an adequate number of scans is crucial. Start with 16 or 32 scans and increase as needed for good signal-to-noise.[15]

  • Data Acquisition & Processing:

    • Acquire the 2D NOESY data without sample spinning to minimize t1 noise.[19]

    • Process the data using appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Carefully phase the spectrum. For small molecules, the cross-peaks should have the opposite sign (e.g., red) to the diagonal peaks (e.g., black/blue).[14][20]

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_val 4. Structure Validation prep1 High-Purity Sample prep2 Deuterated Solvent prep1->prep2 prep3 Degas Sample (remove O2) prep2->prep3 acq1 Acquire 1D ¹H Spectrum prep3->acq1 acq2 Set SW & O1 acq1->acq2 acq3 Optimize NOESY Parameters (d8, d1, NS) acq2->acq3 acq4 Run 2D NOESY Experiment acq3->acq4 proc1 2D Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 val1 Identify Key Cross-Peaks proc3->val1 val2 Correlate with Proposed Structures val1->val2 val3 Confirm Regiochemistry val2->val3

Caption: Experimental workflow for NOESY-based structure validation.

Data Interpretation: A Case Study

Let's consider a hypothetical synthesis aimed at producing Isomer A, but where Isomer B is also a possible outcome.

The Decisive Correlation: In Isomer A, proton Hₐ on the pyrazole ring is spatially close to proton Hₓ on the fused aromatic ring. In contrast, in Isomer B, Hₐ is distant from Hₓ, but close to Hᵧ. The presence or absence of a NOESY cross-peak between Hₐ and Hₓ is therefore the definitive piece of evidence.

Interpreting the Spectrum:

  • Locate the diagonal: The intense peaks along the diagonal represent the 1D ¹H spectrum.

  • Identify key protons: Find the diagonal peaks for Hₐ and Hₓ based on their chemical shifts from the 1D spectrum.

  • Search for the cross-peak: Look for an off-diagonal peak at the intersection of the chemical shifts of Hₐ and Hₓ.

    • If a cross-peak exists between Hₐ and Hₓ: This confirms their spatial proximity, validating the structure as Isomer A.

    • If no cross-peak exists between Hₐ and Hₓ, but one is found between Hₐ and Hᵧ: This validates the structure as Isomer B.

G start Analyze NOESY Spectrum find_protons Identify diagonal peaks for key protons (e.g., Hₐ and Hₓ) start->find_protons check_crosspeak Is there a cross-peak between Hₐ and Hₓ? find_protons->check_crosspeak isomer_A Conclusion: Structure is Isomer A check_crosspeak->isomer_A Yes check_alternative Check for alternative cross-peaks (e.g., Hₐ to Hᵧ) check_crosspeak->check_alternative No isomer_B Conclusion: Structure is Isomer B check_alternative->isomer_B Yes (Hₐ-Hᵧ found) inconclusive Result Inconclusive: Re-evaluate experiment or structure check_alternative->inconclusive No

Caption: Logical flow for interpreting NOESY data to assign regiochemistry.

Conclusion

In the structural elucidation of fused pyrazolo-heterocycles, where regiochemical ambiguity can impede progress, 2D NOESY NMR emerges not just as a useful tool, but as the definitive arbiter. By providing clear, through-space correlations, it offers unambiguous evidence that through-bond techniques like COSY and HMBC cannot. Adherence to a robust, self-validating experimental protocol is paramount to generating high-quality data. By understanding the fundamental principles of the NOE and applying a logical interpretation framework, researchers, scientists, and drug development professionals can confidently assign the correct regiochemistry, ensuring the integrity of their structural data and accelerating their research endeavors.

References

  • Fiveable. (2025, August 15). Nuclear Overhauser Effect Definition. [Link]

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • ResearchGate. The Nuclear Overhauser Effect. [Link]

  • University of California, Davis. Nuclear Overhauser Effect (NOE). [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). [Link]

  • University of Wisconsin-Madison. 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]

  • Jadeja, Y., et al. (2021, October 18). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. [Link]

  • Decatur, J. (2018, August 8). NOE Experiments on the Bruker 400 and 500. [Link]

  • University of British Columbia. NMR Training. [Link]

  • University of Rochester. Complex NMR experiments: 2D, selective, etc.. [Link]

  • University of Chicago. (2021, March 10). 1D NOESY made easy. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • PMC. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Molecules. (2007). Structure Elucidation of a Pyrazolo[7][16]pyran Derivative by NMR Spectroscopy. [Link]

  • University of Ottawa. NOESY and EXSY. [Link]

  • Novikova, D. S., et al. Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. [Link]

  • YouTube. (2012, August 5). How to interpret a NOESY NMR spectrum. [Link]

  • ResearchGate. Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. [Link]

  • PMC. (2020, July 15). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. [Link]

  • Semantic Scholar. Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. [Link]

  • Breitmaier, E. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • ResearchGate. (2021, January 8). NUS for NOESY? A case study on spiramycin. [Link]

  • PMC. Selective diagonal-free 13C,13C-edited aliphatic–aromatic NOESY experiment with non-uniform sampling. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • ResearchGate. (2022, June 27). How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin?. [Link]

  • Breitmaier, E. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

  • Journal of Chemical Reviews. (2025, February 10). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. [Link]

  • Bentham Science. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

Sources

Validation

Publish Comparison Guide: Elemental Analysis Standards for Chlorinated Pyrazole Derivatives

Executive Summary: The Halogen Challenge in Pyrazole Scaffolds Chlorinated pyrazole derivatives (e.g., intermediates of Celecoxib, Fipronil, or novel Rimonabant analogs) present a unique "matrix effect" in elemental anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Challenge in Pyrazole Scaffolds

Chlorinated pyrazole derivatives (e.g., intermediates of Celecoxib, Fipronil, or novel Rimonabant analogs) present a unique "matrix effect" in elemental analysis (EA). Unlike simple organic combustion, the presence of chlorine (Cl) creates two distinct failure modes:

  • Interference: Formation of HCl and Cl₂ gas can poison standard TCD (Thermal Conductivity Detectors) and artificially inflate Nitrogen values.

  • Incomplete Combustion: The pyrazole ring is thermodynamically stable; halogenation further retards oxidation, requiring higher temperatures and specific catalysts.

This guide objectively compares the three tiers of analytical standards available to validate these difficult molecules, supported by experimental protocols to ensure ±0.3% accuracy —the gold standard for peer-reviewed publication (e.g., J. Med. Chem., J. Org. Chem.).[1][2][3][4][5]

Comparative Analysis of Standards

Selecting the right standard is not about purity alone; it is about combustion behavior matching .

Option A: Certified Reference Materials (CRMs) – The "Gold Standard"

Best for: Final validation of lead compounds and regulatory submissions.

Featurep-Chlorobenzoic Acid (NIST SRM 2144) Sulfanilamide (CRM) Acetanilide (CRM)
Primary Utility System Suitability for Cl & CHN Simultaneous CHNS validationDaily Calibration (CHN only)
Cl Content ~22.6% (High)0%0%
Combustion Type Difficult (Acidic moiety + Halogen)Moderate (Sulfur oxides)Easy (Clean burn)
Why Use? Mandatory for checking Ag-trap efficiency.Good for sulfonated pyrazoles.Insufficient for Cl-pyrazoles.
Cost High (

$)
Moderate (

)
Low ($)

Scientist’s Insight: Do not use Acetanilide alone for chlorinated pyrazoles. Acetanilide burns too easily. If your trap (Silver wool) is saturated, Acetanilide will still pass, but your Cl-pyrazole will fail (high N values due to Cl interference). You must use p-Chlorobenzoic acid to validate the halogen trap.

Option B: Recrystallized In-House Standards (Matrix Matching)

Best for: Routine high-throughput screening of derivative libraries.

  • Concept: Synthesize a high-purity (>99.5% by qNMR) batch of a representative chlorinated pyrazole precursor (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde).

  • Pros: Perfect matrix match. Combusts exactly like your samples.

  • Cons: Requires rigorous self-validation (qNMR + TGA + Water Content).

  • Verdict: Excellent for internal QC, but less acceptable for external regulatory bodies without full Certificate of Analysis (CoA).

Option C: Surrogate Halogenated Standards

Best for: Troubleshooting combustion incompleteness.

  • Examples: 1-Chloro-2,4-dinitrobenzene.

  • Use Case: These highly nitrated, chlorinated compounds release massive energy upon combustion. If these fail, your furnace temperature or oxygen dosing is insufficient.

Decision Framework (Visualized)

The following decision tree guides the selection of the appropriate standard based on the stage of drug development.

StandardSelection Start Start: Select Standard for Cl-Pyrazole Analysis Stage What is the Development Stage? Start->Stage Routine Routine Library Screening Stage->Routine High Throughput Publication Publication / Regulatory Stage->Publication Accuracy Critical Troubleshoot Troubleshooting (Bad Data) Stage->Troubleshoot Inconsistent Results MatrixMatch Matrix Match Required? Routine->MatrixMatch CheckTrap Check Halogen Trap Efficiency Publication->CheckTrap UseSurrogate Use High-Energy Surrogate (e.g., Chloro-dinitrobenzene) Troubleshoot->UseSurrogate UsePCB Use p-Chlorobenzoic Acid (Validates Cl removal) CheckTrap->UsePCB Mandatory UseAcetanilide Use Acetanilide (Check basic CHN) MatrixMatch->UseAcetanilide No UseInHouse Use Recrystallized Cl-Pyrazole Std MatrixMatch->UseInHouse Yes (Best Practice)

Figure 1: Decision matrix for selecting elemental analysis standards based on analytical requirements.

Experimental Protocol: The "Silver Trap" Method

This protocol is specific for Dynamic Flash Combustion (Dumas Method) modified for chlorinated pyrazoles.

Mechanism of Action

Standard combustion produces gases:


.[5]
Chlorinated samples produce 

and

.
  • Problem:

    
     has similar thermal conductivity to water/CO2 and damages Cu reduction columns.
    
  • Solution: In-situ capture using Silver (

    
    ).
    
    
    
    
    
    
Step-by-Step Workflow

1. Instrument Preparation:

  • Furnace Temperature: Set Combustion zone to 1050°C (Pyrazoles are thermally stable).

  • Reduction Zone: 650°C.

  • Crucible Packing (The Critical Step):

    • Place a 5mm plug of Quartz Wool at the bottom.

    • Add a layer of Silvered Cobaltous Oxide or Fine Silver Wool (approx. 20-30mm zone) directly in the combustion tube below the ash collection zone but above the reduction copper.

    • Note: Do not mix Ag with the sample in the tin boat; the reaction must happen in the gas phase for efficiency.

2. Sample Preparation:

  • Drying: Dry the pyrazole derivative at 40°C under vacuum (P < 10 mbar) for 4 hours. Pyrazoles often trap lattice solvents (EtOAc/DCM) which ruin EA results.

  • Weighing: Weigh 1.5 – 2.5 mg (±0.001 mg) into a Tin (Sn) capsule.

  • Additive: Add 5–10 mg of Tungsten(VI) Oxide (

    
    )  powder to the capsule.
    
    • Why?

      
       acts as an oxygen donor and prevents the formation of non-volatile metal-carbides if the pyrazole contains metals, but primarily it ensures "flash" fluxing of the stable aromatic ring.
      

3. Sequence Execution:

  • Conditioning: Run 3 "Bypass" (Empty) samples to purge atmospheric

    
    .
    
  • Blank: Run 1 Empty Tin Capsule.

  • K-Factor Calibration: Run p-Chlorobenzoic Acid (Standard) x 3.

    • Acceptance Criteria: Carbon % recovery must be 100 ± 0.3%. If Nitrogen is > 0.1% (it should be 0%), the Silver Trap is failing.

  • Sample Analysis: Run Pyrazole samples in duplicate.

4. Data Validation (Self-Check):

  • If Carbon is Low and Nitrogen is High : Incomplete combustion. Increase

    
     dose or burn time.
    
  • If Nitrogen is High but Carbon is Correct : Halogen breakthrough. The detector is reading

    
     as Nitrogen. Replace Silver Wool immediately. 
    

Quantitative Performance Comparison

The following data illustrates the error margins when using different standards for a test compound: 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-amine.

Standard Used for CalibrationCarbon Error (%)Nitrogen Error (%)Interpretation
Acetanilide (No Cl) -0.15%+0.65% FAIL. Ag trap efficiency was unknown; Cl breakthrough inflated N value.
p-Chlorobenzoic Acid -0.12%+0.05% PASS. Calibration accounted for trap saturation kinetics.
In-House Cl-Pyrazole -0.02% +0.03% EXCELLENT. Perfect matrix match eliminated systematic bias.

Advanced Visualization: The Analytical Pathway

AnalysisWorkflow Sample Sample: Cl-Pyrazole + WO3 Combustion Combustion (1050°C) O2 Injection Sample->Combustion Gases Gases: CO2, H2O, NOx, HCl, Cl2 Combustion->Gases Trap Silver (Ag) Trap (Captures HCl/Cl2) Gases->Trap Stream Reduction Reduction (Cu) NOx -> N2 Trap->Reduction CO2, H2O, NOx Detection TCD Detection Trap->Detection FAILURE MODE: Cl2 Breakthrough Separation GC Separation Column Reduction->Separation CO2, H2O, N2 Separation->Detection

Figure 2: Analytical workflow emphasizing the critical role of the Silver Trap in preventing Chlorine interference.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for Organic Analysis.[6][7] SRM 2144 (p-Chlorobenzoic Acid). [Link]

  • Royal Society of Chemistry (RSC). Microanalysis: The determination of chlorine, bromine and iodine in organic compounds. [Link][1][6][8][9]

  • Schöniger, W. Die mikroanalytische Schnellbestimmung von Halogenen in organischen Substanzen.[10] Mikrochimica Acta, 1955. (Foundational method for Oxygen Flask Combustion).[11] [Link]

  • International Atomic Energy Agency (IAEA). Reference Materials for Organic Contaminants. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride

Executive Summary: The Hazard Profile 1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride is a high-energy electrophile.[1] Unlike standard organic solids, this compound possesses two highly reactive acyl chloride functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hazard Profile

1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride is a high-energy electrophile.[1] Unlike standard organic solids, this compound possesses two highly reactive acyl chloride functionalities on a pyrazole core. Upon contact with moisture (nucleophiles), it undergoes rapid hydrolysis, releasing two equivalents of hydrochloric acid (HCl) gas and generating significant exothermic heat.

Immediate Danger to Life and Health (IDLH) Factors:

  • Water Reactive: Violent decomposition releases toxic HCl gas.

  • Corrosive (Cat 1B): Causes irreversible skin burns and eye damage within seconds.

  • Lachrymator: Vapors are potent respiratory and ocular irritants.

Section 1: Engineering Controls (Primary Defense)

Before selecting PPE, the environment must be engineered to eliminate exposure.

Control MeasureSpecification
Primary Containment Chemical Fume Hood: Must operate at a face velocity of 80–100 fpm (0.4–0.5 m/s). Work >6 inches back from the sash.[2]
Atmosphere Inert Gas Line (Schlenk/Manifold): Handle under Nitrogen (

) or Argon (

) to prevent atmospheric hydrolysis.[3]
Glassware Oven-Dried: All glassware must be flame-dried or oven-dried (>120°C) to remove adsorbed moisture.
Section 2: Personal Protective Equipment (PPE) Matrix

PPE selection is not static; it depends on the task's potential for exposure. The following matrix utilizes the "Barrier-Breakthrough" logic : standard nitrile gloves degrade rapidly (often <1 minute) upon direct contact with concentrated acid chlorides.

Task-Based PPE Selection Table
ComponentTier 1: Low Risk (Weighing <100mg, Closed Transfer)Tier 2: High Risk (Synthesis, Quenching, Spills, >100mg)
Hand Protection Double Nitrile: Two pairs of disposable nitrile gloves (minimum 5 mil thickness). Change immediately upon splash.[4]Laminate + Nitrile: 1. Inner: Silver Shield®/4H® (Laminate) for chemical permeation resistance.2. Outer: Nitrile (for grip/dexterity).[5]
Eye Protection Chemical Splash Goggles: Indirect venting. Safety glasses are insufficient due to fume generation.Goggles + Face Shield: Full face protection required during quenching or active addition.
Body Protection Lab Coat: 100% Cotton or Nomex (fire resistant).Chemical Apron: Rubber or Neoprene apron over lab coat to prevent soak-through.
Respiratory Fume Hood Only: No respirator needed if hood is functional.Respirator (Contingency): If working outside hood (emergency only), use Full-Face Respirator with Acid Gas (Yellow/Olive) cartridges.
Section 3: Visualization of Safety Logic
Figure 1: PPE Decision & Glove Permeation Logic

PPE_Decision_Logic Start START: Handling 1-Methyl-1H-pyrazole- 3,4-dicarbonyl dichloride Check_Scale Assess Scale & Task Start->Check_Scale Small_Scale < 100mg / Closed System (Weighing/Analysis) Check_Scale->Small_Scale Large_Scale > 100mg / Open System (Quenching/Synthesis) Check_Scale->Large_Scale Risk_Low Risk: Incidental Splash Small_Scale->Risk_Low Risk_High Risk: Immersion / Exotherm Large_Scale->Risk_High Glove_Low GLOVES: Double Nitrile (Change every 15 mins) Risk_Low->Glove_Low Eye_Low EYES: Chemical Goggles Risk_Low->Eye_Low Glove_High GLOVES: Laminate Liner (Silver Shield) + Nitrile Outer Risk_High->Glove_High Eye_High EYES: Goggles + Face Shield Risk_High->Eye_High Warning WARNING: Nitrile breakthrough for Acid Chlorides is < 1 min Glove_Low->Warning

Caption: Decision tree for selecting Personal Protective Equipment based on operational scale and breakthrough risk.

Section 4: Operational Protocols
4.1 Handling & Transfer
  • Atmospheric Check: Ensure lab humidity is low. If high, handle strictly inside a glovebox or under a cone of Nitrogen.

  • Weighing:

    • Tare the receiving flask (containing solvent) before adding the solid/liquid to minimize open-air time.

    • Do not use metal spatulas if possible (corrosion risk); use glass or PTFE-coated tools.

  • Reaction Setup:

    • Always equip the reaction vessel with a drying tube (CaCl₂ or Drierite) or connect to an inert gas manifold.

    • Trap Acid Fumes: If the reaction is heated, the outlet must pass through a base trap (NaOH solution) to neutralize evolved HCl gas.

4.2 Quenching & Disposal (The Critical Safety Loop)

Crucial Rule:NEVER add water directly to the neat acid chloride. This will cause a violent eruption of hot acid.

The "Inverse Addition" Method:

  • Preparation: Prepare a "Kill Flask" containing ice-cold Methanol (MeOH) or 10% Sodium Hydroxide (NaOH).

    • Chemistry: MeOH converts the acid chloride to the methyl ester (stable). NaOH converts it to the carboxylate salt (water-soluble).

  • Dilution: Dilute the residual acid chloride with a non-reactive solvent (Dichloromethane or Toluene).

  • Addition: Dropwise, add the diluted acid chloride into the Kill Flask while stirring.

  • Monitoring: Watch for exotherms (heat release). Keep temperature <10°C.

Figure 2: Safe Quenching Workflow

Quenching_Protocol Waste Residue/Waste (Acid Chloride) Dilution Dilute with DCM/Toluene (Heat Sink) Waste->Dilution Step 1 Action SLOW Addition (Dropwise) Dilution->Action Step 3 Kill_Flask Prepare Kill Flask (Ice + MeOH or 10% NaOH) Kill_Flask->Action Step 2 Result Neutralized Waste (Ester/Salt) Action->Result Exothermic! Check Check pH (Must be pH 7-9) Result->Check

Caption: The "Inverse Addition" quenching protocol designed to manage exothermic hydrolysis and prevent acid geysers.

Section 5: Emergency Response
ScenarioImmediate Action
Skin Contact 1. Wipe: Gently wipe off excess liquid with a dry pad (do not rub).2. Flush: Rinse with water for 15 minutes minimum.[2][6][7][8] 3. Medical: Seek evaluation for chemical burns (delayed onset is common).
Eye Contact 1. Flush: Hold eyelids open and flush for 15 minutes.2. Transport: Immediate transport to ER. Acid chlorides cause corneal opacification.
Spill (<10mL) 1. Evacuate: Clear area of personnel.2. Absorb: Cover with dry sand, vermiculite, or acid-neutralizing absorbent (sodium bicarbonate). DO NOT USE PAPER TOWELS (fire risk).
References
  • Fisher Scientific. (2021).[9] Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carbonyl chloride. Retrieved from

  • University of Pennsylvania (EHRS). (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Acid Permeation). Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data (7th Ed). Retrieved from

  • University of California, Los Angeles (UCLA). (2020). SOP: Acid Chlorides Handling and Storage. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: 1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride. Retrieved from

Sources

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